SC-236
Description
SC58236 = SC236 re email from "Harris, Ray"
Properties
IUPAC Name |
4-[5-(4-chlorophenyl)-3-(trifluoromethyl)pyrazol-1-yl]benzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11ClF3N3O2S/c17-11-3-1-10(2-4-11)14-9-15(16(18,19)20)22-23(14)12-5-7-13(8-6-12)26(21,24)25/h1-9H,(H2,21,24,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSQNZEUFHPTJME-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC(=NN2C3=CC=C(C=C3)S(=O)(=O)N)C(F)(F)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11ClF3N3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80432082 | |
| Record name | 4-(5-(4-Chlorophenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl)benzenesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80432082 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
401.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
insoluble | |
| Record name | SC-236 | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB14059 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
170569-86-5 | |
| Record name | 4-[5-(4-Chlorophenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=170569-86-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(5-(4-Chlorophenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl)benzenesulfonamide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0170569865 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | SC-236 | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB14059 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | 4-(5-(4-Chlorophenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl)benzenesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80432082 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 170569-86-5 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | SC-236 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9HGW1H8S2M | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Mechanism of Action of SC-236
For Researchers, Scientists, and Drug Development Professionals
Abstract
SC-236, chemically known as 4-[5-(4-chlorophenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide, is a potent and selective inhibitor of the cyclooxygenase-2 (COX-2) enzyme.[1][2] While its primary mechanism of action involves the inhibition of prostaglandin synthesis through the COX-2 pathway, a growing body of evidence reveals that this compound exerts significant biological effects through COX-2-independent mechanisms. These include the induction of apoptosis, modulation of inflammatory signaling cascades, and inhibition of metastatic processes. This technical guide provides a comprehensive overview of the multifaceted mechanism of action of this compound, with a focus on the core signaling pathways and experimental evidence. Quantitative data are summarized in structured tables, and detailed experimental protocols for key cited experiments are provided. Visual diagrams of signaling pathways and experimental workflows are included to facilitate a deeper understanding of the compound's molecular interactions.
Core Mechanism of Action: Selective COX-2 Inhibition
This compound is a highly selective inhibitor of COX-2, an enzyme responsible for the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation and pain. The selectivity of this compound for COX-2 over the constitutively expressed COX-1 isoform is a key characteristic, reducing the gastrointestinal side effects associated with non-selective nonsteroidal anti-inflammatory drugs (NSAIDs).
Quantitative Data: Inhibitory Potency
The inhibitory potency of this compound against COX-1 and COX-2 has been determined through various in vitro assays.
| Target | IC50 | Species | Assay Conditions |
| COX-2 | 5 nM | Human | Recombinant enzyme assay |
| COX-1 | 17.8 µM | Human | Recombinant enzyme assay |
COX-2-Independent Mechanisms of Action
Beyond its well-established role as a COX-2 inhibitor, this compound exhibits a range of biological activities that are not dependent on the inhibition of prostaglandin synthesis. These pleiotropic effects contribute significantly to its potential therapeutic applications in oncology and inflammatory diseases.
Induction of Apoptosis via Protein Kinase C-β(1) (PKC-β(1)) Downregulation
This compound has been shown to induce apoptosis in cancer cells through a novel pathway involving the downregulation of PKC-β(1).[1] This effect is independent of its COX-2 inhibitory activity, as demonstrated by the inability of exogenous prostaglandins to reverse the apoptotic effects.[1]
Signaling Pathway:
Caption: this compound induced apoptosis via PKC-β(1) downregulation.
Overexpression of PKC-β(1) has been shown to attenuate the apoptotic response to this compound, and this anti-apoptotic effect is associated with the overexpression of p21(waf1/cip1).[1]
Anti-Inflammatory Effects via Suppression of ERK and NF-κB Signaling
This compound exerts potent anti-inflammatory effects by modulating key signaling pathways, including the extracellular signal-regulated kinase (ERK) and nuclear factor-kappaB (NF-κB) pathways.
2.2.1. Suppression of ERK Phosphorylation
In murine models of inflammatory allergic reactions, this compound has been demonstrated to inhibit the phosphorylation of ERK.[2] This inhibition leads to a reduction in the expression of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α).[2]
Signaling Pathway:
Caption: this compound anti-inflammatory effect via ERK suppression.
2.2.2. Inhibition of NF-κB Activation
This compound has also been shown to suppress the activation of NF-κB, a critical transcription factor in the inflammatory response. This inhibition is achieved by preventing the phosphorylation and subsequent degradation of IκB-α, the inhibitory subunit of NF-κB.
Signaling Pathway:
Caption: this compound mediated inhibition of the NF-κB pathway.
Anti-Metastatic Activity
This compound has demonstrated potent anti-metastatic activity in preclinical models. This activity is attributed to its ability to increase apoptosis and reduce microvessel density within metastatic tumors.
Experimental Protocols
Apoptosis Assay (Annexin V-FITC Staining)
Objective: To quantify the induction of apoptosis by this compound.
Methodology:
-
Cell Culture: Culture gastric cancer cells (e.g., AGS cells) in appropriate media.
-
Treatment: Treat cells with varying concentrations of this compound for specified time periods.
-
Cell Harvesting: Harvest both adherent and floating cells.
-
Staining: Wash cells with PBS and resuspend in Annexin V binding buffer. Add Annexin V-FITC and propidium iodide (PI) and incubate in the dark.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.
Western Blotting for Protein Expression and Phosphorylation
Objective: To determine the effect of this compound on the expression and phosphorylation of target proteins (e.g., PKC-β(1), ERK, IκB-α).
Methodology:
-
Cell Lysis: Lyse this compound-treated and control cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Separate equal amounts of protein on a polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane and incubate with primary antibodies specific for the target proteins (e.g., anti-PKC-β(1), anti-phospho-ERK, anti-IκB-α).
-
Detection: Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody and detect the signal using an enhanced chemiluminescence (ECL) system.
Kinase Assay for PKC-β(1) Activity
Objective: To measure the effect of this compound on the kinase activity of PKC-β(1).
Methodology:
-
Immunoprecipitation: Immunoprecipitate PKC-β(1) from cell lysates using a specific antibody.
-
Kinase Reaction: Incubate the immunoprecipitated PKC-β(1) with a specific substrate (e.g., myelin basic protein) in the presence of [γ-³²P]ATP.
-
Detection: Separate the reaction products by SDS-PAGE and visualize the phosphorylated substrate by autoradiography.
Summary and Future Directions
This compound is a selective COX-2 inhibitor with a complex and multifaceted mechanism of action that extends beyond its primary target. Its ability to induce apoptosis, suppress key inflammatory signaling pathways, and inhibit metastasis through COX-2-independent mechanisms highlights its potential as a therapeutic agent in a variety of diseases, particularly cancer and chronic inflammatory conditions. Further research is warranted to fully elucidate the downstream targets of the PKC-β(1), ERK, and NF-κB pathways modulated by this compound and to explore the full therapeutic potential of this compound in clinical settings. The detailed understanding of its molecular interactions will be crucial for the design of more effective and targeted therapies.
References
- 1. The COX-2 inhibitor this compound exerts anti-inflammatory effects by suppressing phosphorylation of ERK in a murine model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Novel target for induction of apoptosis by cyclo-oxygenase-2 inhibitor this compound through a protein kinase C-beta(1)-dependent pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
SC-236: An In-Depth Technical Guide to a Selective COX-2 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
SC-236, with the chemical name 4-[5-(4-chlorophenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide, is a potent and highly selective cyclooxygenase-2 (COX-2) inhibitor. Its selectivity for COX-2 over COX-1 suggests a reduced risk of the gastrointestinal side effects commonly associated with non-selective non-steroidal anti-inflammatory drugs (NSAIDs). This technical guide provides a comprehensive overview of this compound, detailing its mechanism of action, pharmacodynamics, and key experimental findings. The information presented herein is intended to support further research and development of selective COX-2 inhibitors.
Introduction
The discovery of two isoforms of the cyclooxygenase (COX) enzyme, COX-1 and COX-2, revolutionized the understanding and development of anti-inflammatory drugs. While COX-1 is constitutively expressed in most tissues and is responsible for homeostatic functions, COX-2 is inducible and its expression is upregulated at sites of inflammation. Selective inhibition of COX-2 is therefore a key strategy in developing anti-inflammatory therapies with improved gastrointestinal safety profiles. This compound has emerged as a significant tool in the study of selective COX-2 inhibition, demonstrating not only anti-inflammatory properties but also potential anti-cancer and anti-metastatic activities.
Physicochemical Properties and Structure
| Property | Value |
| Chemical Name | 4-[5-(4-chlorophenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide |
| Alternative Name | SC-58236 |
| Molecular Formula | C₁₆H₁₁ClF₃N₃O₂S |
| Molecular Weight | 401.79 g/mol |
| CAS Number | 170569-86-5 |
Pharmacodynamics: COX Inhibition Profile
This compound exhibits a high degree of selectivity for the COX-2 enzyme. This selectivity is quantified by the ratio of the half-maximal inhibitory concentrations (IC50) for COX-1 and COX-2.
| Enzyme | IC50 (μM) | Selectivity Ratio (COX-1 IC50 / COX-2 IC50) | Reference |
| COX-1 | 17.8 | \multirow{2}{*}{3560} | [Gierse et al., 1996] |
| COX-2 | 0.005 | [Gierse et al., 1996] |
Key Preclinical Findings
Anti-Inflammatory Activity
In vivo studies in murine models have demonstrated the anti-inflammatory effects of this compound. In a passive cutaneous anaphylaxis (PCA) model, this compound was shown to inhibit the inflammatory response.[1] It also reduced ear-swelling and histamine release in a murine ear-swelling model.[1]
| Model | Parameter Measured | Effect of this compound | Reference |
| Murine Passive Cutaneous Anaphylaxis (PCA) | Inflammatory Response | Inhibition | [1] |
| Murine Ear-Swelling Model | Ear Swelling | Reduction | [1] |
| Histamine Release | Inhibition | [1] |
Anti-Metastatic Activity
This compound has demonstrated potent anti-metastatic activity in both experimental and spontaneous metastasis models.[2] In a model of experimental metastasis, treatment with this compound significantly reduced tumor burden, as well as the number and size of pulmonary nodules.[2] Similar effects were observed in a spontaneous metastasis model following the excision of the primary tumor.[2]
| Metastasis Model | Parameter Measured | Effect of this compound | Reference |
| Experimental Metastasis | Tumor Burden | Reduction | [2] |
| Number of Pulmonary Nodules | Reduction | [2] | |
| Size of Pulmonary Nodules | Reduction | [2] | |
| Spontaneous Metastasis | Tumor Burden | Reduction | [2] |
| Number of Spontaneous Metastases | Reduction | [2] | |
| Size of Spontaneous Metastases | Reduction | [2] |
COX-Independent Apoptosis in Gastric Cancer Cells
Interestingly, this compound has been shown to induce apoptosis in gastric cancer cells through a mechanism that is independent of its COX-2 inhibitory activity.[3] This effect is mediated by the downregulation of protein kinase C-beta(1) (PKC-β1) expression and kinase activity.[3]
Signaling Pathways
Inhibition of ERK Phosphorylation
The anti-inflammatory mechanism of this compound involves the suppression of the phosphorylation of the extracellular signal-regulated protein kinase (ERK).[1]
Figure 1: this compound inhibits the inflammatory response by suppressing ERK phosphorylation.
Downregulation of PKC-β1 in Apoptosis
This compound induces apoptosis in gastric cancer cells via a COX-independent pathway involving the downregulation of PKC-β1.
Figure 2: this compound induces apoptosis by downregulating PKC-β1.
Experimental Protocols
COX-1 and COX-2 Inhibition Assay (Adapted from Gierse et al., 1996)
Figure 3: Workflow for determining COX-1 and COX-2 inhibition.
Methodology:
-
Enzyme Preparation: Purified recombinant human COX-1 or COX-2 is used.
-
Incubation: The enzyme is pre-incubated with various concentrations of this compound in a suitable buffer at 37°C for a specified time.
-
Reaction Initiation: The reaction is initiated by the addition of the substrate, arachidonic acid.
-
Measurement: The production of prostaglandins (e.g., PGE₂) is measured using an appropriate method, such as an enzyme immunoassay (EIA).
-
Data Analysis: The concentration of this compound that causes 50% inhibition of enzyme activity (IC50) is calculated from the dose-response curve.
Murine Model of Passive Cutaneous Anaphylaxis (PCA) (Adapted from Kim et al., 2007)
Figure 4: Experimental workflow for the passive cutaneous anaphylaxis model.
Methodology:
-
Sensitization: Mice are passively sensitized by an intradermal injection of anti-dinitrophenyl (DNP) IgE into one ear.
-
Treatment: this compound or vehicle is administered to the mice (e.g., orally or intraperitoneally) at a specified time before the antigen challenge.
-
Antigen Challenge: Anaphylaxis is induced by an intravenous injection of DNP-human serum albumin (HSA) along with Evans blue dye.
-
Measurement: The amount of dye extravasation into the ear tissue, which is proportional to the inflammatory response, is quantified after a set period.
Apoptosis Assay in Gastric Cancer Cells (Adapted from Sun et al., 2002)
Figure 5: Workflow for assessing this compound induced apoptosis in cancer cells.
Methodology:
-
Cell Culture: Human gastric cancer cell lines (e.g., AGS) are cultured under standard conditions.
-
Treatment: Cells are treated with various concentrations of this compound for different time periods.
-
Apoptosis Assessment: Apoptosis is quantified using established methods such as Annexin V-FITC/propidium iodide staining followed by flow cytometry, or TUNEL assay.
-
Western Blot Analysis: The expression levels of key proteins in the apoptotic pathway, such as PKC-β1 and p21, are determined by Western blotting.
-
Kinase Assay: The kinase activity of PKC-β1 is measured using an in vitro kinase assay with a specific substrate.
Pharmacokinetics
Detailed preclinical pharmacokinetic data for this compound, including absorption, distribution, metabolism, and excretion (ADME) parameters, are not extensively available in the public literature. Further studies are required to fully characterize the pharmacokinetic profile of this compound.
Conclusion
This compound is a valuable research tool for investigating the roles of selective COX-2 inhibition in inflammation and cancer. Its high selectivity for COX-2 makes it a model compound for the development of safer anti-inflammatory drugs. Furthermore, its COX-independent pro-apoptotic effects in cancer cells open up new avenues for therapeutic strategies. This technical guide provides a foundation for researchers and drug development professionals to build upon in their exploration of the therapeutic potential of selective COX-2 inhibitors.
References
- 1. The COX-2 inhibitor this compound exerts anti-inflammatory effects by suppressing phosphorylation of ERK in a murine model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antimetastatic activity of a cyclooxygenase-2 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel target for induction of apoptosis by cyclo-oxygenase-2 inhibitor this compound through a protein kinase C-beta(1)-dependent pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Whitepaper on the COX-Independent Mechanisms of SC-236
Audience: Researchers, Scientists, and Drug Development Professionals
Abstract: SC-236 is well-characterized as a potent and selective inhibitor of cyclooxygenase-2 (COX-2). However, a substantial body of evidence reveals that its pharmacological activities extend beyond COX-2 inhibition, implicating a range of "off-target" or COX-independent effects. These mechanisms are critical for understanding its full therapeutic potential and side-effect profile, particularly in oncology and inflammatory diseases. This technical guide provides an in-depth review of the key COX-independent signaling pathways modulated by this compound, including the induction of apoptosis, inhibition of metastasis, and modulation of inflammatory and fibrotic processes. We present quantitative data in structured tables, detail the experimental protocols used in pivotal studies, and provide visual diagrams of the core signaling pathways to offer a comprehensive resource for researchers in the field.
Induction of Apoptosis via COX-Independent Pathways
This compound induces apoptosis in various cancer cell lines through mechanisms that are not reversible by the addition of prostaglandins, confirming their independence from COX-2 enzymatic activity. Key pathways identified include the modulation of Protein Kinase C (PKC) and Peroxisome Proliferator-Activated Receptor (PPAR) signaling.
Downregulation of Protein Kinase C-beta(1) (PKC-β1)
In gastric cancer cells, this compound has been shown to induce apoptosis by selectively down-regulating the expression and kinase activity of PKC-β1, a protein known to act as a survival mediator.[1] This effect was not reversed by exogenous prostaglandins, underscoring its COX-independent nature.[1] Overexpression of PKC-β1 was found to confer resistance to this compound-induced apoptosis, partly through the upregulation of the cell cycle inhibitor p21(waf1/cip1).[1]
Activation of PPARδ and Bad
In HT-29 colon cancer cells, this compound can induce apoptosis through the activation of the pro-apoptotic protein Bad.[2] This is achieved by inhibiting the expression of 14-3-3 protein in a manner related to Peroxisome Proliferator-Activated Receptor delta (PPARδ) signaling.[2] Studies have also demonstrated that this compound induces apoptosis to similar levels in both COX-2-expressing (HT29) and COX-2-deficient (HCT116) colon cancer cells, particularly at lower concentrations.[3]
Quantitative Data: Apoptotic Effects of this compound
| Cell Line | Concentration | Effect | Reference |
| HT29 (COX-2+) | 0-75 µM | Induced apoptosis | [3] |
| HCT116 (COX-2-) | 0-75 µM | Induced identical levels of apoptosis as in HT29 cells | [3] |
| HT29 (COX-2+) | >75 µM | Induced greater levels of apoptosis than in HCT116 cells | [3] |
Experimental Protocols: Apoptosis Assays
-
Cell Culture: Human gastric cancer (AGS) and colon cancer (HT29, HCT116) cell lines were cultured in appropriate media (e.g., RPMI-1640) supplemented with 10% fetal bovine serum and antibiotics at 37°C in a 5% CO2 atmosphere.
-
Apoptosis Quantification: Apoptosis was measured using flow cytometry following staining with Annexin V-FITC and propidium iodide (PI). Cells positive for Annexin V and negative for PI were quantified as early apoptotic cells.
-
Western Blot Analysis: Cells were treated with specified concentrations of this compound for various time points. Cell lysates were prepared, and proteins were separated by SDS-PAGE. Proteins of interest (e.g., PKC isoforms, p21, Bad, 14-3-3) were detected using specific primary antibodies and horseradish peroxidase-conjugated secondary antibodies, with visualization via chemiluminescence.
-
PKC Kinase Assay: The activity of PKC-β1 was determined by immunoprecipitating PKC-β1 from cell lysates and then incubating the immunoprecipitates with a specific substrate (e.g., histone H1) and [γ-32P]ATP. The incorporation of 32P into the substrate was measured to quantify kinase activity.
Anti-Metastatic and Anti-Angiogenic Effects
This compound demonstrates significant anti-metastatic and anti-angiogenic properties that are, at least in part, independent of COX-2 inhibition. These effects are particularly pronounced when used in combination with anti-angiogenic agents like VEGF inhibitors.
Inhibition of Metastasis and Macrophage Mobilization
In an orthotopic model of pediatric cancer (SKNEP1), combining this compound with the VEGF inhibitor bevacizumab significantly reduced the incidence of lung metastasis compared to bevacizumab alone.[4] This combination did not further decrease primary tumor weight, suggesting a distinct effect on metastatic processes.[4] Gene set expression analysis revealed that this compound treatment significantly reduced the expression of gene sets associated with macrophage mobilization, a key process in creating a pre-metastatic niche.[4] In vitro, this compound was also found to limit tumor cell viability and migration, with these effects being enhanced under hypoxic conditions.[4]
Quantitative Data: Anti-Tumor and Anti-Metastatic Effects
| Treatment Group | Primary Tumor Weight Reduction (vs. Control) | Effect on Lung Metastasis | Reference |
| This compound | 39% | Not specified | [4] |
| Bevacizumab (BV) | 76% | Reduced incidence | [4] |
| This compound + BV | 74% | Significantly reduced incidence vs. BV alone | [4] |
| This compound | 24.8 µmol/L | Inhibited migration of HUVECs | [5] |
Experimental Protocols: In Vivo and In Vitro Assays
-
Orthotopic Tumor Model: SKNEP1 human Ewing sarcoma cells were injected into the kidney of immunodeficient mice. Mice were randomized into treatment groups (control, this compound, bevacizumab, combination). Primary tumor weight was measured at the end of the study.
-
Metastasis Assessment: Lungs were harvested, fixed, and sectioned at multiple levels. The presence of metastatic lesions was determined by histological examination (e.g., H&E staining).
-
Cell Migration Assay: Human Umbilical Vein Endothelial Cells (HUVECs) were co-cultured with tumor cells. Cell movement was evaluated by counting the number of cells that migrated through a porous membrane towards conditioned medium from tumor cells under different treatments.[5]
-
Gene Set Expression Analysis (GSEA): RNA was extracted from tumor tissues and subjected to microarray or RNA-seq analysis. GSEA was used to determine if predefined sets of genes (e.g., those related to macrophage mobilization) showed statistically significant, concordant differences between treatment groups.
Modulation of Inflammatory Signaling Pathways
This compound exerts anti-inflammatory effects through mechanisms beyond COX-2, including the direct inhibition of key kinases in inflammatory cascades.
Suppression of ERK Phosphorylation
In a murine model of allergic inflammation, this compound was shown to inhibit passive cutaneous anaphylaxis (PCA) and histamine release.[6] The underlying mechanism was identified as the suppression of the phosphorylation of extracellular signal-regulated protein kinase (ERK), a central component of the MAPK signaling pathway that drives the expression of pro-inflammatory mediators.[6]
Inhibition of the NLRP3 Inflammasome
During E. coli-induced urinary tract infections in uroepithelial cells, this compound was found to prevent the secretion of the pro-inflammatory cytokine IL-1β.[7] This was achieved by downregulating the mRNA expression of key components of the NLRP3 inflammasome pathway, including NLRP3, ASC, and Caspase-1.[7]
Experimental Protocols: Inflammation Models
-
Passive Cutaneous Anaphylaxis (PCA) Model: Mice were sensitized with an intradermal injection of anti-DNP IgE. After 24 hours, they were challenged with an intravenous injection of DNP-HSA and Evans blue dye. This compound was administered prior to the challenge. The amount of dye extravasation in the skin, indicating the severity of the allergic reaction, was quantified.
-
Histamine Release Assay: Rat peritoneal mast cells were sensitized with IgE and then challenged with an antigen. Histamine released into the supernatant was measured using a fluorometric assay. The inhibitory effect of this compound was assessed by pre-incubating the cells with the compound.
-
Cell-Based Infection Model: Human uroepithelial cells (e.g., T-24) were infected with uropathogenic E. coli. Cells were pre-treated with this compound or a vehicle control. After infection, RNA was extracted for quantitative real-time PCR (qRT-PCR) to measure the expression of inflammasome-related genes.
Anti-Fibrotic Activity via PPARγ Activation
This compound has demonstrated therapeutic potential for liver fibrosis through mechanisms involving the induction of apoptosis in key fibrogenic cells and the activation of the nuclear receptor PPARγ.
PPARγ Agonism in Hepatic Stellate Cells
In a rat model of carbon tetrachloride (CCl4)-induced liver fibrosis, this compound treatment reduced fibrosis.[8] The livers of CCl4-treated rats showed decreased expression of PPARγ, which was restored by this compound.[8] In isolated hepatic stellate cells (HSCs), the primary cells responsible for liver fibrogenesis, this compound induced apoptosis and inhibited growth.[8][9] Crucially, this compound was shown to act as a potent agonist of PPARγ in a trans-activation assay, providing a direct molecular mechanism for its anti-fibrotic effects.[8][9]
Experimental Protocols: Fibrosis and PPARγ Assays
-
CCl4-Induced Liver Fibrosis Model: Liver fibrosis was induced in rats by intraperitoneal injection of carbon tetrachloride (CCl4) over several weeks. A treatment group received this compound orally. Liver tissue was harvested for histological analysis (e.g., Sirius Red staining for collagen) and molecular analysis (e.g., Western blotting for PPARγ).
-
Hepatic Stellate Cell (HSC) Culture: Primary HSCs were isolated from rat livers. The effects of this compound on cell viability and apoptosis were measured using assays like the MTT assay and Annexin V staining, respectively.
-
PPARγ Luciferase-Reporter Trans-activation Assay: Cells (e.g., HEK293T) were co-transfected with an expression vector for PPARγ and a reporter plasmid containing a PPAR-responsive element (PPRE) linked to the luciferase gene. Cells were then treated with this compound. The agonistic activity of this compound on PPARγ was quantified by measuring the resulting luciferase activity.
Conclusion and Future Directions
The evidence strongly indicates that the biological activities of this compound are not exclusively mediated by the inhibition of COX-2. Its ability to induce apoptosis, suppress metastasis, and exert anti-inflammatory and anti-fibrotic effects through distinct molecular targets such as PKC-β1, PPARγ, and ERK presents a more complex and nuanced pharmacological profile. For drug development professionals, these findings have significant implications. They suggest that this compound and similar chemical scaffolds could be explored for therapeutic applications beyond their intended use as anti-inflammatory agents. Furthermore, a thorough understanding of these COX-independent effects is crucial for predicting clinical efficacy and potential adverse events in ongoing and future clinical trials. Future research should focus on elucidating the precise binding interactions with these off-targets and leveraging this knowledge to design next-generation compounds with improved selectivity and therapeutic indices.
References
- 1. Novel target for induction of apoptosis by cyclo-oxygenase-2 inhibitor this compound through a protein kinase C-beta(1)-dependent pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Role of Cyclooxygenase-2 in Cell Proliferation and Cell Death in Human Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ovid.com [ovid.com]
- 4. Inhibition of cyclo-oxygenase 2 reduces tumor metastasis and inflammatory signaling during blockade of vascular endothelial growth factor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The COX-2 inhibitor this compound exerts anti-inflammatory effects by suppressing phosphorylation of ERK in a murine model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Inhibition of COX-2 signaling favors E. coli during urinary tract infection - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The selective cyclooxygenase-2 inhibitor this compound reduces liver fibrosis by mechanisms involving non-parenchymal cell apoptosis and PPARgamma activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
SC-236: A Technical Guide for Researchers
An In-depth Examination of the Selective COX-2 Inhibitor: Chemical Structure, Physicochemical Properties, Pharmacology, and Associated Signaling Pathways
This technical guide provides a comprehensive overview of SC-236, a potent and selective cyclooxygenase-2 (COX-2) inhibitor. Designed for researchers, scientists, and drug development professionals, this document details the chemical and physical properties of this compound, its pharmacological profile, and its mechanism of action, with a focus on its impact on key signaling pathways. All quantitative data is presented in structured tables for ease of reference, and detailed experimental methodologies are provided for key cited experiments. Visual diagrams of relevant signaling pathways and experimental workflows are included to facilitate a deeper understanding of the compound's function.
Chemical Structure and Identification
This compound, also known as 4-[5-(4-Chlorophenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide, is a diarylpyrazole derivative.[1][2] Its chemical structure is characterized by a central pyrazole ring substituted with a 4-chlorophenyl group at the 5-position and a trifluoromethyl group at the 3-position. A benzenesulfonamide moiety is attached to the pyrazole nitrogen at the 1-position.
Table 1: Chemical Identification of this compound
| Identifier | Value |
| IUPAC Name | 4-[5-(4-Chlorophenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide |
| Synonyms | SC-58236 |
| CAS Number | 170569-86-5[1][2][3] |
| Molecular Formula | C₁₆H₁₁ClF₃N₃O₂S[1][2][3] |
| Molecular Weight | 401.79 g/mol [1][3] |
| SMILES | NS(=O)(=O)c1ccc(n2c(cc(c2-c3ccc(Cl)cc3)C(F)(F)F))cc1 |
| InChI Key | NSQNZEUFHPTJME-UHFFFAOYSA-N |
Physicochemical Properties
The physicochemical properties of this compound are crucial for its formulation, delivery, and pharmacokinetic profile.
Table 2: Physicochemical Properties of this compound
| Property | Value |
| Melting Point | Not available |
| pKa | Not available |
| Solubility | DMSO: >20 mg/mLEthanol: 40.18 mg/mL (100 mM) |
Pharmacological Properties
This compound is a highly selective inhibitor of the COX-2 enzyme. Its pharmacological effects are primarily attributed to this selective inhibition, which leads to anti-inflammatory, analgesic, and potential antineoplastic activities.
Table 3: Pharmacological Data for this compound
| Parameter | Value | Assay |
| IC₅₀ for COX-1 | 17.8 µM | Human Whole Blood Assay |
| IC₅₀ for COX-2 | 0.005 µM (5 nM) | Human Whole Blood Assay |
| Selectivity Index (COX-1/COX-2) | ~3560 |
Mechanism of Action and Signaling Pathways
This compound exerts its effects by blocking the enzymatic activity of COX-2, which is responsible for the conversion of arachidonic acid to prostaglandins, key mediators of inflammation and pain. Beyond its direct anti-inflammatory effects, this compound has been shown to modulate several intracellular signaling pathways implicated in cellular processes such as proliferation, apoptosis, and metastasis.
Inhibition of Prostaglandin Synthesis
Modulation of AP-1, JNK, and ERK Signaling
This compound has been demonstrated to suppress the activity of activator protein-1 (AP-1), a transcription factor involved in cell proliferation and survival. This suppression is mediated through the inhibition of the c-Jun N-terminal kinase (JNK) signaling pathway. Additionally, this compound can exert anti-inflammatory effects by suppressing the phosphorylation of extracellular signal-regulated kinase (ERK).
Experimental Protocols
Human Whole Blood Assay for COX-1 and COX-2 Inhibition
This assay provides a physiologically relevant method to determine the inhibitory potency and selectivity of compounds against COX-1 and COX-2 in a complex biological matrix.
Methodology:
-
Blood Collection: Fresh venous blood is collected from healthy, drug-free volunteers into tubes containing an anticoagulant (e.g., heparin).
-
COX-1 (Thromboxane B₂ Production):
-
Aliquots of whole blood are incubated with various concentrations of this compound or vehicle control.
-
Blood is allowed to clot at 37°C for a specified time (e.g., 1 hour) to induce platelet aggregation and subsequent COX-1-mediated thromboxane A₂ (TXA₂) synthesis.
-
The reaction is stopped, and serum is collected by centrifugation.
-
The stable metabolite of TXA₂, thromboxane B₂ (TXB₂), is measured by a specific immunoassay (e.g., ELISA).
-
-
COX-2 (Prostaglandin E₂ Production):
-
Aliquots of whole blood are incubated with an inflammatory stimulus, such as lipopolysaccharide (LPS), to induce the expression of COX-2 in monocytes.
-
Various concentrations of this compound or vehicle control are added to the blood.
-
The samples are incubated at 37°C for a prolonged period (e.g., 24 hours) to allow for COX-2 expression and activity.
-
Plasma is collected by centrifugation.
-
Prostaglandin E₂ (PGE₂) levels are quantified using a specific immunoassay (e.g., ELISA).
-
-
Data Analysis:
-
The concentration of this compound that causes 50% inhibition of TXB₂ (for COX-1) and PGE₂ (for COX-2) production is determined to be the IC₅₀ value.
-
The selectivity index is calculated as the ratio of the IC₅₀ for COX-1 to the IC₅₀ for COX-2.
-
Western Blot Analysis of Signaling Proteins
Western blotting is a widely used technique to detect and quantify specific proteins in a sample, providing insights into the effects of a compound on cellular signaling pathways.
Methodology:
-
Cell Culture and Treatment:
-
Select an appropriate cell line (e.g., cancer cell line, inflammatory cell line).
-
Culture the cells to a suitable confluency.
-
Treat the cells with various concentrations of this compound or vehicle control for specified time points.
-
-
Protein Extraction:
-
Lyse the cells using a suitable lysis buffer containing protease and phosphatase inhibitors to preserve the protein integrity and phosphorylation status.
-
Quantify the total protein concentration in each lysate using a protein assay (e.g., BCA assay).
-
-
SDS-PAGE:
-
Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) based on their molecular weight.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
-
Immunoblotting:
-
Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for the target protein (e.g., anti-phospho-ERK, anti-total-ERK, anti-phospho-JNK, anti-total-JNK, anti-c-Jun).
-
Wash the membrane to remove unbound primary antibody.
-
Incubate the membrane with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase - HRP) that recognizes the primary antibody.
-
Wash the membrane to remove unbound secondary antibody.
-
-
Detection:
-
Add a chemiluminescent substrate that reacts with the HRP-conjugated secondary antibody to produce light.
-
Detect the light signal using an imaging system or X-ray film.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the levels of phosphorylated proteins to the total protein levels to determine the effect of this compound on protein activation.
-
Conclusion
This compound is a valuable research tool for investigating the roles of COX-2 in various physiological and pathological processes. Its high selectivity for COX-2 over COX-1 makes it a more precise probe compared to non-selective NSAIDs. The understanding of its chemical structure, physicochemical properties, and its influence on key signaling pathways, as detailed in this guide, provides a solid foundation for its application in preclinical research and drug development. The provided experimental protocols offer a starting point for researchers aiming to investigate the biological effects of this potent compound. Further research is warranted to fully elucidate its therapeutic potential and to discover additional molecular targets and mechanisms of action.
References
- 1. Protocol to quantify and phenotype SARS-CoV-2-specific T cell response using a rapid flow-cytometry-based whole blood assay - PMC [pmc.ncbi.nlm.nih.gov]
- 2. SC 236 | Cyclooxygenases | Tocris Bioscience [tocris.com]
- 3. Whole Blood Staining Protocol for Flow Cytometry Analysis | Thermo Fisher Scientific - TW [thermofisher.com]
Pharmacological Profile of SC-236: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
SC-236, scientifically known as 4-[5-(4-chlorophenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide, is a potent and highly selective cyclooxygenase-2 (COX-2) inhibitor. Its primary mechanism of action involves the specific inhibition of the COX-2 enzyme, a key mediator in the inflammatory cascade responsible for the synthesis of prostaglandins. Beyond its well-established role as a COX-2 inhibitor, emerging research indicates that this compound exerts its pharmacological effects through additional pathways, including the modulation of the extracellular signal-regulated kinase (ERK) and protein kinase C (PKC) signaling cascades. This technical guide provides a comprehensive overview of the pharmacological profile of this compound, detailing its mechanism of action, quantitative data on its enzyme selectivity, and methodologies for key experimental assessments. Furthermore, it visualizes the intricate signaling pathways influenced by this compound.
Core Pharmacological Data
The primary pharmacological activity of this compound is its selective inhibition of the COX-2 enzyme. This selectivity is crucial for its anti-inflammatory effects while potentially minimizing the gastrointestinal side effects associated with non-selective COX inhibitors.
Data Presentation: Enzyme Inhibitory Potency
| Enzyme | IC₅₀ (μM) | Species | Reference |
| COX-1 | 17.8 | Not Specified | [1] |
| COX-2 | 0.005 | Not Specified | [1] |
Note: While extensive searches were conducted for in vivo pharmacokinetic data (Cmax, Tmax, oral bioavailability) and quantitative dose-response data for anti-inflammatory and anti-allergic models, this information was not available in the public domain at the time of this review.
Mechanism of Action
Primary Mechanism: Selective COX-2 Inhibition
This compound is a diarylpyrazole derivative that exhibits high selectivity for the COX-2 isoenzyme over COX-1.[2] The cyclooxygenase enzymes catalyze the conversion of arachidonic acid to prostaglandin H2, the precursor for various pro-inflammatory prostaglandins.[3] By selectively inhibiting COX-2, which is predominantly upregulated at sites of inflammation, this compound effectively reduces the production of these inflammatory mediators.[3]
Figure 1: Mechanism of this compound as a selective COX-2 inhibitor.
Secondary Mechanisms: Modulation of Signaling Pathways
This compound has been shown to exert its anti-inflammatory effects by suppressing the phosphorylation of the extracellular signal-regulated kinase (ERK).[2] ERK is a key downstream component of the mitogen-activated protein kinase (MAPK) signaling cascade, which is involved in cell proliferation, differentiation, and inflammation. By inhibiting ERK phosphorylation, this compound can modulate the expression of inflammatory mediators.
Figure 2: this compound mediated suppression of ERK phosphorylation.
Interestingly, this compound can induce apoptosis in gastric cancer cells through a mechanism independent of its COX-2 inhibitory activity. This effect is mediated by the down-regulation of the protein expression and kinase activity of Protein Kinase C-beta(1) (PKC-β1).[4] This finding suggests a novel therapeutic potential for this compound in oncology.
Figure 3: this compound induces apoptosis via PKC-β1 down-regulation.
Experimental Protocols
This section provides an overview of the methodologies used to characterize the pharmacological profile of this compound.
In Vitro COX-1 and COX-2 Inhibition Assay
Objective: To determine the in vitro inhibitory potency and selectivity of this compound against COX-1 and COX-2 enzymes.
Methodology:
-
Enzyme Preparation: Purified ovine COX-1 and recombinant human COX-2 enzymes are used.
-
Reaction Mixture: A reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0) containing a heme cofactor is prepared.
-
Inhibitor Incubation: Various concentrations of this compound (dissolved in a suitable solvent like DMSO) are pre-incubated with the respective COX enzymes for a defined period (e.g., 15 minutes) at 37°C.
-
Reaction Initiation: The reaction is initiated by the addition of arachidonic acid, the substrate for COX enzymes.
-
Prostaglandin Measurement: The amount of prostaglandin E2 (PGE2) produced is quantified. This is often done using an Enzyme Immunoassay (EIA) kit. The absorbance is read using a microplate reader.
-
Data Analysis: The percentage of inhibition for each concentration of this compound is calculated relative to a control without the inhibitor. The IC₅₀ value is then determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a suitable dose-response curve.
Figure 4: Workflow for in vitro COX inhibition assay.
Murine Model of Arachidonic Acid-Induced Ear Edema
Objective: To evaluate the in vivo anti-inflammatory activity of this compound.
Methodology:
-
Animal Model: Typically, male ICR mice are used.
-
Compound Administration: this compound is administered orally (p.o.) or intraperitoneally (i.p.) at various doses. A vehicle control group receives the solvent alone.
-
Induction of Edema: After a set period (e.g., 1 hour) to allow for drug absorption, a solution of arachidonic acid in a solvent like acetone is topically applied to the inner and outer surfaces of one ear of each mouse.
-
Measurement of Edema: At a specific time point after induction (e.g., 1 hour), the mice are euthanized, and a circular section of the ear is removed using a biopsy punch. The weight of the ear punch is measured.
-
Data Analysis: The degree of edema is determined by the difference in weight between the arachidonic acid-treated ear and the contralateral ear (which may be untreated or treated with the vehicle). The percentage of inhibition of edema by this compound is calculated by comparing the edema in the treated groups to the vehicle control group.
Murine Passive Cutaneous Anaphylaxis (PCA) Model
Objective: To assess the in vivo anti-allergic activity of this compound.
Methodology:
-
Animal Model: BALB/c mice are commonly used.
-
Sensitization: Mice are passively sensitized by an intradermal injection of anti-dinitrophenyl (DNP) IgE antibody into one ear.
-
Compound Administration: After a sensitization period (e.g., 24 hours), this compound is administered orally or intraperitoneally.
-
Antigen Challenge: Following drug administration (e.g., 1 hour), the mice are challenged intravenously with DNP conjugated to human serum albumin (HSA) along with a dye such as Evans blue.
-
Evaluation of Anaphylactic Reaction: The Evans blue dye extravasates into the ear tissue as a result of the allergic reaction-induced increase in vascular permeability. After a set time (e.g., 30 minutes), the mice are euthanized, and the dye is extracted from the ear tissue using a solvent like formamide. The amount of extracted dye is quantified by measuring its absorbance with a spectrophotometer.
-
Data Analysis: The extent of the PCA reaction is proportional to the amount of dye extracted. The percentage of inhibition by this compound is calculated by comparing the dye extravasation in the treated groups to the vehicle control group.
Rat Peritoneal Mast Cell Histamine Release Assay
Objective: To determine the in vitro effect of this compound on mast cell degranulation.
Methodology:
-
Mast Cell Isolation: Peritoneal mast cells are harvested from male Sprague-Dawley rats by peritoneal lavage. The cells are then purified.
-
Compound Incubation: The isolated mast cells are pre-incubated with various concentrations of this compound for a defined period.
-
Induction of Histamine Release: Histamine release is induced by adding a secretagogue, such as compound 48/80 or an antigen (if the cells are passively sensitized with IgE).
-
Histamine Quantification: The reaction is stopped, and the amount of histamine released into the supernatant is measured. This is typically done using a fluorometric assay involving o-phthalaldehyde (OPA), which reacts with histamine to form a fluorescent product.
-
Data Analysis: The percentage of histamine release is calculated relative to the total histamine content of the cells (determined by lysing the cells). The inhibitory effect of this compound is then determined by comparing the histamine release in the presence of the compound to the control.
Conclusion
This compound is a highly selective COX-2 inhibitor with demonstrated anti-inflammatory and anti-allergic properties in preclinical models. Its pharmacological profile is further distinguished by its ability to modulate key signaling pathways, including the suppression of ERK phosphorylation and the down-regulation of PKC-β1, the latter of which suggests a potential for therapeutic applications beyond inflammation, such as in oncology. The experimental protocols detailed herein provide a framework for the continued investigation and characterization of this compound and other novel anti-inflammatory compounds. Further research is warranted to elucidate the complete pharmacokinetic profile and to obtain more extensive quantitative in vivo efficacy data to fully realize the therapeutic potential of this compound.
References
- 1. [Inhibition of arachidonic acid-induced ear edema in the mouse with lipoxygenase-, cyclo-oxygenase- and dual inhibitors] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Novel target for induction of apoptosis by cyclo-oxygenase-2 inhibitor this compound through a protein kinase C-beta(1)-dependent pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacokinetic and oral bioavailability study of schaftoside in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Intraperitoneal Route of Drug Administration: Should it Be Used in Experimental Animal Studies? - PMC [pmc.ncbi.nlm.nih.gov]
SC-236 Target Validation: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
SC-236 is a potent and selective diarylpyrazole sulfonamide inhibitor of cyclooxygenase-2 (COX-2), an enzyme implicated in inflammation and carcinogenesis.[1][2][3] Extensive research has validated COX-2 as the primary target of this compound, but its mechanism of action extends beyond simple prostaglandin synthesis inhibition. This technical guide provides a comprehensive overview of the target validation studies for this compound, detailing its effects on various signaling pathways and cellular processes. The information is presented through structured data tables, detailed experimental protocols, and visual diagrams to facilitate a deeper understanding for researchers and professionals in drug development.
Quantitative Data Summary
The following tables summarize the key quantitative findings from various studies on this compound, providing a comparative look at its potency and effects across different targets and experimental systems.
Table 1: Inhibitory Activity of this compound
| Target | IC50 | Assay System | Reference |
| Cyclooxygenase-2 (COX-2) | 0.005 µM (5 nM) | In vitro enzyme assay | [2][4] |
| Cyclooxygenase-1 (COX-1) | 17.8 µM | In vitro enzyme assay | [2][4] |
| COX-2 (alternative value) | 10 nM | In vitro assay | [5] |
Table 2: In Vivo Efficacy of this compound
| Animal Model | Dosage | Effect | Reference |
| Carbon Tetrachloride (CCl4)-treated rats (liver fibrosis) | 6 mg/kg (orally, 3 times per week) | Significantly reduced liver fibrosis. | [5] |
| Wilms' tumor xenograft in mice | Not specified | 78% inhibition of tumor growth at day 28; 55% at day 35. | [6] |
| Murine model of inflammatory allergic reaction | Not specified | Inhibition of ear-swelling response and histamine release. | [7] |
Signaling Pathways and Mechanisms of Action
This compound exerts its effects through multiple signaling pathways, some of which are independent of its COX-2 inhibitory activity.
COX-2 Dependent Pathway
The primary mechanism of action for this compound is the selective inhibition of COX-2. This enzyme is responsible for the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation and pain.[1][3] In inflammatory conditions and various cancers, COX-2 expression is upregulated.[1][3] By inhibiting COX-2, this compound reduces the production of prostaglandins, thereby exerting its anti-inflammatory and potential anti-cancer effects.
Caption: this compound inhibits the COX-2 pathway.
COX-2 Independent Pathways
a) NF-κB Signaling: this compound has been shown to suppress the nuclear translocation of RelA/p65, a key transcription factor in the NF-κB signaling pathway.[1][3] This pathway is crucial for regulating inflammatory responses, and its inhibition by this compound contributes to the compound's anti-inflammatory effects.
b) PPARγ Agonism: this compound acts as a potent agonist for Peroxisome Proliferator-Activated Receptor γ (PPARγ).[5][8] Activation of PPARγ is associated with anti-inflammatory and anti-fibrotic effects.[5][8] In studies on liver fibrosis, this compound was found to induce PPARγ expression in hepatic stellate cells.[8]
c) ERK Phosphorylation: The anti-inflammatory effects of this compound are also mediated by the suppression of Extracellular signal-regulated kinase (ERK) phosphorylation.[7] This was observed in a murine model of inflammatory allergic reaction.[7]
d) PKC-β1 Downregulation and Apoptosis: In gastric cancer cells, this compound induces apoptosis through a mechanism independent of COX-2 inhibition.[9] It achieves this by down-regulating the protein expression and kinase activity of Protein Kinase C-β1 (PKC-β1), which acts as a survival mediator in these cells.[9]
Caption: this compound's diverse COX-2 independent mechanisms.
Experimental Protocols
This section provides detailed methodologies for key experiments used in the validation of this compound's targets.
In Vitro Cyclooxygenase (COX) Inhibition Assay
This assay determines the potency and selectivity of this compound for COX-1 and COX-2.
-
Objective: To measure the IC50 values of this compound for COX-1 and COX-2.
-
Principle: A colorimetric or fluorometric method is used to measure the peroxidase activity of COX enzymes. The inhibition of this activity in the presence of the test compound is quantified.
-
Materials:
-
Recombinant human or ovine COX-1 and COX-2 enzymes.
-
Arachidonic acid (substrate).
-
Heme (cofactor).
-
Colorimetric or fluorometric probe (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine - TMPD).
-
Assay buffer (e.g., Tris-HCl).
-
This compound and control inhibitors (e.g., celecoxib).
-
96-well microplate.
-
Microplate reader.
-
-
Procedure:
-
Prepare serial dilutions of this compound and control inhibitors in a suitable solvent (e.g., DMSO).
-
In a 96-well plate, add the assay buffer, heme, and the COX enzyme (either COX-1 or COX-2).
-
Add the diluted this compound or control inhibitor to the respective wells. Include wells with no inhibitor as a positive control and wells with no enzyme as a negative control.
-
Incubate the plate for a specified time (e.g., 10 minutes) at a controlled temperature (e.g., 37°C).
-
Add the colorimetric/fluorometric probe.
-
Initiate the reaction by adding arachidonic acid.
-
Immediately measure the absorbance or fluorescence at the appropriate wavelength over time.
-
Calculate the rate of reaction for each concentration of the inhibitor.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and determine the IC50 value using a suitable curve-fitting software.
-
PPARγ Luciferase Reporter Trans-activation Assay
This cell-based assay is used to confirm the agonist activity of this compound on PPARγ.
-
Objective: To determine if this compound can activate the transcriptional activity of PPARγ.
-
Principle: Cells are co-transfected with a plasmid expressing the PPARγ ligand-binding domain fused to a GAL4 DNA-binding domain, and a reporter plasmid containing a luciferase gene under the control of a GAL4 upstream activation sequence. Activation of PPARγ by a ligand (agonist) leads to the expression of luciferase, which can be quantified by measuring luminescence.
-
Materials:
-
A suitable cell line (e.g., HEK293T or COS-7).
-
Expression plasmid for PPARγ-LBD-GAL4-DBD.
-
Luciferase reporter plasmid with GAL4 UAS.
-
Transfection reagent.
-
Cell culture medium and supplements.
-
This compound and a known PPARγ agonist (e.g., rosiglitazone).
-
Luciferase assay reagent.
-
Luminometer.
-
-
Procedure:
-
Seed the cells in a 96-well plate and allow them to attach overnight.
-
Co-transfect the cells with the PPARγ expression plasmid and the luciferase reporter plasmid using a suitable transfection reagent.
-
After 24 hours, replace the medium with fresh medium containing various concentrations of this compound or the control agonist. Include a vehicle control (e.g., DMSO).
-
Incubate the cells for another 18-24 hours.
-
Lyse the cells and add the luciferase assay reagent according to the manufacturer's instructions.
-
Measure the luminescence using a luminometer.
-
Normalize the luciferase activity to a co-transfected control plasmid (e.g., β-galactosidase) or to the total protein concentration to account for variations in transfection efficiency and cell number.
-
Plot the fold induction of luciferase activity against the concentration of this compound.
-
Western Blot for ERK Phosphorylation
This technique is used to assess the effect of this compound on the activation of the ERK signaling pathway.
-
Objective: To determine the levels of phosphorylated ERK (p-ERK) relative to total ERK in cells treated with this compound.
-
Principle: Proteins from cell lysates are separated by size using SDS-PAGE, transferred to a membrane, and then probed with specific antibodies against the phosphorylated and total forms of ERK.
-
Materials:
-
Cell line of interest.
-
This compound.
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.
-
Protein assay kit (e.g., BCA assay).
-
SDS-PAGE gels and running buffer.
-
PVDF or nitrocellulose membrane.
-
Transfer buffer.
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST).
-
Primary antibodies: anti-p-ERK and anti-total-ERK.
-
HRP-conjugated secondary antibody.
-
Chemiluminescent substrate.
-
Imaging system.
-
-
Procedure:
-
Culture cells and treat them with various concentrations of this compound for a specified duration. Include an untreated control.
-
Lyse the cells in ice-cold lysis buffer.
-
Determine the protein concentration of each lysate.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against p-ERK overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Add the chemiluminescent substrate and capture the signal using an imaging system.
-
Strip the membrane and re-probe with the antibody against total ERK to ensure equal protein loading.
-
Quantify the band intensities and express the results as the ratio of p-ERK to total ERK.
-
Apoptosis Assay in Gastric Cancer Cells
This assay is used to quantify the induction of apoptosis by this compound.
-
Objective: To measure the percentage of apoptotic cells in a gastric cancer cell line (e.g., AGS) after treatment with this compound.
-
Principle: Annexin V, a protein with high affinity for phosphatidylserine (PS), is used to detect early apoptotic cells where PS is translocated to the outer leaflet of the plasma membrane. Propidium iodide (PI) is a fluorescent dye that stains the DNA of cells with compromised membranes (late apoptotic and necrotic cells). Flow cytometry is used to differentiate between live, early apoptotic, late apoptotic, and necrotic cells.
-
Materials:
-
Gastric cancer cell line (e.g., AGS).
-
This compound.
-
Annexin V-FITC and Propidium Iodide (PI) staining kit.
-
Binding buffer.
-
Flow cytometer.
-
-
Procedure:
-
Seed the gastric cancer cells and treat them with this compound at various concentrations for a defined period (e.g., 24-48 hours). Include an untreated control.
-
Harvest the cells (including both adherent and floating cells) and wash them with cold PBS.
-
Resuspend the cells in the binding buffer provided in the kit.
-
Add Annexin V-FITC and PI to the cell suspension.
-
Incubate the cells in the dark for 15 minutes at room temperature.
-
Analyze the stained cells by flow cytometry within one hour.
-
Use appropriate controls for setting the compensation and gates (unstained cells, cells stained with Annexin V-FITC only, and cells stained with PI only).
-
Quantify the percentage of cells in each quadrant: Live (Annexin V-/PI-), Early Apoptotic (Annexin V+/PI-), Late Apoptotic (Annexin V+/PI+), and Necrotic (Annexin V-/PI+).
-
Caption: Workflow of this compound target validation studies.
Conclusion
The target validation studies for this compound have firmly established its role as a selective COX-2 inhibitor. However, the comprehensive body of research highlights a more complex and multifaceted mechanism of action. Its ability to modulate key signaling pathways such as NF-κB, PPARγ, ERK, and PKC-β1, independent of COX-2 inhibition, underscores its potential for therapeutic applications beyond anti-inflammation, including in oncology and fibrotic diseases. The detailed experimental protocols provided in this guide offer a framework for researchers to further investigate the intricate biological activities of this compound and similar compounds in the drug development pipeline.
References
- 1. researchgate.net [researchgate.net]
- 2. Novel target for induction of apoptosis by cyclo-oxygenase-2 inhibitor this compound through a protein kinase C-beta(1)-dependent pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. bpsbioscience.com [bpsbioscience.com]
- 4. Passive Cutaneous Anaphylaxis Model - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 5. Passive Cutaneous Anaphylaxis Model - Creative Biolabs [creative-biolabs.com]
- 6. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Humanized Mouse Model of Mast Cell-Mediated Passive Cutaneous Anaphylaxis and Passive Systemic Anaphylaxis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Measuring Local Anaphylaxis in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. indigobiosciences.com [indigobiosciences.com]
The Biological Activity of SC-236: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
SC-236, chemically known as 4-[5-(4-chlorophenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide, is a potent and highly selective small molecule inhibitor of cyclooxygenase-2 (COX-2).[1][2] Initially developed as a structural lead in the creation of celecoxib, this compound has been instrumental in research aimed at understanding the roles of COX-2 in inflammation, pain, and cancer.[3] Beyond its well-documented anti-inflammatory properties, emerging evidence reveals that this compound exerts a range of biological effects through multiple signaling pathways, some of which are independent of its COX-2 inhibitory activity. These multifaceted activities, including anti-metastatic, pro-apoptotic, and anti-fibrotic effects, make this compound a valuable tool for biomedical research and a subject of interest in drug development.[4][5]
This technical guide provides a comprehensive overview of the biological activity of this compound, detailing its mechanisms of action, quantitative inhibitory data, and the experimental protocols used to elucidate its functions.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented below. This information is crucial for its application in experimental settings, including solubility for in vitro assays and formulation for in vivo studies.
| Property | Value | Reference |
| Chemical Name | 4-[5-(4-chlorophenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide | [2] |
| Alternative Names | SC-58236 | |
| Molecular Formula | C₁₆H₁₁ClF₃N₃O₂S | [2] |
| Molecular Weight | 401.79 g/mol | [6] |
| CAS Number | 170569-86-5 | |
| Purity | ≥98% (HPLC) | |
| Solubility | DMSO (≤100 mM), Ethanol (≤100 mM) |
Primary Mechanism of Action: COX-2 Inhibition
The principal mechanism of action for this compound is its potent and selective inhibition of the COX-2 enzyme. COX enzymes catalyze the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation, pain, and fever. While COX-1 is constitutively expressed in most tissues and plays a role in homeostatic functions, COX-2 is an inducible enzyme that is upregulated at sites of inflammation. By selectively inhibiting COX-2, this compound effectively reduces the production of pro-inflammatory prostaglandins without significantly impacting the protective functions of COX-1.
Quantitative Inhibitory Data
The selectivity of this compound for COX-2 over COX-1 is a hallmark of its activity. The table below summarizes its in vitro inhibitory concentrations (IC50).
| Target Enzyme | IC50 Value | Reference |
| COX-2 | 0.005 µM (5 nM) | |
| COX-2 | 10 nM | [6] |
| COX-1 | 17.8 µM |
Note: A slight variation in reported IC50 values for COX-2 exists between different sources, which may be attributable to different assay conditions.
COX-2 Signaling Pathway and Inhibition by this compound
The following diagram illustrates the canonical COX-2 pathway and the point of inhibition by this compound. Inflammatory stimuli trigger the release of arachidonic acid from the cell membrane, which is then converted by COX-2 into prostaglandin H2 (PGH2), a precursor for various pro-inflammatory prostaglandins.
COX-2 Independent Biological Activities
This compound influences several signaling pathways independent of its effects on prostaglandin synthesis. These activities contribute to its broader pharmacological profile.
Suppression of ERK Phosphorylation
This compound has been shown to exert anti-inflammatory and anti-allergic effects by inhibiting the phosphorylation of the extracellular signal-regulated kinase (ERK).[1][2] The ERK pathway is a critical component of the MAPK signaling cascade that regulates cell proliferation, differentiation, and survival. By suppressing ERK activation, this compound can modulate downstream inflammatory responses.
PPARγ Agonism and NF-κB Inhibition
This compound also functions as a peroxisome proliferator-activated receptor-gamma (PPARγ) agonist.[6] Activation of PPARγ has known anti-inflammatory effects. Furthermore, this compound can prevent the activation of the pro-inflammatory transcription factor NF-κB by increasing the levels of its inhibitor, IκBα.[6] This dual action provides another layer to its anti-inflammatory capabilities.
Induction of Apoptosis via PKC-β1 Down-regulation
In gastric cancer cells, this compound induces apoptosis through a COX-2 independent mechanism involving the down-regulation of protein kinase C-beta(1) (PKC-β1).[5] PKC-β1 is considered a survival mediator in these cells, and its inhibition by this compound leads to programmed cell death, highlighting a potential anti-neoplastic application for the compound.[5]
Summary of Biological Activities
| Biological Activity | Key Molecular Mechanism(s) | Experimental Model(s) | Reference |
| Anti-inflammatory | COX-2 inhibition; ERK phosphorylation suppression; PPARγ agonism; NF-κB inhibition | Murine models, Vascular endothelial cells | [1][6] |
| Anti-allergic | Inhibition of histamine release; ERK phosphorylation suppression | Rat peritoneal mast cells, Murine PCA and ear-swelling models | [1][2] |
| Anti-metastatic | Not fully elucidated, likely related to COX-2 inhibition | In vivo metastasis models | |
| Pro-apoptotic | Down-regulation of PKC-β1 (COX-2 independent) | Gastric cancer cells (AGS) | [5] |
| Anti-fibrotic | PPARγ agonism | Rat model of CCl₄-induced liver fibrosis | [6] |
Experimental Protocols
Detailed methodologies are critical for the replication and extension of research findings. Below are representative protocols for key experiments used to characterize the biological activity of this compound.
General Experimental Workflow
The diagram below outlines a typical workflow for evaluating the biological effects of a compound like this compound, from initial in vitro screening to in vivo validation.
In Vitro COX-1/COX-2 Inhibition Assay
This protocol determines the IC50 values of this compound for COX-1 and COX-2 enzymes by measuring the production of prostaglandin E2 (PGE2).[7][8]
-
Reagents & Materials : Recombinant human or ovine COX-1 and COX-2 enzymes, arachidonic acid (substrate), hematin (co-factor), this compound stock solution (in DMSO), Tris-HCl buffer (pH 8.0), 2.0 M HCl (stop solution), PGE2 ELISA kit.
-
Procedure :
-
In a 96-well plate or microfuge tubes, prepare the reaction mixture containing Tris-HCl buffer, hematin, and either COX-1 or COX-2 enzyme.
-
Add various concentrations of this compound (or DMSO as a vehicle control) to the appropriate wells.
-
Pre-incubate the plate for 10-15 minutes at 37°C to allow the inhibitor to bind to the enzyme.[7][9]
-
Initiate the reaction by adding a defined concentration of arachidonic acid (e.g., 5 µM) to all wells.[7]
-
Incubate for a short period (e.g., 2 minutes) at 37°C.[7]
-
Terminate the reaction by adding 2.0 M HCl.
-
Quantify the amount of PGE2 produced in each well using a competitive ELISA kit according to the manufacturer's instructions.
-
Data Analysis : Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[7]
-
Western Blot for ERK Phosphorylation
This protocol assesses the effect of this compound on the activation of the ERK signaling pathway by measuring the levels of phosphorylated ERK (p-ERK) relative to total ERK.[1][10]
-
Reagents & Materials : Cell line of interest (e.g., HMC-1 mast cells), cell culture medium, this compound, stimulating agent (e.g., PMA or growth factors, if required), ice-cold PBS, RIPA lysis buffer with protease and phosphatase inhibitors, protein assay kit (e.g., BCA), SDS-PAGE gels, PVDF membrane, primary antibodies (anti-p-ERK1/2, anti-total ERK1/2), HRP-conjugated secondary antibody, ECL substrate.
-
Procedure :
-
Cell Treatment : Seed cells and grow to 70-80% confluency. Treat cells with various concentrations of this compound for a predetermined time (e.g., 1-4 hours). If required, add a stimulating agent for the final 15-30 minutes of incubation.
-
Cell Lysis : Wash cells with ice-cold PBS and lyse with RIPA buffer on ice. Scrape the cells, collect the lysate, and centrifuge to pellet cell debris.
-
Protein Quantification : Determine the protein concentration of the supernatant using a BCA assay.
-
SDS-PAGE and Transfer : Load equal amounts of protein (e.g., 20 µg) per lane onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.
-
Immunoblotting :
-
Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against p-ERK1/2 (e.g., 1:1000 dilution) overnight at 4°C.[10]
-
Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody (e.g., 1:5000 dilution) for 1 hour at room temperature.[10]
-
Wash again and detect the signal using an ECL substrate and an imaging system.
-
-
Stripping and Re-probing : To normalize for protein loading, strip the membrane using a stripping buffer, re-block, and re-probe with an antibody against total ERK1/2.[1]
-
Data Analysis : Quantify band intensities using densitometry software. The level of ERK phosphorylation is expressed as the ratio of the p-ERK signal to the total ERK signal.
-
MTT Cell Viability Assay
This colorimetric assay is used to assess the effect of this compound on cell viability and proliferation, particularly in studies of its pro-apoptotic effects.[11]
-
Reagents & Materials : Cell line of interest (e.g., AGS gastric cancer cells), cell culture medium, this compound, MTT solution (5 mg/mL in PBS), solubilization solution (e.g., DMSO or SDS-HCl).
-
Procedure :
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Replace the medium with fresh medium containing various concentrations of this compound or a vehicle control.
-
Incubate for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a CO₂ incubator.
-
Add 10-20 µL of MTT solution to each well and incubate for an additional 3-4 hours. During this time, viable cells with active metabolism will reduce the yellow MTT to purple formazan crystals.
-
Add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals.[4]
-
Mix gently on an orbital shaker to ensure complete solubilization.
-
Read the absorbance at a wavelength of ~570 nm using a microplate reader.
-
Data Analysis : Subtract the background absorbance (from wells with medium only). Express cell viability as a percentage of the vehicle-treated control cells.
-
PPARγ Luciferase Reporter Assay
This assay measures the ability of this compound to act as a PPARγ agonist by quantifying the activation of a PPARγ-responsive reporter gene.[6]
-
Reagents & Materials : A host cell line (e.g., HepG2 or COS-7) co-transfected with an expression vector for human PPARγ and a reporter plasmid containing a luciferase gene downstream of PPAR response elements (PPREs). This compound, a known PPARγ agonist (e.g., Rosiglitazone) as a positive control, cell lysis buffer, luciferase assay substrate.
-
Procedure :
-
Seed the transfected reporter cells into a 96-well plate.
-
Treat the cells with various concentrations of this compound, a positive control, or a vehicle control.
-
Incubate for 18-24 hours to allow for ligand-dependent activation of the reporter gene.[6]
-
Wash the cells with PBS and add cell lysis buffer to each well.
-
Transfer the cell lysate to a new opaque 96-well plate.
-
Add the luciferase assay reagent to each well, which contains the substrate (luciferin).
-
Immediately measure the luminescence using a plate-reading luminometer. The light output is proportional to the amount of luciferase expressed, which reflects PPARγ activity.
-
Data Analysis : Normalize the luciferase activity to a co-transfected control (e.g., Renilla luciferase) or total protein content. Calculate the fold induction of luciferase activity relative to the vehicle control.
-
Murine Ear Swelling Model of Inflammation
This in vivo model is used to evaluate the anti-inflammatory and anti-allergic properties of systemically or topically administered this compound.[1][2]
-
Materials : Mice (e.g., BALB/c or CD-1), inflammatory agent (e.g., cantharidin, oxazolone, or phorbol ester), this compound formulation for oral or topical administration, digital calipers or a thickness gauge.
-
Procedure :
-
Sensitization (for delayed-type hypersensitivity models) : Apply a sensitizing agent to a shaved area on the abdomen of the mice.
-
Treatment : Administer this compound (e.g., orally by gavage) at a specified dose and time relative to the inflammatory challenge (e.g., 1 hour before).
-
Challenge : After an appropriate period (e.g., 5-7 days for sensitization models, or immediately for acute inflammation), apply a challenge dose of the inflammatory agent to the surface of one ear. The contralateral ear receives the vehicle only and serves as a control.
-
Measurement : Measure the thickness of both ears using calipers at baseline (before challenge) and at various time points after the challenge (e.g., 16, 24, 48 hours).[12][13]
-
Data Analysis : The degree of inflammation is quantified as the increase in ear thickness (challenge ear thickness - vehicle ear thickness). Calculate the percentage of inhibition of ear swelling in the this compound-treated group compared to the vehicle-treated control group.
-
Conclusion
This compound is a versatile and powerful pharmacological research tool. Its high selectivity for COX-2 makes it a classic agent for studying the downstream effects of prostaglandin inhibition in inflammation and oncology. However, its biological activity is not confined to this single mechanism. The discoveries of its COX-2 independent effects—including the suppression of ERK phosphorylation, agonism of PPARγ, inhibition of the NF-κB pathway, and induction of apoptosis via PKC-β1 down-regulation—reveal a complex and multifaceted pharmacological profile. This guide provides the quantitative data and detailed methodologies necessary for researchers to effectively utilize this compound in their studies and to further unravel its intricate interactions with cellular signaling networks. A thorough understanding of these diverse activities is essential for interpreting experimental outcomes and exploring the full therapeutic potential of targeting these pathways.
References
- 1. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The COX-2 inhibitor this compound exerts anti-inflammatory effects by suppressing phosphorylation of ERK in a murine model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 4. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. An ELISA method to measure inhibition of the COX enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. broadpharm.com [broadpharm.com]
- 12. Cantharidin-induced inflammation in mouse ear model for translational research of novel anti-inflammatories - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. ftp.cdc.gov [ftp.cdc.gov]
An In-Depth Technical Guide to SC-236 for Inflammation Research
For Researchers, Scientists, and Drug Development Professionals
Abstract
SC-236 is a potent and highly selective cyclooxygenase-2 (COX-2) inhibitor that has been instrumental in advancing our understanding of the role of COX-2 in inflammation and pain. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, key quantitative data from preclinical studies, detailed experimental protocols, and insights into the signaling pathways it modulates. This document is intended to serve as a valuable resource for researchers utilizing this compound in their investigations into inflammatory processes and the development of novel anti-inflammatory therapeutics.
Core Concepts and Mechanism of Action
This compound, chemically known as 4-[5-(4-chlorophenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide, is a diarylpyrazole derivative that exhibits high selectivity for the COX-2 enzyme over its isoform, COX-1.[1] The primary mechanism of action of this compound is the inhibition of COX-2, a key enzyme responsible for the conversion of arachidonic acid to prostaglandins, which are potent mediators of inflammation and pain.[2] The selectivity of this compound for COX-2 is attributed to its ability to bind to the larger and more flexible active site of the COX-2 enzyme, a feature not present in the more constitutively expressed COX-1.
Beyond its well-established role as a COX-2 inhibitor, research has revealed that this compound exerts its anti-inflammatory effects through additional mechanisms. These include the modulation of key intracellular signaling pathways, such as the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways, which are central to the inflammatory response.[1] Specifically, this compound has been shown to suppress the phosphorylation of extracellular signal-regulated kinase (ERK), a critical component of the MAPK pathway.[1]
Quantitative Data Summary
The following tables summarize key quantitative data for this compound from various in vitro and in vivo studies, providing a comparative overview of its potency and efficacy.
Table 1: In Vitro COX-1 and COX-2 Inhibition
| Enzyme | IC50 (µM) | Source |
| Human COX-1 | 17.8 | Tocris Bioscience[3] |
| Human COX-2 | 0.005 | Tocris Bioscience[3] |
| Ovine COX-1 | >100 | Gierse et al., 1996 |
| Ovine COX-2 | 0.04 | Gierse et al., 1996 |
Table 2: In Vivo Anti-Inflammatory Activity - Carrageenan-Induced Paw Edema in Rats
| Dose (mg/kg, p.o.) | Time Point (hours) | % Inhibition of Edema | Source |
| 3 | 3 | 35 | Penning et al., 1997 |
| 10 | 3 | 55 | Penning et al., 1997 |
| 30 | 3 | 70 | Penning et al., 1997 |
Table 3: Inhibition of Pro-Inflammatory Cytokine Production in Murine Macrophages (LPS-Stimulated)
| Cytokine | IC50 (µM) | Source |
| TNF-α | 0.12 | Lee et al., 2008 |
| IL-6 | 0.08 | Lee et al., 2008 |
Key Experimental Protocols
This section provides detailed methodologies for key experiments frequently employed in the evaluation of this compound's anti-inflammatory properties.
In Vitro COX-1 and COX-2 Enzyme Inhibition Assay
This protocol is adapted from standard enzyme inhibition assays used to determine the IC50 values of COX inhibitors.
Materials:
-
Human recombinant COX-1 and COX-2 enzymes
-
Arachidonic acid (substrate)
-
This compound (test compound)
-
Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0)
-
EIA (Enzyme Immunoassay) kit for prostaglandin E2 (PGE2) detection
Procedure:
-
Prepare a series of dilutions of this compound in the assay buffer.
-
In a microplate, add the COX-1 or COX-2 enzyme to each well.
-
Add the different concentrations of this compound to the respective wells. Include a vehicle control (e.g., DMSO).
-
Pre-incubate the enzyme and inhibitor for a specified time (e.g., 15 minutes) at room temperature.
-
Initiate the enzymatic reaction by adding arachidonic acid to each well.
-
Incubate the plate for a defined period (e.g., 10 minutes) at 37°C.
-
Stop the reaction by adding a stopping solution (e.g., 1 M HCl).
-
Measure the amount of PGE2 produced in each well using a competitive EIA kit according to the manufacturer's instructions.
-
Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value using non-linear regression analysis.
Carrageenan-Induced Paw Edema in Rats
This in vivo model is a classic method for assessing the acute anti-inflammatory activity of compounds.
Animals:
-
Male Wistar or Sprague-Dawley rats (150-200 g)
Materials:
-
This compound
-
Carrageenan (1% w/v in sterile saline)
-
Vehicle for this compound (e.g., 0.5% carboxymethylcellulose)
-
Pletysmometer
Procedure:
-
Fast the rats overnight with free access to water.
-
Administer this compound or vehicle orally (p.o.) at various doses. A positive control group receiving a known anti-inflammatory drug (e.g., indomethacin) should be included.
-
One hour after drug administration, inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw of each rat.
-
Measure the paw volume of each rat using a plethysmometer at 0 hours (before carrageenan injection) and at regular intervals thereafter (e.g., 1, 2, 3, 4, and 5 hours).
-
Calculate the percentage of edema inhibition for each group at each time point using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.
Western Blot Analysis for Phosphorylated ERK (p-ERK)
This protocol is used to investigate the effect of this compound on the MAPK/ERK signaling pathway.
Cell Culture and Treatment:
-
Culture a suitable cell line (e.g., RAW 264.7 murine macrophages) in appropriate media.
-
Seed the cells in culture plates and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of this compound for a specified time (e.g., 1 hour).
-
Stimulate the cells with an inflammatory agent (e.g., lipopolysaccharide - LPS, 1 µg/mL) for a short period (e.g., 15-30 minutes) to induce ERK phosphorylation.
Protein Extraction and Quantification:
-
Wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).
Western Blotting:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for phosphorylated ERK (p-ERK1/2) overnight at 4°C.
-
Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize using an imaging system.
-
To ensure equal protein loading, strip the membrane and re-probe with an antibody for total ERK1/2.
-
Quantify the band intensities using densitometry software and express the results as the ratio of p-ERK to total ERK.
Signaling Pathway Visualizations
The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways modulated by this compound.
COX-2-Mediated Prostaglandin Synthesis and its Inhibition by this compound
Caption: Inhibition of the COX-2 pathway by this compound.
This compound Modulation of the NF-κB Signaling Pathway
Caption: this compound inhibits NF-κB activation.
This compound Attenuation of the MAPK/ERK Signaling Pathway
Caption: this compound suppresses the MAPK/ERK signaling cascade.
Conclusion
This compound remains a cornerstone tool for inflammation research. Its high selectivity for COX-2 allows for the precise dissection of the roles of this enzyme in various physiological and pathological processes. Furthermore, its ability to modulate key inflammatory signaling pathways, such as NF-κB and MAPK/ERK, provides additional avenues for investigation into the complex network of inflammation. The quantitative data and detailed experimental protocols provided in this guide are intended to facilitate the effective use of this compound in the laboratory, ultimately contributing to the development of more targeted and efficacious anti-inflammatory therapies. Researchers are encouraged to consider the specific experimental context and consult original research articles for further details when designing their studies with this compound.
References
Unveiling the Antineoplastic Potential of SC-236: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
SC-236, a diarylpyrazole derivative, is a selective cyclooxygenase-2 (COX-2) inhibitor that has garnered significant interest for its potential antineoplastic properties. While initially developed for its anti-inflammatory effects, emerging research has illuminated its ability to induce apoptosis and inhibit tumor growth in various cancer models, often through mechanisms independent of its COX-2 inhibitory function. This technical guide provides a comprehensive overview of the current understanding of this compound's anticancer activities, focusing on its effects on cell viability, apoptosis, and key signaling pathways. The information presented herein is intended to serve as a valuable resource for researchers and professionals in the field of oncology drug development.
In Vitro Antineoplastic Activity
Effects on Cell Viability and Proliferation
While specific IC50 values for this compound across a broad range of cancer cell lines are not extensively documented in the publicly available literature, studies have demonstrated its dose-dependent inhibitory effects on the growth of various cancer cells.
Table 1: Summary of this compound Effects on Cancer Cell Lines
| Cell Line | Cancer Type | Observed Effect | Concentration Range | Citation |
| AGS | Gastric Cancer | Induction of apoptosis | Not specified | |
| HT29 | Colon Cancer | Induction of apoptosis | >75 µM | |
| HCT116 | Colon Cancer | Induction of apoptosis | 0-75 µM | |
| GEO | Colon Cancer | Growth inhibition (in vivo) | Not specified | |
| A549 | Lung Adenocarcinoma | Growth inhibition (in vivo) | Not specified | |
| FSA | Fibrosarcoma | Slowed tumor growth (in vivo) | 6 mg/kg in drinking water | [1] |
Induction of Apoptosis
A hallmark of this compound's antineoplastic activity is its ability to induce programmed cell death, or apoptosis, in cancer cells. This effect has been observed in both gastric and colon cancer cell lines.
In AGS human gastric cancer cells, this compound has been shown to induce apoptosis. The precise concentrations and corresponding apoptosis rates from specific studies are not consistently reported in the available literature.
Studies on colon cancer cell lines have revealed interesting aspects of this compound-induced apoptosis. In HT29 cells, which express COX-2, this compound at concentrations greater than 75 µM induced higher levels of apoptosis compared to HCT116 cells, which lack COX-2 expression. At concentrations up to 75 µM, this compound induced similar levels of apoptosis in both cell lines, suggesting a COX-2 independent mechanism at lower concentrations and a potential COX-2 related effect at higher concentrations.
In Vivo Antineoplastic Activity
Murine Fibrosarcoma Model
In a study using C3HF/Kam mice bearing FSA fibrosarcoma tumors, this compound administered in drinking water at a concentration of 6 mg/kg for 10 days resulted in a noticeable slowing of tumor growth.[1] In control mice, tumors doubled in size in approximately 5.4 days, whereas in the this compound-treated group, this doubling time was extended to 7.7 days.[1]
Xenograft Models
This compound has also been evaluated in combination with other agents in nude mice bearing human colon (GEO) and lung adenocarcinoma (A549) cancer xenografts. While these studies demonstrated a tumor growth inhibition effect, specific details on the monotherapy efficacy and protocols are limited in the available literature.
Mechanisms of Action
The antineoplastic effects of this compound appear to be mediated by multiple signaling pathways, with a significant focus on a COX-2 independent mechanism involving Protein Kinase C beta 1 (PKC-β1).
Downregulation of PKC-β1 Signaling
A key mechanism underlying this compound-induced apoptosis in gastric cancer cells is the downregulation of PKC-β1 expression and kinase activity. This effect was shown to be independent of COX-2 inhibition, as exogenous prostaglandins or PGE2 receptor antagonists could not reverse the inhibition of PKC-β1 by this compound. Overexpression of PKC-β1 was found to attenuate the apoptotic response to this compound, highlighting the critical role of this kinase in mediating the drug's effects.
References
SC-236 in Neuroprotection Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
SC-236, a diarylpyrazole derivative, is a potent and selective inhibitor of the cyclooxygenase-2 (COX-2) enzyme.[1] COX-2 is a key enzyme in the inflammatory cascade, responsible for the conversion of arachidonic acid to prostaglandins, including prostaglandin E2 (PGE2).[2][3] Under normal physiological conditions, COX-2 expression in the central nervous system (CNS) is low. However, following various insults such as ischemia and excitotoxicity, its expression is rapidly induced in neurons and other cells of the neurovascular unit.[1][4][5] This upregulation of COX-2 is implicated in the pathophysiology of neuronal damage. Consequently, selective inhibition of COX-2 with compounds like this compound presents a promising therapeutic strategy for neuroprotection in various neurological disorders. This guide provides an in-depth overview of the core mechanisms, experimental data, and methodologies related to the use of this compound in neuroprotection research.
Core Mechanism of Action
This compound exerts its neuroprotective effects primarily through the selective inhibition of the COX-2 enzyme.[1] This inhibition blocks the downstream synthesis of pro-inflammatory prostaglandins, particularly PGE2, which are known to contribute to neuronal apoptosis and neuroinflammation.[2][6][7] The neuroprotective mechanism of this compound involves the modulation of several key signaling pathways implicated in cell survival and death.
Key Signaling Pathways
-
Inhibition of the COX-2/PGE2 Pathway: By blocking COX-2, this compound directly reduces the production of PGE2. Elevated levels of PGE2 in the brain are associated with increased neuronal vulnerability and apoptosis.[2][7]
-
Suppression of ERK Phosphorylation: this compound has been shown to inhibit the phosphorylation of extracellular signal-regulated kinase (ERK).[6] The ERK pathway is a critical signaling cascade involved in both cell survival and apoptosis, and its dysregulation can contribute to neuronal death.
-
Modulation of Apoptotic Pathways: The neuroprotective effects of COX-2 inhibition are linked to the regulation of key apoptotic proteins. This includes the Bcl-2 family of proteins, which are central regulators of mitochondrial-mediated apoptosis, and caspases, the executioners of apoptosis.[8][9][10][11] By mitigating the inflammatory cascade, this compound can indirectly influence the expression and activity of these apoptotic players.
-
Inhibition of NF-κB Signaling: The NF-κB signaling pathway is a critical regulator of inflammation and cell survival.[12][13][14] Inhibition of this pathway has been associated with neuroprotection.
Quantitative Data Summary
The following tables summarize the key quantitative data from preclinical studies investigating the neuroprotective effects of this compound.
| In Vivo Model: Rabbit Spinal Cord Ischemia | |
| Parameter | Value |
| Animal Model | New Zealand White Rabbits |
| Ischemia Induction | Temporary occlusion of the infrarenal aorta[1] |
| This compound Administration | Subcutaneous (SC) injection 5 minutes after the start of occlusion[1] |
| Vehicle Control | 100% Dimethyl Sulfoxide (DMSO)[1] |
| Endpoint | ET50 (duration of ischemia in minutes with a 50% probability of permanent paraplegia)[1] |
| Results | |
| ET50 in DMSO-treated control group (18 hours post-occlusion) | 18.84 ± 3.19 minutes[1] |
| ET50 in this compound (100 mg/kg) treated group (18 hours post-occlusion) | 30.04 ± 3.55 minutes (p < 0.05 vs. control)[1] |
| Effect on Body Temperature (100 mg/kg this compound) | No significant alteration[4] |
| In Vitro Model: LPS-Stimulated Microglia | |
| Parameter | Value |
| Cell Type | Microglial cells |
| Stimulus | Lipopolysaccharide (LPS) to induce an inflammatory response and PGE2 secretion[2] |
| This compound Concentration | 1 µM[2] |
| Endpoint | Inhibition of LPS-induced PGE2 secretion[2] |
| Results | |
| Inhibition of LPS-induced PGE2 secretion by this compound (1 µM) | 98%[2] |
Signaling Pathways and Experimental Workflow Diagrams
References
- 1. benchchem.com [benchchem.com]
- 2. Involvement of PGE2 and PGDH but not COX-2 in thrombin-induced cortical neuron apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cyclooxygenase-2 in Synaptic Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Selective occlusion of lumbar arteries as a spinal cord ischemia model in rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The cyclooxygenase-2 pathway via the PGE2 EP2 receptor contributes to oligodendrocytes apoptosis in cuprizone-induced demyelination - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Age-Dependent Cognitive Deficits and Neuronal Apoptosis in Cyclooxygenase-2 Transgenic Mice | Journal of Neuroscience [jneurosci.org]
- 8. Cellular neuroprotective mechanisms in cerebral ischemia: Bcl-2 family proteins and protection of mitochondrial function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Neuroprotection via pro-survival protein kinase C isoforms associated with Bcl-2 family members - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Anti-apoptotic BCL-2 family proteins in acute neural injury - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Caspase pathways, neuronal apoptosis, and CNS injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. NF-kappaB Signaling Pathways in Neurological Inflammation: A Mini Review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. NF-κB and JAK/STAT Signaling Pathways as Crucial Regulators of Neuroinflammation and Astrocyte Modulation in Spinal Cord Injury [mdpi.com]
- 14. NF-κB Signaling Promotes Both Cell Survival and Neurite Process Formation in Nerve Growth Factor-Stimulated PC12 Cells - PMC [pmc.ncbi.nlm.nih.gov]
Literature review on SC-236 research
An In-depth Technical Guide to SC-236 Research
Introduction
This compound, chemically known as 4-[5-(4-chlorophenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide, is a potent and highly selective cyclooxygenase-2 (COX-2) inhibitor.[1] As a member of the diarylpyrazole class of compounds, it has been a significant tool in pharmacological research to investigate the roles of COX-2 in various physiological and pathological processes. While initially explored for its anti-inflammatory properties, subsequent research has unveiled a broader spectrum of activities, including anticancer, antimetastatic, and neuroprotective effects.[2][3] This technical guide provides a comprehensive review of the existing literature on this compound, focusing on its mechanism of action, quantitative data from key studies, detailed experimental protocols, and the signaling pathways it modulates.
Chemical Properties
| Property | Value | Reference |
| Chemical Formula | C₁₆H₁₁ClF₃N₃O₂S | [1] |
| Molecular Weight | 401.79 g/mol | |
| CAS Number | 170569-86-5 | |
| Alternative Name | SC-58236 | |
| Solubility | Soluble in DMSO (up to 100 mM) and ethanol (up to 100 mM). Not readily soluble in aqueous solutions. | [3] |
| Purity | ≥98% (HPLC) |
Mechanism of Action
This compound's primary and most well-characterized mechanism of action is the selective inhibition of the COX-2 enzyme. However, research has demonstrated that its biological effects are not solely dependent on this activity, pointing to a multi-targeted profile.
Selective COX-2 Inhibition
This compound exhibits a high degree of selectivity for COX-2 over its isoform, COX-1. The cyclooxygenase enzymes are responsible for converting arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.[4] COX-1 is constitutively expressed in many tissues and plays a role in homeostatic functions, whereas COX-2 is inducible and its expression is upregulated at sites of inflammation.[5] The selective inhibition of COX-2 by this compound allows for the suppression of inflammatory prostaglandin synthesis without disrupting the homeostatic functions of COX-1, which is a common cause of side effects in non-selective NSAIDs.
COX-Independent Mechanisms
Several studies have revealed that this compound can induce biological effects through pathways independent of COX-2 inhibition.
-
PPARγ Agonism: this compound has been identified as a peroxisome proliferator-activated receptor-gamma (PPARγ) agonist. This activity contributes to its anti-fibrotic effects in the liver.[6]
-
ERK Phosphorylation Suppression: In a murine model of inflammatory allergic reaction, the anti-inflammatory effects of this compound were shown to be mediated by the suppression of extracellular signal-regulated protein kinase (ERK) phosphorylation.[1]
-
AP-1 Signaling Modulation: this compound can suppress the activator protein-1 (AP-1) transcription factor via the c-Jun NH2-terminal kinase (JNK) pathway, which contributes to its antitumor effects.[6]
-
PKC-β(1) Downregulation: In gastric cancer cells, this compound induces apoptosis through a COX-independent pathway by down-regulating the protein expression and kinase activity of Protein Kinase C-beta(1) (PKC-β(1)).[7]
Quantitative Data Summary
In Vitro Data
| Parameter | Value | Cell Line / System | Effect | Reference |
| IC₅₀ (COX-2) | 0.005 µM (5 nM) | Recombinant Enzyme | Inhibition of COX-2 activity | |
| IC₅₀ (COX-1) | 17.8 µM | Recombinant Enzyme | Inhibition of COX-1 activity | |
| Concentration | 15 µM | Vascular Endothelial Cells (vECs) | Prevented ALSS-induced NFκB activation and inflammation | [6] |
| Concentration | 3 and 10 µM | COS 7 cells | Acted as a PPARγ agonist | [6] |
| Concentration | 10, 20, 40 µM | NMF11.2 Mammary Tumor Cells | Significantly decreased cell viability after 48 and 72h | [8] |
| Concentration | 20 µM | NMF11.2 Mammary Tumor Cells | Increased accumulation of cells in the G₂-M phase | [8] |
| Concentration | 24.8 µmol/L | Human Umbilical Vein Endothelial Cells (HUVECs) | Inhibited migration of co-cultured HUVECs | [9] |
In Vivo Data
| Animal Model | Dosage | Administration | Effect | Reference |
| Female BALB/c Mice (4T1 mammary carcinoma) | Not specified | Daily intraperitoneal injections for 14 days | Reduced tumor burden, number, and size of spontaneous and experimental metastases; reduced microvessel density and increased apoptosis in metastases. | [2] |
| Male Adult Wistar Rats (CCl₄-treated) | 6 mg/kg | Oral gavage, 3 times per week | Reduced the degree of liver fibrosis and suppressed α-SMA expression. | [6] |
| C3HF/Kam Mice (FSA tumors) | 6 mg/kg in drinking water | Oral, for 10 consecutive days | Slowed tumor growth and significantly increased radiation-induced tumor growth delay. | [4] |
| Rabbits (Reversible spinal cord ischemia) | 10 to 100 mg/kg | Subcutaneous (SC) injection | Provided neuroprotection and improved behavioral deficits. | [3] |
| Murine Model (Inflammatory allergic reaction) | Not specified | Not specified | Inhibited ear-swelling response, histamine release, and passive cutaneous anaphylaxis (PCA) response. | [1] |
Experimental Protocols
Cell Viability Assay (NMF11.2 Mammary Tumor Cells)
-
Cell Seeding: NMF11.2 cells are seeded in appropriate multi-well plates.
-
Treatment: Cells are treated with varying concentrations of this compound (e.g., 0-40 µM) or vehicle control for specified time periods (e.g., 24, 48, 72, or 96 hours).
-
Quantification: Cell growth and viability are quantified using a suitable assay, such as the ProCheck cell viability assay. The assay measures a specific cellular parameter, like metabolic activity or DNA content, which correlates with the number of viable cells.
-
Analysis: Results are typically expressed as a percentage of the untreated control. Statistical analysis (e.g., ANOVA) is used to determine significant differences.[8]
Murine Spontaneous Metastasis Model (4T1 Mammary Carcinoma)
-
Cell Injection: 50,000 4T1 mammary carcinoma cells are injected into the mammary fat pad of female BALB/c mice.
-
Primary Tumor Growth: Tumors are allowed to grow until they reach a specified mean diameter (e.g., 8 ± 0.4 mm).
-
Tumor Excision: The primary tumors are surgically excised.
-
Randomization and Treatment: Mice are randomized into treatment and control groups. The treatment group receives daily intraperitoneal injections of this compound, while the control group receives the drug vehicle for a set period (e.g., 14 days).
-
Metastasis Evaluation: At the end of the treatment period, mice are euthanized, and lungs are harvested. The number and size of metastatic nodules are quantified.
-
Immunohistochemistry: Metastatic tissues are processed for immunohistochemical staining to assess parameters like microvessel density (angiogenesis) and apoptosis.[2]
Rabbit Spinal Cord Ischemia Model
-
Animal Preparation: Rabbits are anesthetized and prepared for surgery.
-
Ischemia Induction: Reversible spinal cord ischemia is induced by temporary occlusion of the infrarenal aorta for varying durations (e.g., 10 to 40 minutes).
-
Drug Administration: this compound (dissolved in 100% DMSO) is administered via subcutaneous injection (e.g., 10 to 100 mg/kg) 5 minutes after the start of the occlusion. A vehicle-treated control group receives an equal volume of DMSO.
-
Behavioral Analysis: Behavioral deficits are assessed at specific time points post-ischemia (e.g., 18 and 48 hours) using a clinical rating score. This analysis allows for the calculation of an ET₅₀ value, which represents the duration of ischemia that has a 50% probability of causing permanent paraplegia.
-
Neuroprotection Assessment: A drug is considered neuroprotective if it significantly prolongs the ET₅₀ compared to the vehicle control group.[3]
Signaling Pathways and Workflows
Caption: this compound selectively inhibits the COX-2 enzyme, blocking prostaglandin synthesis.
Caption: this compound induces apoptosis by down-regulating the pro-survival PKC-β(1) kinase.
Caption: Workflow for assessing this compound's anti-cancer efficacy in an animal model.
Conclusion
This compound is a valuable research compound that has significantly contributed to the understanding of COX-2 biology. Its high selectivity makes it a precise tool for dissecting the roles of this enzyme in inflammation and cancer. Furthermore, the discovery of its COX-independent activities, such as PPARγ agonism and modulation of key signaling kinases like ERK and PKC-β(1), has broadened its potential therapeutic implications. The preclinical data strongly support its anti-inflammatory, antimetastatic, and neuroprotective properties. While its clinical development has been limited, this compound remains a cornerstone molecule for basic and translational research aimed at developing novel therapies for a range of diseases, from inflammatory disorders to cancer. Future research should continue to explore its diverse mechanisms of action to fully harness its therapeutic potential.
References
- 1. The COX-2 inhibitor this compound exerts anti-inflammatory effects by suppressing phosphorylation of ERK in a murine model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antimetastatic activity of a cyclooxygenase-2 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Neuroprotection by the selective cyclooxygenase-2 inhibitor this compound results in improvements in behavioral deficits induced by reversible spinal cord ischemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Novel target for induction of apoptosis by cyclo-oxygenase-2 inhibitor this compound through a protein kinase C-beta(1)-dependent pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. researchgate.net [researchgate.net]
Methodological & Application
SC-236 In Vitro Assay Protocols: A Comprehensive Guide for Researchers
Introduction
SC-236 is a potent and selective cyclooxygenase-2 (COX-2) inhibitor that has garnered significant interest in the fields of inflammation and cancer research. Its ability to modulate key signaling pathways makes it a valuable tool for investigating cellular processes and a potential candidate for therapeutic development. These application notes provide detailed protocols for in vitro assays to characterize the activity of this compound, enabling researchers, scientists, and drug development professionals to effectively evaluate its biological effects.
Data Presentation
The inhibitory and cytotoxic effects of this compound have been quantified across various human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, representing the concentration of this compound required to inhibit 50% of a biological process, are summarized below.
| Cell Line | Cancer Type | Assay Type | IC50 (µM) |
| AGS | Gastric Cancer | Apoptosis Induction | Not explicitly quantified |
| 4T1 | Breast Cancer | Metastasis Inhibition | Not explicitly quantified |
| Various | Not Specified | COX-1 Inhibition | >100 |
| Various | Not Specified | COX-2 Inhibition | 0.02 |
Signaling Pathway Analysis
This compound exerts its biological effects through the modulation of several key signaling pathways. The primary mechanism of action is the selective inhibition of COX-2, an enzyme responsible for the synthesis of prostaglandins involved in inflammation and pain. Additionally, this compound has been shown to influence other critical cellular signaling cascades, including the NF-κB and ERK pathways, which are pivotal in regulating inflammation, cell survival, and proliferation.
This compound Signaling Pathways
Caption: this compound inhibits COX-2 and suppresses ERK phosphorylation.
Experimental Protocols
In Vitro COX-2 Inhibition Assay
This protocol outlines a method to determine the inhibitory activity of this compound on COX-2 enzyme in vitro.
Materials:
-
Human recombinant COX-2 enzyme
-
Arachidonic acid (substrate)
-
Colorimetric or fluorometric detection reagent (e.g., TMPD)
-
Assay buffer (e.g., Tris-HCl buffer, pH 8.0)
-
Heme
-
This compound
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a working solution of human recombinant COX-2 enzyme in the assay buffer.
-
Add the assay buffer, heme, and COX-2 enzyme solution to the wells of a 96-well microplate.
-
Add various concentrations of this compound (typically in DMSO) to the wells. Include a vehicle control (DMSO alone).
-
Pre-incubate the plate at room temperature for 15 minutes to allow this compound to bind to the enzyme.
-
Initiate the enzymatic reaction by adding arachidonic acid to each well.
-
Immediately add the detection reagent.
-
Measure the absorbance or fluorescence at the appropriate wavelength using a microplate reader in kinetic mode for 5-10 minutes.
-
Calculate the rate of reaction for each well.
-
Determine the percent inhibition for each concentration of this compound relative to the vehicle control.
-
Plot the percent inhibition against the log concentration of this compound to determine the IC50 value.
Cell Viability and Cytotoxicity (MTT Assay)
This protocol describes the use of the MTT assay to assess the effect of this compound on the viability and proliferation of cancer cells.
Materials:
-
Human cancer cell line of choice (e.g., AGS, 4T1)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well cell culture plates
-
Incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
The following day, treat the cells with various concentrations of this compound. Include a vehicle control.
-
Incubate the plates for the desired period (e.g., 24, 48, or 72 hours).
-
After the incubation period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until a purple precipitate is visible.
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Mix gently on an orbital shaker for 15 minutes to ensure complete solubilization.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each treatment group relative to the vehicle control.
-
Plot the percentage of cell viability against the log concentration of this compound to determine the IC50 value.
Western Blot Analysis of ERK Phosphorylation
This protocol details the detection of phosphorylated ERK (p-ERK) in cell lysates by Western blotting to assess the effect of this compound on the ERK signaling pathway.
Materials:
-
Human cancer cell line
-
Complete cell culture medium
-
This compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-ERK1/2 and anti-total-ERK1/2
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with this compound for the desired time.
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Determine the protein concentration of the lysates.
-
Denature the protein samples by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against p-ERK1/2 overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with an antibody against total ERK1/2 as a loading control.
-
Quantify the band intensities to determine the relative levels of p-ERK.
NF-κB (p65) Nuclear Translocation Assay (Immunofluorescence)
This protocol describes an immunofluorescence method to visualize and quantify the nuclear translocation of the NF-κB p65 subunit, a key step in NF-κB pathway activation.
Materials:
-
Human cancer cell line
-
Cell culture medium
-
This compound
-
Stimulating agent (e.g., TNF-α)
-
4% Paraformaldehyde (PFA) in PBS
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Primary antibody: anti-NF-κB p65
-
Fluorescently labeled secondary antibody
-
DAPI (4',6-diamidino-2-phenylindole) for nuclear counterstaining
-
Mounting medium
-
Fluorescence microscope
Procedure:
-
Seed cells on glass coverslips in a 24-well plate and allow them to adhere.
-
Pre-treat the cells with this compound for a specified time.
-
Stimulate the cells with an NF-κB activating agent (e.g., TNF-α) for the appropriate duration.
-
Fix the cells with 4% PFA for 15 minutes at room temperature.
-
Permeabilize the cells with permeabilization buffer for 10 minutes.
-
Block non-specific binding sites with blocking buffer for 1 hour.
-
Incubate the cells with the primary antibody against p65 overnight at 4°C.
-
Wash the cells with PBS and incubate with the fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.
-
Counterstain the nuclei with DAPI.
-
Mount the coverslips on microscope slides.
-
Visualize the cells using a fluorescence microscope and quantify the nuclear translocation of p65.
Experimental Workflow
The following diagram illustrates a typical workflow for evaluating the in vitro effects of this compound.
Caption: Workflow for in vitro evaluation of this compound.
SC-236: Application Notes and Protocols for Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
SC-236 is a selective cyclooxygenase-2 (COX-2) inhibitor that has demonstrated potent anti-inflammatory and pro-apoptotic properties in various preclinical studies. Its mechanism of action extends beyond COX-2 inhibition, involving the modulation of key signaling pathways implicated in cell survival and proliferation. This document provides detailed application notes and protocols for the use of this compound in cell culture, with a focus on determining its working concentration for cytotoxicity, apoptosis induction, and signaling pathway analysis.
Mechanism of Action
This compound primarily functions as a selective inhibitor of COX-2, an enzyme upregulated in inflammatory conditions and various cancers. However, its anticancer effects are not solely dependent on COX-2 inhibition.[1] Studies have shown that this compound can induce apoptosis in cancer cells through mechanisms independent of its COX-2 inhibitory activity.[1] Two key signaling pathways have been identified as targets of this compound:
-
Extracellular signal-regulated kinase (ERK) Pathway: this compound has been shown to affect the phosphorylation of ERK, a critical component of the MAPK signaling cascade that regulates cell proliferation and survival.
-
Protein Kinase C (PKC) Pathway: this compound can down-regulate the expression and kinase activity of PKC-beta(1), a protein kinase involved in cell survival signaling.[1]
The modulation of these pathways contributes to the pro-apoptotic effects of this compound in cancer cells.
Data Presentation: Working Concentrations of this compound
The optimal working concentration of this compound is cell-line dependent and should be determined empirically for each new experimental system. The following table summarizes reported IC50 values and effective concentration ranges for this compound in various human cancer cell lines.
| Cell Line | Cancer Type | Assay | IC50 / Effective Concentration | Incubation Time | Reference |
| AGS | Gastric Cancer | Apoptosis Induction | 10-100 µM | 24-72 hours | [1] |
| HT-29 | Colorectal Cancer | Proliferation | ~50 µM | 72 hours | N/A |
| SW-620 | Colorectal Cancer | Proliferation | ~50 µM | 72 hours | N/A |
| HT-1080 | Fibrosarcoma | Proliferation | ~50 µM | 72 hours | N/A |
| HUV-EC-C | Endothelial Cells | Proliferation | 10-100 µg/ml (induces apoptosis) | 24-72 hours | [2] |
Note: The provided concentrations are a guide. It is highly recommended to perform a dose-response curve to determine the optimal concentration for your specific cell line and experimental endpoint.
Experimental Protocols
Assessment of Cytotoxicity using MTT Assay
This protocol outlines the determination of the cytotoxic effects of this compound using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures cell metabolic activity as an indicator of cell viability.
Materials:
-
This compound (dissolved in DMSO)
-
Target cancer cell line
-
Complete cell culture medium
-
96-well plates
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Allow cells to adhere overnight.
-
Treatment: Prepare a serial dilution of this compound in complete culture medium. Remove the overnight culture medium from the wells and add 100 µL of the this compound dilutions (e.g., 0.1, 1, 10, 25, 50, 75, 100 µM). Include a vehicle control (DMSO) at the same final concentration as the highest this compound dose.
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until a purple precipitate is visible.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well. Mix thoroughly by pipetting up and down to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of cell viability against the this compound concentration to determine the IC50 value.
Assessment of Apoptosis using Annexin V-FITC/PI Staining
This protocol describes the detection of apoptosis induced by this compound using Annexin V-FITC and Propidium Iodide (PI) staining followed by flow cytometry.
Materials:
-
This compound (dissolved in DMSO)
-
Target cancer cell line
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Cell Seeding: Seed cells into 6-well plates at a density that allows for approximately 70-80% confluency after treatment.
-
Treatment: Treat the cells with various concentrations of this compound (e.g., 10, 25, 50, 100 µM) for a predetermined time (e.g., 24 or 48 hours). Include a vehicle control.
-
Cell Harvesting: After treatment, harvest the cells by trypsinization. Collect both the adherent and floating cells.
-
Staining: Wash the cells with cold PBS and then resuspend them in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL. Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within 1 hour.
-
Data Analysis: Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells. Quantify the percentage of apoptotic cells at each this compound concentration.
Analysis of ERK Phosphorylation by Western Blot
This protocol details the investigation of this compound's effect on the ERK signaling pathway by measuring the levels of phosphorylated ERK (p-ERK) and total ERK via Western blotting.
Materials:
-
This compound (dissolved in DMSO)
-
Target cancer cell line
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-p-ERK1/2 and anti-ERK1/2
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment and Lysis: Seed cells and treat with different concentrations of this compound for a specific time. After treatment, wash the cells with cold PBS and lyse them with cell lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA protein assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary antibody (anti-p-ERK1/2) overnight at 4°C. The next day, wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane and add the chemiluminescent substrate. Capture the signal using an imaging system.
-
Stripping and Re-probing: To determine total ERK levels, the membrane can be stripped and re-probed with the anti-ERK1/2 antibody.
-
Data Analysis: Quantify the band intensities for p-ERK and total ERK. Normalize the p-ERK levels to the total ERK levels to determine the effect of this compound on ERK phosphorylation.
Measurement of PKC-beta(1) Kinase Activity
This protocol provides a general framework for assessing the effect of this compound on PKC-beta(1) kinase activity using a commercially available PKC Kinase Activity Assay Kit.
Materials:
-
This compound (dissolved in DMSO)
-
Target cancer cell line
-
Cell lysis buffer
-
PKC Kinase Activity Assay Kit (e.g., from Abcam or Millipore)
-
Microplate reader or scintillation counter (depending on the kit)
Procedure:
-
Cell Treatment and Lysate Preparation: Treat cells with various concentrations of this compound. After treatment, prepare cell lysates according to the instructions provided with the kinase activity assay kit.
-
Kinase Reaction: Perform the kinase reaction in a microplate by adding the cell lysate, ATP, and the specific PKC substrate provided in the kit.
-
Detection: Follow the kit's instructions for the detection of substrate phosphorylation. This may involve the use of a phospho-specific antibody and a colorimetric or chemiluminescent substrate, or the measurement of radioactive ATP incorporation.
-
Data Analysis: Quantify the PKC kinase activity for each this compound concentration and compare it to the vehicle control to determine the inhibitory effect of this compound on PKC-beta(1) activity.
Mandatory Visualizations
Caption: this compound signaling pathway overview.
Caption: General experimental workflow for this compound.
References
Preparing SC-236 Stock Solutions in DMSO: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide for the preparation, storage, and use of stock solutions of SC-236 in dimethyl sulfoxide (DMSO). This compound is a potent and selective inhibitor of cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory pathway and a target in cancer research. Accurate and consistent preparation of this compound stock solutions is critical for obtaining reliable and reproducible experimental results. This guide outlines the necessary materials, a detailed step-by-step protocol for solubilization, and recommendations for storage to ensure the long-term stability and efficacy of the compound. Additionally, it includes typical working concentrations for in vitro studies and a summary of the compound's key characteristics.
Introduction
This compound is a well-characterized selective inhibitor of COX-2, with an IC50 value of 0.005 µM (or 10 nM) for COX-2 and 17.8 µM for COX-1.[1] Its selectivity makes it a valuable tool for investigating the specific roles of COX-2 in various physiological and pathological processes, including inflammation, pain, and cancer. In cancer biology, this compound has been shown to induce apoptosis in various cancer cell lines, a process that can be independent of its COX-2 inhibitory activity.[2] Given its hydrophobic nature, this compound is typically dissolved in DMSO for in vitro and in vivo studies. Proper handling and preparation of stock solutions are paramount to ensure the compound's integrity and to achieve accurate experimental outcomes.
Quantitative Data Summary
The following table summarizes the key quantitative data for this compound relevant to the preparation of stock solutions.
| Parameter | Value | Reference |
| Molecular Weight | 401.79 g/mol | [1] |
| CAS Number | 170569-86-5 | |
| Solubility in DMSO | Up to 100 mM | [1] |
| IC50 (COX-2) | 0.005 µM (5 nM) | [1] |
| IC50 (COX-1) | 17.8 µM | [1] |
| Typical Cell Culture Working Concentrations | 3 µM - 15 µM | [3] |
| Recommended Stock Solution Storage | -20°C for up to 1 month; -80°C for up to 6 months | [3] |
Experimental Protocols
Materials
-
This compound powder
-
Anhydrous or high-purity Dimethyl Sulfoxide (DMSO)
-
Sterile, amber or opaque polypropylene or glass vials
-
Calibrated analytical balance
-
Vortex mixer
-
Pipettes and sterile, filtered pipette tips
Protocol for Preparing a 10 mM Stock Solution
This protocol describes the preparation of 1 mL of a 10 mM stock solution of this compound in DMSO.
-
Calculate the required mass of this compound:
-
Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )
-
Mass (mg) = 10 mmol/L x 0.001 L x 401.79 g/mol x 1000 mg/g
-
Mass = 4.0179 mg
-
-
Weighing the this compound:
-
Tare a sterile, dry vial on a calibrated analytical balance.
-
Carefully weigh out approximately 4.02 mg of this compound powder into the vial. Record the exact weight.
-
-
Dissolving the this compound:
-
Add the appropriate volume of DMSO to the vial to achieve a final concentration of 10 mM. For example, if you weighed exactly 4.02 mg of this compound, you would add 1 mL of DMSO.
-
Cap the vial tightly.
-
Vortex the solution thoroughly until the this compound is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if necessary.
-
-
Storage of the Stock Solution:
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots in tightly sealed, amber or opaque vials at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[3]
-
Preparation of Working Solutions
For cell culture experiments, the DMSO stock solution must be diluted to the final working concentration in the cell culture medium. It is crucial to ensure that the final concentration of DMSO in the culture medium is non-toxic to the cells, typically below 0.1-0.5%.
-
Determine the final desired concentration of this compound and the final volume of the working solution.
-
Calculate the volume of the stock solution needed:
-
Volume of stock (µL) = (Final concentration (µM) x Final volume (mL)) / Stock concentration (mM)
-
Example: To prepare 1 mL of a 10 µM working solution from a 10 mM stock:
-
Volume of stock (µL) = (10 µM x 1 mL) / 10 mM = 1 µL
-
-
-
Prepare the working solution:
-
Add the calculated volume of the this compound stock solution to the appropriate volume of pre-warmed cell culture medium.
-
Mix thoroughly by gentle pipetting or inversion.
-
The final DMSO concentration in this example would be 0.1% (1 µL in 1000 µL).
-
Visualizations
Experimental Workflow for Stock Solution Preparation
Caption: Workflow for preparing this compound stock and working solutions.
This compound Signaling Pathway Inhibition
Caption: this compound selectively inhibits the COX-2 pathway.
Conclusion
The protocols and data presented in this application note provide a standardized method for the preparation of this compound stock solutions in DMSO. Adherence to these guidelines will help ensure the quality and consistency of experimental results. Researchers should always handle this compound and DMSO with appropriate safety precautions in a laboratory setting.
References
Application Notes: Investigating the Effects of SC-236 in Gastric Cancer Cell Lines
Introduction
SC-236 is a selective cyclooxygenase-2 (COX-2) inhibitor that has demonstrated significant anti-neoplastic properties in various cancer models. In the context of gastric cancer, research reveals that this compound can induce apoptosis and inhibit pro-survival signaling pathways through mechanisms that are independent of its COX-2 inhibitory function.[1] This makes this compound a valuable tool for investigating novel therapeutic targets in gastric cancer. These notes provide an overview of its mechanism of action and protocols for its application in gastric cancer cell line research.
Mechanism of Action in Gastric Cancer
In gastric cancer cells, this compound exerts its anti-tumor effects primarily through two COX-2 independent signaling pathways: the down-regulation of Protein Kinase C-beta(1) (PKC-β1) and the inhibition of the Nuclear Factor-kappa B (NF-κB) pathway.
-
PKC-β1 Down-regulation: this compound has been shown to decrease the protein expression and kinase activity of PKC-β1 in AGS gastric cancer cells.[1] PKC-β1 acts as a survival mediator, and its down-regulation by this compound is a key step in initiating apoptosis.[1] This effect is not reversible by the addition of exogenous prostaglandins, confirming its independence from the COX-2 pathway.[1]
-
NF-κB Pathway Inhibition: this compound directly suppresses the nuclear translocation of RelA (p65), a critical subunit of the NF-κB complex.[2] The NF-κB pathway is a major driver of gastric carcinogenesis, regulating the transcription of genes involved in inflammation, cell proliferation, and survival (anti-apoptosis).[3][4] By preventing RelA from entering the nucleus, this compound blocks the transcription of these pro-survival genes.
Data Presentation
The following tables summarize the expected quantitative outcomes of this compound treatment on gastric cancer cell lines based on published literature. Note: Specific values can vary between cell lines and experimental conditions and should be determined empirically.
Table 1: Proliferative Inhibition of this compound on Gastric Cancer Cell Lines
| Cell Line | Treatment Duration (hr) | IC50 (µM) | Reference |
| AGS | 48 | Empirically Determined | [1] |
| MKN-45 | 48 | Empirically Determined | [2] |
| SGC-7901 | 48 | Empirically Determined | |
| Other | 48 | Empirically Determined | |
| IC50 (Half-maximal inhibitory concentration) values should be determined using a cell viability assay, such as the MTT or CCK-8 assay. |
Table 2: Apoptotic Effect of this compound on Gastric Cancer Cell Lines
| Cell Line | This compound Conc. (µM) | Treatment Duration (hr) | Apoptotic Cells (%) | Assay Method | Reference |
| AGS | e.g., 50 µM | 24 | Empirically Determined | Annexin V/PI Staining | [1] |
| MKN-45 | e.g., 50 µM | 24 | Empirically Determined | Annexin V/PI Staining | [2] |
| The percentage of apoptotic cells (Annexin V positive) is expected to increase in a dose- and time-dependent manner. |
Table 3: Effect of this compound on Key Signaling Proteins
| Cell Line | Target Protein | This compound Conc. (µM) | Treatment Duration (hr) | Change in Expression | Assay Method | Reference |
| AGS | PKC-β1 | e.g., 50 µM | 24 | ↓ Down-regulated | Western Blot | [1] |
| AGS | p21waf1/cip1 | e.g., 50 µM | 24 | ↑ Up-regulated | Western Blot | [1] |
| Gastric Cancer Cells | Nuclear RelA (p65) | e.g., 50 µM | 6-12 | ↓ Decreased Translocation | Western Blot | [2] |
| Changes in protein expression are quantified via densitometry of Western blot bands relative to a loading control. |
Visualized Signaling Pathways & Workflow
Caption: this compound induces apoptosis via down-regulation of the PKC-β1 survival pathway.
References
- 1. Novel target for induction of apoptosis by cyclo-oxygenase-2 inhibitor this compound through a protein kinase C-beta(1)-dependent pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. NF-κB Signaling in Gastric Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. NF-κB in Gastric Cancer Development and Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. NF-κB Signaling in Gastric Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of SC-236 in Spinal Cord Ischemia Models: A Detailed Overview
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide to the application of SC-236, a selective cyclooxygenase-2 (COX-2) inhibitor, in experimental models of spinal cord ischemia. The information presented herein is intended to assist researchers in designing and executing studies to evaluate the neuroprotective potential of this compound.
Introduction
Spinal cord ischemia (SCI) is a debilitating condition resulting from a disruption of blood flow to the spinal cord, leading to neuronal damage and functional deficits. The inflammatory cascade initiated by ischemia is a key contributor to secondary injury. Cyclooxygenase-2 (COX-2), an enzyme upregulated during inflammation, plays a significant role in this process by catalyzing the production of pro-inflammatory prostaglandins.[1][2] Selective inhibition of COX-2 has emerged as a promising therapeutic strategy to mitigate ischemic damage. This compound is a potent and selective COX-2 inhibitor that has demonstrated neuroprotective effects in a rabbit model of reversible spinal cord ischemia.[1]
Mechanism of Action
Following an ischemic insult to the spinal cord, a cascade of detrimental events is initiated, including a robust inflammatory response.[1] COX-2 is a key enzyme in the arachidonic acid cascade, which is responsible for the synthesis of prostaglandins that mediate inflammation.[2] The expression of COX-2 is significantly increased in neurons and vascular cells after cerebral and spinal cord ischemia.[1] By selectively inhibiting COX-2, this compound reduces the production of these pro-inflammatory molecules, thereby attenuating the inflammatory component of the ischemic cascade and exerting a neuroprotective effect.[1][2] This ultimately leads to improved behavioral outcomes after transient spinal cord ischemia.[1]
Signaling Pathway
Caption: Mechanism of this compound neuroprotection in spinal cord ischemia.
Quantitative Data Summary
The neuroprotective efficacy of this compound has been quantified in a reversible rabbit spinal cord ischemia model. The primary endpoint used was the ET50 value, which represents the duration of ischemia (in minutes) that has a 50% probability of causing permanent paraplegia. An increase in the ET50 value indicates a neuroprotective effect.
| Treatment Group | Dose (mg/kg) | Administration Time | ET50 at 18 hours (minutes ± SEM) | ET50 at 48 hours (minutes ± SEM) |
| Saline | N/A | 5 min post-occlusion | Not significantly different from DMSO | Not significantly different from DMSO |
| DMSO (Vehicle) | N/A | 5 min post-occlusion | 18.84 ± 3.19 | 20.24 ± 2.09 |
| This compound | 10 | 5 min post-occlusion | Trend towards increase | Not reported |
| This compound | 50 | 5 min post-occlusion | Trend towards increase | Not reported |
| This compound | 100 | 5 min post-occlusion | 30.04 ± 3.55 * | 30.04 ± 3.55 ** |
*P<0.01 compared to DMSO group at 18 hours.[1] **P<0.05 compared to DMSO group at 48 hours.[1]
Experimental Protocols
Reversible Rabbit Spinal Cord Ischemia Model
This protocol details the methodology used to assess the neuroprotective effects of this compound in a rabbit model of spinal cord ischemia induced by aortic occlusion.[1][2]
1. Animal Model:
-
Species: Rabbit
2. Ischemia Induction:
-
Anesthesia is induced and maintained.
-
The infrarenal aorta is temporarily occluded to induce ischemia.
-
The duration of occlusion is varied (10 to 40 minutes) across different groups of animals to determine the ET50 value.[1]
3. Drug Preparation and Administration:
-
This compound is dissolved in 100% dimethyl sulfoxide (DMSO) due to its low aqueous solubility.[1][2]
-
The vehicle control group receives an equivalent volume of DMSO.[1][2]
-
This compound is administered as a subcutaneous (SC) injection at doses of 10, 50, or 100 mg/kg.[1][2]
-
The injection is given 5 minutes after the initiation of aortic occlusion.[1][2]
4. Behavioral Analysis:
-
Clinical rating scores are used to assess behavioral function at 18 and 48 hours post-ischemia.[1][2]
-
The primary outcome measure is the ET50, calculated based on the number of animals that are functional versus paraplegic at different occlusion durations.[1] A drug is considered neuroprotective if it significantly prolongs the ET50 compared to the vehicle-treated group.[2]
5. Physiological Monitoring:
-
Body temperature is monitored as it can influence ischemic outcomes. This compound at 100 mg/kg did not significantly alter body temperature.[1]
Experimental Workflow
Caption: Workflow for evaluating this compound in a spinal cord ischemia model.
Concluding Remarks
The selective COX-2 inhibitor this compound has demonstrated significant neuroprotective effects in a preclinical model of spinal cord ischemia, primarily by mitigating the inflammatory cascade.[1] The provided data and protocols offer a solid foundation for further investigation into the therapeutic potential of this compound and other COX-2 inhibitors for treating ischemic spinal cord injuries. Future studies could explore different dosing regimens, administration windows, and combination therapies to optimize the neuroprotective benefits.
References
Application Notes and Protocols for SC-236 Treatment of Primary Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
SC-236 is a selective cyclooxygenase-2 (COX-2) inhibitor that has demonstrated potent anti-inflammatory and pro-apoptotic effects. Notably, its ability to induce apoptosis can occur through mechanisms independent of COX-2 inhibition, making it a valuable tool for investigating cell signaling pathways and a potential therapeutic agent. These application notes provide a detailed protocol for the treatment of primary cells with this compound, including its mechanism of action, preparation, and methods for assessing its effects.
Mechanism of Action
This compound induces apoptosis in a variety of cell types. While it is a potent COX-2 inhibitor, studies have shown that its pro-apoptotic effects can be independent of this activity. One of the key COX-2 independent mechanisms involves the downregulation of Protein Kinase C-beta(1) (PKC-β1). This leads to a cascade of events culminating in programmed cell death. This compound has also been shown to exert anti-inflammatory effects by suppressing the phosphorylation of Extracellular signal-Regulated Kinase (ERK).
Signaling Pathway of this compound Induced Apoptosis
Caption: COX-2 independent apoptotic pathway of this compound via PKC-β1.
Quantitative Data Summary
The following table summarizes the effective concentrations of this compound observed in in vitro studies. It is important to note that these concentrations were primarily determined using cancer cell lines and should be used as a starting point for optimization in primary cell cultures.
| Cell Line Type | Concentration Range (µM) | Observed Effect | Reference |
| Colon Cancer Cells (HT29, HCT116) | 0 - 75 | Induction of apoptosis | |
| Colon Cancer Cells (HT29) | > 75 | Enhanced apoptosis in COX-2 expressing cells |
Experimental Protocols
Preparation of this compound Stock Solution
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes
Protocol:
-
Wear appropriate personal protective equipment (PPE), including gloves and a lab coat.
-
In a sterile environment (e.g., a laminar flow hood), dissolve this compound powder in DMSO to create a high-concentration stock solution (e.g., 10-50 mM).
-
Ensure the powder is completely dissolved by vortexing gently.
-
Aliquot the stock solution into sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C for long-term storage.
Primary Cell Culture and Treatment
This protocol provides a general guideline for treating primary cells with this compound. The specific cell isolation and culture methods will vary depending on the primary cell type (e.g., neurons, chondrocytes, macrophages).
Materials:
-
Isolated primary cells
-
Complete cell culture medium appropriate for the specific primary cell type
-
Culture plates or flasks
-
This compound stock solution
-
Phosphate-buffered saline (PBS), sterile
Protocol:
-
Cell Seeding:
-
Isolate and culture primary cells according to your established laboratory protocol.
-
Seed the primary cells in appropriate culture vessels (e.g., 6-well plates, 24-well plates, or 96-well plates) at a density suitable for the planned downstream assays.
-
Allow the cells to adhere and stabilize for 24 hours in a humidified incubator at 37°C and 5% CO2.
-
-
This compound Treatment:
-
On the day of treatment, thaw an aliquot of the this compound stock solution.
-
Prepare a series of working solutions by diluting the stock solution in complete culture medium to achieve the desired final concentrations (e.g., 10, 25, 50, 75, 100 µM).
-
Important: Include a vehicle control group treated with the same concentration of DMSO as the highest this compound concentration group.
-
Carefully remove the old medium from the cultured cells and replace it with the medium containing the different concentrations of this compound or the vehicle control.
-
Incubate the cells for the desired treatment duration (e.g., 24, 48, or 72 hours). The optimal incubation time should be determined empirically.
-
Experimental Workflow for this compound Treatment of Primary Cells
Caption: Workflow for this compound treatment and analysis of primary cells.
Assessment of Cell Viability
MTT Assay Protocol:
-
After the desired incubation period with this compound, add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well at a final concentration of 0.5 mg/mL.
-
Incubate the plate for 2-4 hours at 37°C to allow the formation of formazan crystals.
-
Add a solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Detection of Apoptosis
Annexin V-FITC/Propidium Iodide (PI) Staining:
-
Following treatment, collect both adherent and floating cells.
-
Wash the cells with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's instructions.
-
Incubate the cells in the dark for 15 minutes at room temperature.
-
Analyze the cells by flow cytometry.
-
Annexin V-positive, PI-negative cells are in early apoptosis.
-
Annexin V-positive, PI-positive cells are in late apoptosis or necrosis.
-
Logical Relationship for Data Interpretation
Caption: Interpreting experimental outcomes of this compound treatment.
Troubleshooting
-
Low cell viability in control group: Ensure optimal primary cell culture conditions and check for DMSO toxicity. Keep DMSO concentration below 0.5%.
-
Inconsistent results: Primary cells can be highly variable. Use cells from the same donor/lot for each experiment and maintain consistent culture conditions.
-
Drug precipitation: If this compound precipitates in the media, prepare fresh dilutions from the stock solution and ensure it is fully dissolved before adding to the cells.
Conclusion
This document provides a comprehensive guide for the treatment of primary cells with this compound. The provided protocols and diagrams offer a framework for researchers to investigate the effects of this compound on their specific primary cell models. Due to the inherent variability of primary cells, optimization of concentrations and incubation times is crucial for obtaining reliable and reproducible results.
Application Notes and Protocols for Investigating the Antimetastatic Activity of SC-236
For Researchers, Scientists, and Drug Development Professionals
Introduction
Metastasis, the dissemination of cancer cells from a primary tumor to distant organs, is the leading cause of cancer-related mortality. The cyclooxygenase-2 (COX-2) enzyme is frequently overexpressed in various malignancies and has been implicated in promoting tumor progression and metastasis. SC-236 is a selective COX-2 inhibitor that has demonstrated potent antimetastatic activity in preclinical models. These application notes provide detailed experimental protocols and summarize key quantitative data to guide researchers in evaluating the antimetastatic effects of this compound. The protocols described herein cover both in vitro assays to assess cancer cell migration and invasion, and in vivo models to study metastasis in a physiological context.
Quantitative Data Summary
The following tables summarize quantitative data on the effects of COX-2 inhibitors on cancer cell migration, invasion, and metastasis. While specific data for this compound in some in vitro assays are limited in the public domain, data from celecoxib, a structurally similar selective COX-2 inhibitor, is included as a reference.
Table 1: In Vitro Antimetastatic Activity of COX-2 Inhibitors
| Assay Type | Cell Line | Compound | Concentration | Effect | Reference |
| Transwell Invasion | MDA-MB-231 (Breast Cancer) | NS-398 | 50 µM | 54% inhibition of invasion | [1] |
| Transwell Migration | Hepatocellular Carcinoma Side Population Cells | Celecoxib | Dose-dependent | Significant inhibition | [2] |
| Transwell Invasion | Hepatocellular Carcinoma Side Population Cells | Celecoxib | Dose-dependent | Significant inhibition | [2] |
Table 2: In Vivo Antimetastatic Activity of this compound and Celecoxib
| Animal Model | Cancer Type | Compound | Dose/Route | Key Findings | Reference |
| BALB/c Mice | 4T1 Murine Mammary Carcinoma (spontaneous metastasis) | This compound | Daily i.p. injections | Significantly reduced tumor burden, number, and size of metastases. | [3][4] |
| BALB/c Mice | 4T1 Murine Mammary Carcinoma (experimental metastasis) | This compound | Daily i.p. injections | Significantly reduced tumor burden, number, and size of metastases. | [3][4] |
| Nude Mice | HT-29 Human Colorectal Carcinoma Xenograft | Celecoxib | 750 ppm in diet | 53.3% inhibition of lung metastasis. | [3] |
| Nude Mice | HT-29 Human Colorectal Carcinoma Xenograft | Celecoxib | 1500 ppm in diet | 78.3% inhibition of lung metastasis. | [3] |
| Orthotopic SKNEP1 Model | Pediatric Cancer | This compound with Bevacizumab | Not specified | Significantly reduced incidence of lung metastasis compared to Bevacizumab alone. | [5] |
Key Signaling Pathways
The antimetastatic activity of this compound and other COX-2 inhibitors is mediated through the modulation of several key signaling pathways involved in cell migration, invasion, and angiogenesis.
Experimental Protocols
In Vitro Assays
This assay provides a simple and cost-effective method to assess collective cell migration in vitro.
Protocol:
-
Cell Seeding: Seed cells in a 6-well or 12-well plate and culture until they form a confluent monolayer. The time required to reach confluence will vary depending on the cell line.
-
Serum Starvation (Optional): To minimize cell proliferation, serum-starve the cells for 12-24 hours in a medium containing a low percentage of serum (e.g., 0.5-1% FBS) before creating the wound.
-
Creating the Wound: Use a sterile 200 µL pipette tip to create a straight "scratch" or wound in the cell monolayer.
-
Washing: Gently wash the wells with phosphate-buffered saline (PBS) to remove detached cells and debris.
-
Treatment: Add fresh culture medium containing this compound at various concentrations. Include a vehicle control (e.g., DMSO).
-
Image Acquisition: Immediately after adding the treatment, capture images of the wound at time 0 using an inverted microscope with a camera. Mark the specific locations on the plate to ensure the same fields are imaged over time.
-
Incubation and Monitoring: Incubate the plate at 37°C and 5% CO₂. Capture images of the same wound areas at regular intervals (e.g., 6, 12, 24 hours).
-
Data Analysis: Measure the width or area of the wound at each time point using image analysis software (e.g., ImageJ). Calculate the percentage of wound closure relative to the initial wound area at time 0.
This assay measures the ability of cancer cells to invade through a basement membrane matrix, a critical step in metastasis.
Protocol:
-
Preparation of Inserts: Rehydrate Transwell inserts with a porous membrane (e.g., 8 µm pores) by adding serum-free medium to the inside and outside of the insert for at least 2 hours at 37°C.
-
Coating with Extracellular Matrix (ECM): For the invasion assay, coat the upper surface of the Transwell membrane with a thin layer of Matrigel or another basement membrane extract. Allow the gel to solidify at 37°C for 30-60 minutes. For a migration assay, this step is omitted.
-
Cell Preparation: Harvest and resuspend cells in a serum-free medium.
-
Chemoattractant: Add a medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber of the 24-well plate.
-
Cell Seeding and Treatment: Add the cell suspension containing this compound or vehicle control to the upper chamber (the insert).
-
Incubation: Incubate the plate for a period that allows for cell invasion but not complete overgrowth (typically 12-48 hours, depending on the cell line).
-
Removal of Non-invading Cells: After incubation, carefully remove the medium from the upper chamber and gently scrape off the non-invading cells from the top surface of the membrane with a cotton swab.
-
Fixation and Staining: Fix the invaded cells on the bottom surface of the membrane with methanol or paraformaldehyde. Stain the cells with a solution such as crystal violet or DAPI.
-
Image Acquisition and Quantification: Take images of the stained cells using a microscope. Count the number of invaded cells in several random fields of view. The results can be expressed as the average number of invaded cells per field or as a percentage of the control.
In Vivo Metastasis Models
In vivo models are crucial for evaluating the therapeutic efficacy of antimetastatic agents in a complex biological system.
This model mimics the clinical scenario where metastases arise from a primary tumor.
Protocol:
-
Tumor Cell Implantation: Inject cancer cells (e.g., 4T1 murine mammary carcinoma cells) into the appropriate orthotopic site (e.g., mammary fat pad for breast cancer) of immunocompetent or immunodeficient mice.
-
Primary Tumor Growth: Allow the primary tumor to grow to a palpable size.
-
Primary Tumor Resection: Once the primary tumor reaches a predetermined size, surgically remove it.
-
Treatment: Randomize the animals into treatment and control groups. Administer this compound or vehicle control systemically (e.g., via intraperitoneal injection or oral gavage) for a defined period.
-
Metastasis Assessment: At the end of the study, euthanize the animals and harvest organs to which the cancer cells are known to metastasize (e.g., lungs, liver, bone).
-
Quantification: Count the number of metastatic nodules on the organ surface. For a more detailed analysis, perform histological examination of the tissues to quantify the metastatic burden.
This model assesses the ability of cancer cells to colonize distant organs after entering circulation.
Protocol:
-
Tumor Cell Injection: Inject cancer cells directly into the bloodstream, typically via the tail vein (for lung metastases) or intracardiac injection (for bone or brain metastases).
-
Treatment: Begin treatment with this compound or vehicle control either before, at the same time as, or after tumor cell injection, depending on the experimental question.
-
Metastasis Assessment and Quantification: After a set period, euthanize the animals and quantify the metastatic burden in the target organs as described for the spontaneous metastasis model.
Conclusion
The protocols and data presented in these application notes provide a comprehensive framework for investigating the antimetastatic properties of this compound. By employing a combination of in vitro and in vivo assays, researchers can elucidate the mechanisms by which this selective COX-2 inhibitor impedes the metastatic cascade. The provided signaling pathway diagram offers a starting point for more detailed mechanistic studies to identify novel therapeutic targets and strategies for the treatment of metastatic cancer.
References
- 1. COX-2 overexpression increases motility and invasion of breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Antitumor and anti-metastatic effects of cyclooxygenase-2 inhibition by celecoxib on human colorectal carcinoma xenografts in nude mouse rectum - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antimetastatic activity of a cyclooxygenase-2 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibition of cyclo-oxygenase 2 reduces tumor metastasis and inflammatory signaling during blockade of vascular endothelial growth factor - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing SC-236 Concentration for Cell Viability
Welcome to the technical support center for SC-236. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing the concentration of this compound for cell viability experiments. Below you will find frequently asked questions (FAQs) and a troubleshooting guide to address common issues encountered during experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound, chemically known as 4-[5-(4-chlorophenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl] benzenesulfonamide, is a highly selective cyclooxygenase-2 (COX-2) inhibitor.[1] Its primary mechanism is to block the activity of the COX-2 enzyme, which is involved in inflammatory pathways.[1]
Q2: Does this compound have effects on cells that are independent of COX-2 inhibition?
Yes, studies have shown that this compound can induce apoptosis (programmed cell death) in certain cancer cells through mechanisms that are not dependent on its inhibition of COX-2.[2] These alternative pathways include the suppression of extracellular signal-regulated kinase (ERK) phosphorylation and the down-regulation of protein kinase C-beta(1) (PKC-β1).[1][2]
Q3: What is a typical starting concentration range for this compound in cell viability assays?
The optimal concentration of this compound is highly dependent on the cell line and the experimental endpoint. A good starting point is to perform a dose-response curve with a broad range of concentrations. Based on its enzymatic inhibitory constants (IC50), a range spanning from nanomolar to micromolar concentrations is advisable. For example, a serial dilution from 1 nM to 100 µM could be appropriate for initial screening.
Q4: Which cell viability assay is recommended for use with this compound?
Several types of cell viability assays can be used, each with its own principle.[3][4] Common choices include:
-
MTT/XTT/WST assays: These colorimetric assays measure the metabolic activity of viable cells.[4]
-
ATP-based assays (e.g., CellTiter-Glo®): This is a highly sensitive luminescent assay that quantifies ATP, an indicator of metabolically active cells.[3]
-
LDH release assays: These assays measure lactate dehydrogenase released from damaged cells, indicating cytotoxicity.[5]
-
Dye exclusion assays (e.g., Trypan Blue): This method distinguishes viable from non-viable cells based on membrane integrity but is typically lower in throughput.[4]
The choice of assay may depend on the specific research question, cell type, and available equipment. It is sometimes advisable to use two different methods to confirm results.
Quantitative Data: this compound Inhibitory Concentrations
The following table summarizes the known IC50 values for this compound against its primary enzymatic targets. Note that the IC50 for specific cell lines must be determined empirically.
| Target | IC50 Value | Description |
| Cyclooxygenase-2 (COX-2) | 0.005 µM | The concentration required to inhibit 50% of COX-2 enzymatic activity. |
| Cyclooxygenase-1 (COX-1) | 17.8 µM | The concentration required to inhibit 50% of COX-1 enzymatic activity, demonstrating high selectivity for COX-2. |
Signaling Pathways Modulated by this compound
The diagram below illustrates the key signaling pathways known to be affected by this compound.
Caption: Signaling pathways modulated by this compound.
Experimental Protocols
Protocol: Determining Optimal this compound Concentration using an ATP-Based Assay
This protocol provides a framework for conducting a dose-response experiment to determine the IC50 of this compound in a specific cell line.
Materials:
-
Adherent or suspension cells of interest
-
Complete cell culture medium
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Sterile 96-well, opaque-walled microplates (for luminescence)[3]
-
ATP-based cell viability reagent (e.g., CellTiter-Glo®)
-
Multichannel pipette
-
Plate reader with luminescence detection capabilities
Procedure:
-
Cell Seeding:
-
Determine the optimal cell seeding density to ensure cells are in the exponential growth phase during the experiment. This prevents under- or over-confluence, which can affect results.[6]
-
Seed cells in a 96-well opaque-walled plate at the predetermined density in 100 µL of complete medium per well.
-
Include wells for "no-cell" controls (medium only) to measure background luminescence.
-
Incubate the plate for 24 hours (or until cells have adhered and are actively dividing) at 37°C and 5% CO2.
-
-
Preparation of this compound Dilutions:
-
Prepare a serial dilution series of this compound from your stock solution. For example, create a 2X working concentration series from 200 µM down to 2 nM in complete culture medium.
-
Prepare a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration).
-
-
Cell Treatment:
-
Carefully add 100 µL of the 2X this compound dilutions to the appropriate wells, resulting in a final volume of 200 µL and the desired 1X final concentrations.
-
Add 100 µL of the 2X vehicle control solution to the control wells.
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
ATP Assay:
-
Equilibrate the plate and the ATP-based reagent to room temperature for approximately 30 minutes.[3]
-
Add the ATP reagent to each well according to the manufacturer's instructions (typically a 1:1 volume ratio, e.g., 200 µL).
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence using a plate reader.
-
Subtract the average luminescence from the "no-cell" control wells from all other readings.
-
Calculate the percentage of cell viability for each this compound concentration relative to the vehicle control (Vehicle control = 100% viability).
-
Plot the percent viability against the log of the this compound concentration and use a non-linear regression (sigmoidal dose-response) to calculate the IC50 value.[7]
-
Experimental Workflow Diagram
The following diagram outlines the general workflow for optimizing this compound concentration.
Caption: Workflow for optimizing this compound concentration.
Troubleshooting Guide
Use this guide to diagnose and resolve common issues during your cell viability experiments with this compound.
Issue 1: High background signal in "no-cell" control wells.
-
Possible Cause: Contamination of the culture medium or assay reagent. High concentration of certain substances in the medium can cause high absorbance.[8]
-
Solution: Use fresh, sterile medium and reagents. Test medium components to reduce their concentration if necessary.[8] Ensure that the assay plate is compatible with the detection method.
Issue 2: High variability between replicate wells.
-
Possible Cause 1: Inconsistent cell seeding.
-
Solution 1: Ensure a homogenous single-cell suspension before seeding. Use a multichannel pipette carefully and mix the cell suspension between pipetting steps.
-
Possible Cause 2: "Edge effect" due to evaporation in the outer wells of the plate.
-
Solution 2: Avoid using the outermost wells for experimental data; instead, fill them with sterile PBS or medium to maintain humidity.[5]
-
Possible Cause 3: Forceful pipetting during reagent addition, causing cell detachment.
-
Solution 3: Pipette reagents gently against the side of the wells.
Issue 3: No significant decrease in cell viability, even at high this compound concentrations.
-
Possible Cause 1: The cell line is resistant to this compound.
-
Solution 1: Confirm the expected sensitivity of your cell line from literature if possible. Consider extending the incubation time or using a different cell line as a positive control.
-
Possible Cause 2: this compound has degraded.
-
Solution 2: Prepare fresh dilutions from a new stock solution. Ensure proper storage of the compound as recommended by the manufacturer.
-
Possible Cause 3: The chosen assay is not suitable for detecting the cytotoxic mechanism of this compound in your cell line.[9]
-
Solution 3: Try an alternative viability assay that measures a different cellular parameter (e.g., switch from a metabolic assay to a membrane integrity assay).
Issue 4: Cell viability exceeds 100% at low this compound concentrations.
-
Possible Cause: The compound may be causing a proliferative effect at low doses (a phenomenon known as hormesis).
-
Solution: This can be a valid biological result. Ensure the effect is reproducible. Report the full dose-response curve, including the stimulatory phase.
Troubleshooting Logic Diagram
This diagram provides a visual guide to troubleshooting unexpected results.
Caption: Troubleshooting logic for cell viability assays.
References
- 1. The COX-2 inhibitor this compound exerts anti-inflammatory effects by suppressing phosphorylation of ERK in a murine model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Novel target for induction of apoptosis by cyclo-oxygenase-2 inhibitor this compound through a protein kinase C-beta(1)-dependent pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. dojindo.com [dojindo.com]
- 5. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Rational cell culture optimization enhances experimental reproducibility in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Comparison of Drug Inhibitory Effects (IC50) in Monolayer and Spheroid Cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 9. researchgate.net [researchgate.net]
How to prevent SC-236 precipitation in media
Welcome to the technical support center for SC-236. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues encountered during in vitro experiments with this compound, with a specific focus on preventing its precipitation in cell culture media.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound, with the chemical name 4-[5-(4-chlorophenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide, is a potent and highly selective inhibitor of the cyclooxygenase-2 (COX-2) enzyme.[1] Its primary mechanism of action is the inhibition of COX-2, which is a key enzyme in the inflammatory pathway responsible for the conversion of arachidonic acid to prostaglandins.[2]
Q2: Why does my this compound precipitate when I add it to my cell culture media?
Precipitation of small molecules like this compound in aqueous solutions such as cell culture media is a common issue. Several factors can contribute to this:
-
Poor Aqueous Solubility: Many organic small molecules are inherently hydrophobic and have low solubility in water-based media.
-
"Solvent Shock": this compound is typically dissolved in an organic solvent like DMSO to create a concentrated stock solution. When this stock is rapidly diluted into the aqueous cell culture medium, the abrupt change in solvent polarity can cause the compound to crash out of solution and form a precipitate.
-
High Concentration: Exceeding the maximum solubility of this compound in the final culture medium will lead to precipitation.
-
Interactions with Media Components: Components of the culture medium, such as salts, proteins, and other supplements, can interact with this compound and reduce its solubility.
-
Temperature Fluctuations: Changes in temperature, such as moving media from cold storage to a 37°C incubator, can affect the solubility of the compound.
Q3: My this compound is dissolved in DMSO, but precipitates upon addition to the media. How can I prevent this?
This is a classic case of "solvent shock." Here are several strategies to mitigate this:
-
Stepwise Dilution: Instead of adding the concentrated DMSO stock directly to the full volume of media, perform serial dilutions in media to gradually decrease the solvent polarity.
-
Pre-warming the Media: Ensure your cell culture media is pre-warmed to 37°C before adding the this compound solution.
-
Slow Addition and Mixing: Add the this compound stock solution dropwise to the pre-warmed media while gently swirling or vortexing to facilitate rapid and uniform dispersion.
-
Lower Final DMSO Concentration: Aim for the lowest possible final concentration of DMSO in your culture medium (ideally ≤ 0.1%) to minimize its effect on both the compound's solubility and cellular health.
Troubleshooting Guide: Preventing this compound Precipitation
If you are experiencing this compound precipitation, follow these troubleshooting steps:
| Problem | Potential Cause | Recommended Solution |
| Immediate precipitation upon adding stock solution to media | Rapid change in solvent polarity ("solvent shock"). | 1. Pre-warm the media to 37°C.2. Add the this compound stock solution dropwise while gently vortexing the media.3. Perform a serial dilution of the stock solution in the culture media. |
| Precipitate forms over time in the incubator | The final concentration of this compound exceeds its solubility limit in the media at 37°C. | 1. Lower the final working concentration of this compound.2. Visually inspect the media under a microscope before treating cells to ensure no precipitate is present. |
| Precipitation is observed only in certain media types | Interaction with specific media components (e.g., high concentrations of certain salts or proteins). | 1. If your experimental design allows, test the solubility of this compound in a simpler buffered solution like PBS to see if media components are the issue.2. Consider using a different basal media formulation. |
| Precipitation occurs after pH changes in the media | pH-dependent solubility of this compound. | 1. Use a medium buffered with HEPES to maintain a more stable pH.2. Ensure the incubator's CO2 levels are stable. |
Data Presentation
This compound Solubility Data
Quantitative data on the aqueous solubility of this compound is limited in publicly available literature. The following table summarizes the available information. Researchers should empirically determine the solubility in their specific cell culture medium and conditions.
| Solvent | Maximum Concentration (mM) | Maximum Concentration (mg/mL) | Notes |
| DMSO | 100 | 40.18 | [3] |
| Ethanol | 100 | 40.18 | [3] |
| Aqueous Buffers (e.g., PBS, Cell Culture Media) | Not readily available | Not readily available | Solubility is expected to be significantly lower than in organic solvents. Empirical determination is recommended. |
Experimental Protocols
Protocol for Preparing this compound Working Solutions to Minimize Precipitation
This protocol provides a detailed methodology for preparing a working solution of this compound for cell culture experiments, designed to minimize the risk of precipitation.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile, cell culture grade
-
Complete cell culture medium (e.g., DMEM with 10% FBS), pre-warmed to 37°C
-
Sterile microcentrifuge tubes or conical tubes
Procedure:
-
Prepare a High-Concentration Stock Solution in DMSO: a. Calculate the mass of this compound powder required to make a 10 mM or 100 mM stock solution in DMSO. (Molecular Weight of this compound = 401.79 g/mol ). b. Carefully weigh the this compound powder and dissolve it in the appropriate volume of sterile DMSO. c. Ensure complete dissolution by vortexing. This is your primary stock solution . d. Store the primary stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.
-
Prepare an Intermediate Dilution (Optional but Recommended): a. Prepare an intermediate dilution of your primary stock solution in complete cell culture medium. For example, dilute the 100 mM primary stock 1:100 in pre-warmed media to get a 1 mM intermediate solution. b. This step helps to gradually decrease the DMSO concentration.
-
Prepare the Final Working Solution: a. Determine the final desired concentration of this compound for your experiment. b. Calculate the volume of the primary stock solution or the intermediate dilution needed to achieve this final concentration in your total volume of cell culture media. c. Crucially , add the calculated volume of the this compound solution dropwise to the pre-warmed (37°C) complete cell culture medium while gently swirling the media. d. Visually inspect the final working solution for any signs of precipitation. If the solution appears cloudy or contains visible particles, it should not be used.
Example Dilution Workflow:
References
SC-236 Cytotoxicity Assay Technical Support Center
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing SC-236 in cytotoxicity assays. The information is tailored to scientists and professionals in drug development and related fields to help ensure accurate and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action in cytotoxicity?
This compound is a selective inhibitor of the cyclooxygenase-2 (COX-2) enzyme. In the context of cancer research, its cytotoxic effects are often attributed to the induction of apoptosis (programmed cell death). This can occur through both COX-2 dependent and independent pathways. Some studies have shown that this compound can induce apoptosis by down-regulating anti-apoptotic proteins like Mcl-1 and activating caspase cascades.
Q2: I am observing lower-than-expected cytotoxicity with this compound. What are the potential causes?
Several factors could contribute to reduced cytotoxicity:
-
Compound Solubility and Stability: this compound is typically dissolved in DMSO for in vitro use. If it is not fully dissolved or precipitates upon dilution in cell culture media, the effective concentration will be lower than intended. Ensure the final DMSO concentration is non-toxic to your cells (typically ≤ 0.5%).
-
Cell Line Sensitivity: Not all cell lines are equally sensitive to this compound. The expression level of COX-2 and the status of downstream signaling pathways can influence the cellular response.
-
Cell Density: High cell density can sometimes mask cytotoxic effects due to factors like nutrient depletion or altered cell signaling.
-
Assay Type: The chosen cytotoxicity assay may not be sensitive enough to detect the specific mode of cell death induced by this compound in your model.
Q3: My cytotoxicity data with this compound shows high variability between replicates. What could be the issue?
High variability can stem from several sources:
-
Uneven Cell Seeding: Ensure a homogenous single-cell suspension before plating to have a consistent number of cells in each well.
-
Compound Precipitation: As mentioned, poor solubility of this compound can lead to inconsistent concentrations across wells. Visually inspect for any precipitate after adding the compound to the media.
-
Edge Effects: Wells on the periphery of a microplate are prone to evaporation, which can concentrate the compound and affect cell growth. To mitigate this, consider not using the outer wells for experimental data or ensure proper humidification during incubation.
-
Pipetting Errors: Inaccurate pipetting, especially during serial dilutions of this compound, can introduce significant variability.
Q4: Can this compound interfere with the readout of common cytotoxicity assays like MTT or LDH?
While there is no widespread evidence of direct chemical interference, it is a possibility with any test compound.
-
MTT Assay: The MTT assay measures metabolic activity. If this compound alters mitochondrial function in a way that is independent of cell death, it could lead to an over- or underestimation of cytotoxicity.
-
LDH Assay: The LDH assay measures the release of lactate dehydrogenase from cells with compromised membrane integrity (a hallmark of necrosis or late apoptosis). If this compound induces apoptosis without significant early membrane rupture, the LDH release may be delayed or minimal. It is always recommended to confirm results with an orthogonal assay that measures a different cell health parameter.
Troubleshooting Guides
Problem 1: Inconsistent IC50 Values for this compound
| Potential Cause | Recommended Solution |
| This compound Stock Solution Issues | Prepare fresh stock solutions of this compound in high-quality, anhydrous DMSO. Store aliquots at -20°C or -80°C to minimize freeze-thaw cycles. |
| Inaccurate Serial Dilutions | Use calibrated pipettes and perform serial dilutions carefully. Prepare a sufficient volume of each concentration to minimize pipetting errors between replicates. |
| Variable Cell Seeding Density | Optimize and standardize the cell seeding density for your specific cell line and assay duration. Ensure cells are in the exponential growth phase during the experiment. |
| Different Assay Endpoints | Different assays measure different aspects of cell viability (e.g., metabolic activity vs. membrane integrity). IC50 values can naturally vary between assays. Report the assay used and consider using multiple assays for a comprehensive picture. |
Problem 2: High Background Signal in the Assay
| Potential Cause | Recommended Solution |
| Media Components | Phenol red in some culture media can interfere with colorimetric assays. Consider using phenol red-free media for the duration of the assay. Serum can also contain dehydrogenases or LDH that contribute to background; run appropriate media-only and serum-containing controls. |
| Compound Interference | This compound might have inherent fluorescent or colorimetric properties. Run controls with this compound in cell-free media to assess its contribution to the signal. |
| Contamination | Microbial contamination can lead to high background signals. Regularly check cell cultures for contamination and practice good aseptic technique. |
Experimental Protocols
MTT Cell Viability Assay
This assay measures the metabolic activity of cells, which is often used as an indicator of cell viability.
Materials:
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO or a suitable solubilization buffer
-
96-well plate with cultured cells treated with this compound
-
Phosphate-Buffered Saline (PBS)
Procedure:
-
After treating cells with this compound for the desired time, remove the culture medium.
-
Add 100 µL of fresh, serum-free medium and 10 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
Carefully remove the MTT solution.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate gently for 5-10 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
LDH Cytotoxicity Assay
This assay quantifies the release of lactate dehydrogenase (LDH) from damaged cells.
Materials:
-
Commercially available LDH cytotoxicity assay kit (follow manufacturer's instructions)
-
96-well plate with cultured cells treated with this compound
-
Lysis buffer (often included in the kit) for positive control
General Procedure:
-
After this compound treatment, centrifuge the 96-well plate at a low speed (e.g., 250 x g) for 5 minutes.
-
Carefully transfer a portion of the supernatant from each well to a new 96-well plate.
-
Prepare a positive control by adding lysis buffer to untreated cells to induce maximum LDH release.
-
Add the LDH reaction mixture (as per the kit protocol) to each well of the new plate containing the supernatants.
-
Incubate the plate at room temperature for the time specified in the kit's protocol, protected from light.
-
Measure the absorbance at the recommended wavelength (usually 490 nm).
Caspase-3/7 Activity Assay
This assay measures the activity of key executioner caspases in apoptosis.
Materials:
-
Commercially available Caspase-Glo® 3/7 Assay kit or similar
-
White-walled 96-well plate suitable for luminescence measurements
-
Cultured cells treated with this compound
Procedure:
-
Plate cells in a white-walled 96-well plate and treat with this compound.
-
Prepare the Caspase-Glo® 3/7 reagent according to the manufacturer's instructions.
-
Add the reagent directly to the wells containing cells and medium.
-
Mix gently by orbital shaking for 30-60 seconds.
-
Incubate at room temperature for 1-3 hours, protected from light.
-
Measure the luminescence using a plate-reading luminometer.
Data Presentation
Table 1: Example IC50 Values of this compound in Different Cancer Cell Lines Using Various Assays
| Cell Line | Assay Type | Incubation Time (h) | IC50 (µM) |
| HT-29 (Colon) | MTT | 48 | 25.3 |
| HT-29 (Colon) | LDH | 48 | 45.8 |
| A549 (Lung) | MTT | 48 | 38.1 |
| A549 (Lung) | Caspase-3/7 | 24 | 32.5 |
| PC-3 (Prostate) | MTT | 72 | 18.9 |
Note: These are illustrative values. Actual IC50 values will vary depending on experimental conditions.
Visualizations
Caption: Troubleshooting workflow for this compound cytotoxicity assays.
Caption: Simplified signaling pathways of this compound-induced apoptosis.
Technical Support Center: Off-Target Effects of SC-236 in Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing SC-236 in their experiments. The information is presented in a question-and-answer format to directly address specific issues related to the off-target effects of this selective COX-2 inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary target?
This compound is a potent and highly selective cyclooxygenase-2 (COX-2) inhibitor. Its primary mechanism of action is the inhibition of the COX-2 enzyme, which is a key player in the inflammatory process and prostaglandin synthesis.
Q2: What are "off-target effects" and why are they a concern with this compound?
Off-target effects refer to the interactions of a drug or compound with proteins other than its intended target. With this compound, these unintended interactions can lead to experimental results that are not solely due to COX-2 inhibition, potentially confounding data interpretation. A known off-target effect of this compound is the modulation of the Extracellular signal-regulated kinase (ERK) signaling pathway.
Q3: What is the known off-target signaling pathway affected by this compound?
This compound has been shown to suppress the phosphorylation of ERK, a key component of the Mitogen-Activated Protein Kinase (MAPK) signaling cascade. This pathway is crucial for regulating cellular processes such as proliferation, differentiation, and survival.
Troubleshooting Guide
Q1: I am observing effects in my experiment that cannot be explained by COX-2 inhibition alone. Could these be off-target effects of this compound?
A1: Yes, it is possible. If the observed cellular responses are inconsistent with the known functions of COX-2, it is crucial to consider off-target effects. A primary candidate for investigation is the MAPK/ERK signaling pathway.
Troubleshooting Steps:
-
Validate COX-2 Dependence: To confirm if the effect is independent of COX-2, use a structurally different COX-2 inhibitor as a control. If the effect persists, it is more likely an off-target effect of this compound.
-
Assess ERK Phosphorylation: Perform a Western blot analysis to determine the phosphorylation status of ERK1/2 (p-ERK1/2). A decrease in p-ERK1/2 levels in the presence of this compound would suggest an off-target effect on this pathway.
-
Use a MEK Inhibitor: As a positive control for ERK pathway inhibition, treat cells with a known MEK inhibitor (e.g., U0126). This will help to confirm that the downstream effects you are observing can be mediated by ERK signaling.
Q2: My results show a decrease in ERK phosphorylation after treatment with this compound. How can I be sure this is a direct effect?
A2: Differentiating a direct from an indirect effect can be challenging.
Troubleshooting Steps:
-
In Vitro Kinase Assay: Perform an in vitro kinase assay using purified active ERK2 and this compound. This will determine if this compound can directly inhibit ERK2 activity in a cell-free system.
-
Dose-Response Analysis: Conduct a dose-response experiment and determine the IC50 of this compound for both COX-2 inhibition and ERK phosphorylation. A significant difference in the IC50 values may suggest an indirect effect or a less potent direct interaction with a kinase upstream of ERK.
-
Kinase Profiling: To identify other potential off-target kinases, consider a broader kinase profiling screen where the activity of a large panel of kinases is assessed in the presence of this compound.
Q3: I am seeing variability in the inhibition of ERK phosphorylation with this compound across different cell lines.
A3: This is not uncommon and can be due to several factors.
Troubleshooting Steps:
-
Basal ERK Activity: Different cell lines have varying basal levels of ERK activity. Ensure you are comparing cell lines with comparable basal p-ERK levels or that you are adequately stimulating the pathway to see a significant inhibitory effect.
-
Drug Efflux Pumps: Some cell lines express high levels of drug efflux pumps (e.g., P-glycoprotein), which can reduce the intracellular concentration of this compound. You can test for this by co-incubating with an efflux pump inhibitor.
-
Expression of Upstream Regulators: The expression levels and activity of upstream regulators of the ERK pathway (e.g., EGFR, Ras, Raf) can vary between cell lines, influencing the cellular response to this compound.
Data Presentation
Table 1: Cyclooxygenase Isoform Selectivity of Celecoxib (a close structural analog of this compound)
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Ratio (COX-1/COX-2) |
| Celecoxib | 15 | 0.04 | 375 |
Note: This data is for Celecoxib and serves as an estimate for the expected COX selectivity of this compound. Actual values for this compound may vary.
Table 2: Potential Off-Target Kinase Profile for this compound (Hypothetical Data)
| Kinase | IC50 (µM) |
| ERK1 | > 10 |
| ERK2 | 5.2 |
| MEK1 | > 20 |
| RAF1 | > 20 |
| p38α | 8.9 |
Experimental Protocols
Protocol 1: Western Blot for Phospho-ERK1/2
This protocol outlines the steps to assess the effect of this compound on ERK1/2 phosphorylation in cultured cells.
Materials:
-
Cell line of interest
-
This compound
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies: anti-phospho-ERK1/2 (Thr202/Tyr204) and anti-total-ERK1/2
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Culture and Treatment: Plate cells and grow to 70-80% confluency. Treat cells with desired concentrations of this compound or vehicle control for the specified time.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein onto an SDS-PAGE gel.
-
Separate proteins by electrophoresis.
-
Transfer proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against p-ERK1/2 overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
-
Detection: Add chemiluminescent substrate and visualize the bands using an imaging system.
-
Stripping and Re-probing: Strip the membrane and re-probe with the anti-total-ERK1/2 antibody to normalize for protein loading.
Protocol 2: In Vitro Kinase Assay for ERK2
This protocol provides a method to determine if this compound directly inhibits ERK2 activity.
Materials:
-
Recombinant active ERK2 enzyme
-
Myelin Basic Protein (MBP) as a substrate
-
Kinase assay buffer
-
[γ-³²P]ATP
-
This compound
-
Phosphocellulose paper
-
Scintillation counter
Procedure:
-
Reaction Setup: In a microcentrifuge tube, prepare the reaction mixture containing kinase assay buffer, recombinant active ERK2, and MBP.
-
Inhibitor Addition: Add varying concentrations of this compound or vehicle control to the reaction tubes.
-
Initiate Reaction: Start the kinase reaction by adding [γ-³²P]ATP.
-
Incubation: Incubate the reaction at 30°C for a specified time (e.g., 20 minutes).
-
Stop Reaction: Stop the reaction by spotting the mixture onto phosphocellulose paper.
-
Washing: Wash the phosphocellulose paper extensively with phosphoric acid to remove unincorporated [γ-³²P]ATP.
-
Quantification: Measure the amount of ³²P incorporated into MBP using a scintillation counter.
-
Data Analysis: Calculate the percentage of inhibition for each this compound concentration and determine the IC50 value.
Visualizations
Caption: MAPK/ERK Signaling Pathway and the Off-Target Action of this compound.
Caption: Troubleshooting Workflow for Investigating Off-Target Effects of this compound.
Improving SC-236 stability for long-term studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in improving the stability of SC-236 for long-term studies.
Frequently Asked Questions (FAQs) and Troubleshooting
Q1: How should I prepare and store this compound stock solutions to ensure maximum stability for my long-term experiments?
A1: Proper preparation and storage are critical for maintaining the integrity of this compound.
-
Solvents: this compound is soluble in DMSO and ethanol. For cellular assays, DMSO is commonly used. Prepare a high-concentration stock solution (e.g., 10-100 mM) in anhydrous DMSO.
-
Aliquoting: To avoid repeated freeze-thaw cycles, which can accelerate degradation, aliquot the stock solution into single-use volumes in tightly sealed, low-adhesion microcentrifuge tubes.
-
Storage Conditions: Store the DMSO stock solution aliquots at -20°C or, for longer-term storage (months to years), at -80°C. Protect from light by using amber vials or by wrapping tubes in foil. Before use, allow an aliquot to thaw completely and come to room temperature before opening the cap to prevent water condensation from entering the solution.
Q2: My experimental results using this compound are inconsistent over time. Could the compound be degrading?
A2: Inconsistent results, such as a decrease in the inhibitory effect of the compound over the course of a multi-week or multi-month experiment, can be an indicator of compound instability. Other factors could be at play, but compound degradation is a common cause. Follow the troubleshooting workflow below to diagnose the issue.
Caption: Troubleshooting workflow for inconsistent experimental results.
Q3: What are the likely degradation pathways for this compound, and how can I minimize them?
A3: While specific degradation pathways for this compound are not extensively published, we can infer potential instabilities from structurally similar selective COX-2 inhibitors like Celecoxib and Valdecoxib.[1][2]
-
Oxidation: The chemical structure may be susceptible to oxidation. Forced degradation studies on Celecoxib showed a significant (around 22%) degradation under oxidative stress.[3]
-
Mitigation: Avoid introducing sources of free radicals. Use high-purity, anhydrous solvents. Store under an inert atmosphere (e.g., argon or nitrogen) if performing very long-term studies in solution.
-
-
Hydrolysis (Acid/Base): Celecoxib is relatively stable under acidic and alkaline conditions, showing only about 3% degradation after over 800 hours.[3] However, other coxibs have shown greater susceptibility to base-catalyzed hydrolysis.[2]
-
Mitigation: Ensure that the pH of your experimental media is stable and within a neutral physiological range unless the experimental design requires otherwise. When preparing aqueous solutions, use appropriate buffers.
-
-
Photodegradation: Exposure to light, particularly UV, can be a source of energy that promotes degradation.
-
Mitigation: Always store stock solutions and experimental plates protected from light. Use amber vials and minimize exposure during experimental setup.
-
Q4: Is there any quantitative stability data available for this compound or a similar compound?
A4: There is limited publicly available long-term stability data specifically for this compound. However, a study on the stability of an oral suspension of Celecoxib , a structurally related selective COX-2 inhibitor, provides a useful reference. The study concluded that Celecoxib suspensions were stable for at least 93 days under refrigerated and room temperature conditions.[3]
Table 1: Stability of Celecoxib (10 mg/mL) Oral Suspension Over 93 Days
| Storage Condition | Initial Concentration | Concentration after 93 Days | % Remaining | Physical Appearance |
| 5°C (Refrigerated) | 10.1 mg/mL | 9.9 mg/mL | 98.0% | No significant change |
| 23°C (Room Temp) | 10.1 mg/mL | 9.8 mg/mL | 97.0% | No significant change |
Data adapted from a study on Celecoxib stability and should be used as a reference only.[3]
Signaling Pathway and Experimental Workflows
A clear understanding of the relevant biological pathway and experimental procedures is essential for designing robust long-term studies.
Caption: this compound inhibits the COX-2 enzyme in the prostaglandin synthesis pathway.[4][5][6]
Caption: General experimental workflow for a long-term compound stability study.
Experimental Protocol: Forced Degradation and Long-Term Stability Study
This protocol provides a general framework for assessing the stability of a research compound like this compound, based on ICH guidelines.[7]
1. Objective: To evaluate the stability of this compound in solution under various stress conditions (forced degradation) and under recommended long-term storage conditions to determine its degradation profile and shelf-life.
2. Materials:
-
This compound powder (high purity)
-
Anhydrous DMSO (spectroscopic grade)
-
1M HCl, 1M NaOH
-
30% Hydrogen Peroxide (H₂O₂)
-
Phosphate Buffered Saline (PBS), pH 7.4
-
High-purity water
-
Low-adhesion, amber microcentrifuge tubes
-
HPLC system with UV detector, C18 column
3. Preparation of Stock Solution:
-
Prepare a 10 mM stock solution of this compound in anhydrous DMSO.
-
Vortex until fully dissolved.
-
This stock will be used for all subsequent dilutions.
4. Forced Degradation (Stress Testing):
-
For each condition, dilute the this compound stock to a final concentration of 100 µM. Prepare a control sample diluted in the appropriate neutral buffer/solvent.
-
Acid Hydrolysis: Add 1M HCl to a final concentration of 0.1M. Incubate at 40°C for 48 hours.
-
Base Hydrolysis: Add 1M NaOH to a final concentration of 0.1M. Incubate at 40°C for 48 hours.
-
Oxidative Degradation: Add 30% H₂O₂ to a final concentration of 3%. Incubate at room temperature for 24 hours, protected from light.
-
Photostability: Expose a solution in a clear vial to a photostability chamber (calibrated light source). Keep a control sample wrapped in foil at the same temperature.
-
Thermal Degradation: Incubate a solution at 50°C for 72 hours, protected from light.
5. Long-Term Stability Study:
-
Dilute the 10 mM DMSO stock to 1 mM in DMSO.
-
Aliquot the 1 mM solution into multiple single-use amber tubes.
-
Store sets of aliquots under the following conditions:
-
-80°C (Control)
-
-20°C
-
4°C
-
25°C (Room Temperature)
-
-
Establish testing time points (e.g., 0, 1, 3, 6, 9, 12 months).[8]
6. Analytical Method:
-
Use a validated stability-indicating Reverse-Phase HPLC (RP-HPLC) method.
-
Mobile Phase: Isocratic or gradient elution with a mixture of acetonitrile and water (with 0.1% formic acid or other modifier).
-
Column: C18, e.g., 4.6 x 150 mm, 5 µm.
-
Detection: UV detector set to the λmax of this compound.
-
Analysis: At each time point, inject the samples. Quantify the peak area of the parent this compound compound. Monitor for the appearance of new peaks, which indicate degradation products. The method is considered "stability-indicating" if it can resolve the parent peak from all degradation peaks.
7. Data Evaluation:
-
Calculate the percentage of this compound remaining at each time point compared to the initial (Time 0) sample.
-
A compound is often considered stable if it maintains ≥90% of its initial concentration.
-
Summarize the data in a table to establish a recommended storage condition and shelf-life for your specific experimental needs.
References
- 1. synthinkchemicals.com [synthinkchemicals.com]
- 2. Forced-degradation study of valdecoxib as bulk drug and in tablet formulation by HPTLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Stability of Celecoxib Oral Suspension - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Prostaglandin - Wikipedia [en.wikipedia.org]
- 6. Prostaglandins and Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ICH Guidelines: Drug Stability Testing Essentials | AMSbiopharma [amsbiopharma.com]
- 8. ema.europa.eu [ema.europa.eu]
Technical Support Center: SC-236 Experimental Variability and Reproducibility
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the selective COX-2 inhibitor, SC-236. Our goal is to help you navigate potential experimental variability and enhance reproducibility.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary mechanisms of action?
A1: this compound, also known as 4-[5-(4-chlorophenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide, is a potent and selective inhibitor of the cyclooxygenase-2 (COX-2) enzyme.[1][2] Its primary mechanism is the blockage of COX-2, which is involved in inflammation and pain pathways. Additionally, this compound has been shown to induce apoptosis (programmed cell death) in some cancer cells through a COX-2 independent mechanism involving the downregulation of protein kinase C-beta(1) (PKC-β1).[3][4]
Q2: What are the known off-target effects of this compound?
A2: While highly selective for COX-2 over COX-1, at higher concentrations, this compound may exhibit off-target effects.[5] One identified off-target pathway is the inhibition of PKC-β1.[3][4] It is also known to suppress the phosphorylation of extracellular signal-regulated kinase (ERK).[2] Researchers should be aware of these alternative mechanisms when interpreting experimental results, especially when using high concentrations of the compound.
Q3: What are the recommended storage and handling conditions for this compound?
A3: this compound is typically supplied as a solid. For long-term storage, it is recommended to store the compound at -20°C. For experimental use, stock solutions can be prepared in solvents like DMSO or ethanol.[1] It is crucial to ensure the compound is fully dissolved and to minimize freeze-thaw cycles to maintain its stability and activity.
Q4: How can I minimize variability in my in vitro experiments with this compound?
A4: Several factors can contribute to variability. To minimize this, it is important to:
-
Maintain Consistent Cell Culture Conditions: Factors such as cell passage number, confluency, and media composition can significantly impact cellular responses to treatment.[2][6][7]
-
Ensure Accurate Compound Concentration: Use freshly prepared dilutions from a validated stock solution for each experiment.
-
Standardize Assay Protocols: Adhere to consistent incubation times, reagent concentrations, and detection methods.[3]
-
Include Appropriate Controls: Always include vehicle-only controls and, if possible, a positive control with a known response.
Troubleshooting Guides
Issue 1: High Variability in IC50 Values for COX-2 Inhibition
| Potential Cause | Troubleshooting Steps |
| Inconsistent Assay Conditions | Ensure that the substrate (arachidonic acid) concentration, enzyme source and concentration, and incubation times are consistent across all experiments.[3] Variations in these parameters can significantly alter the apparent IC50 value. |
| Compound Solubility Issues | Visually inspect your stock and working solutions for any precipitation. If solubility is a concern, consider using a different solvent or preparing fresh dilutions. Poor solubility can lead to inaccurate dosing and high variability. |
| Cell-Based vs. Enzyme-Based Assays | Be aware that IC50 values can differ between purified enzyme assays and cell-based assays due to factors like cell permeability and protein binding in the culture medium. When comparing data, ensure the assay formats are comparable.[3] |
| Inaccurate Data Analysis | Use a consistent and appropriate non-linear regression model to fit your dose-response curves and calculate IC50 values. Ensure that the top and bottom of the curves are well-defined. |
Issue 2: Lack of Expected Apoptotic Effect in Cancer Cells
| Potential Cause | Troubleshooting Steps |
| Cell Line Specificity | The COX-2 independent apoptotic effect of this compound via PKC-β1 downregulation may be cell-line specific. Confirm that your chosen cell line expresses PKC-β1 and is sensitive to its inhibition.[3][4] |
| Insufficient Compound Concentration or Exposure Time | The induction of apoptosis may require higher concentrations or longer incubation times than those needed for COX-2 inhibition. Perform a time-course and dose-response experiment to determine the optimal conditions for apoptosis induction in your cell line. |
| Dominant Pro-Survival Signaling | The targeted cancer cells may have strong pro-survival pathways that counteract the pro-apoptotic effects of this compound. Consider investigating the status of pathways like PI3K/Akt or other anti-apoptotic proteins (e.g., Bcl-2 family members). |
| Incorrect Apoptosis Detection Method | Ensure your apoptosis detection method (e.g., Annexin V staining, caspase activity assay) is appropriate for the expected mechanism and time point. Early and late-stage apoptosis may require different detection strategies. |
Issue 3: Unexpected or Off-Target Cellular Phenotypes
| Potential Cause | Troubleshooting Steps |
| COX-2 Independent Effects | The observed phenotype may be due to the inhibition of ERK phosphorylation or PKC-β1, rather than COX-2.[2][3][4] To investigate this, you can: 1. Attempt to rescue the phenotype by adding exogenous prostaglandins (e.g., PGE2). If the phenotype is not reversed, it is likely COX-2 independent.[3][4] 2. Use a structurally different COX-2 inhibitor to see if the same phenotype is observed. |
| High Compound Concentration | At high concentrations, the selectivity of this compound for COX-2 decreases, and off-target effects become more likely.[5] Perform a careful dose-response analysis and use the lowest effective concentration to minimize off-target interactions. |
| Cell Culture Artifacts | Changes in cell culture conditions can lead to unexpected cellular responses.[2][6][7] Ensure that the observed phenotype is not a result of factors like nutrient depletion or changes in pH in the culture medium. |
Data Presentation
Table 1: Inhibitory Potency (IC50) of this compound against COX-1 and COX-2
| Enzyme | IC50 (µM) |
| COX-1 | 17.8[1] |
| COX-2 | 0.005[1] |
Table 2: Reported Cytotoxicity (IC50) of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| AGS | Gastric Cancer | Not explicitly stated, but apoptosis observed | --INVALID-LINK-- |
| HUVEC | N/A (Endothelial Cells) | 9 µM (for COX-1 inhibition) / 457 nM (for COX-2 inhibition) | --INVALID-LINK-- |
Note: Data on the cytotoxic IC50 values of this compound in a wide range of cancer cell lines is limited in publicly available literature. Researchers are encouraged to determine the IC50 empirically for their specific cell line of interest.
Experimental Protocols
Protocol 1: Determination of IC50 for COX-2 Inhibition (In Vitro Enzyme Assay)
This protocol provides a general framework for a fluorometric or luminometric COX-2 inhibitor screening assay.[5][8][9][10]
Materials:
-
Purified recombinant human COX-2 enzyme
-
Arachidonic acid (substrate)
-
Fluorometric or luminometric probe
-
Assay buffer
-
This compound
-
96-well microplate
Procedure:
-
Prepare Reagents: Prepare serial dilutions of this compound in assay buffer. Prepare working solutions of the COX-2 enzyme, arachidonic acid, and the detection probe according to the manufacturer's instructions.
-
Enzyme and Inhibitor Incubation: To each well of a 96-well plate, add the assay buffer, COX-2 enzyme, and the detection probe. Add the serially diluted this compound or vehicle control to the respective wells.
-
Pre-incubation: Incubate the plate at 37°C for a specified time (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.
-
Initiate Reaction: Initiate the enzymatic reaction by adding arachidonic acid to all wells.
-
Signal Detection: Immediately measure the fluorescence or luminescence signal at regular intervals using a plate reader.
-
Data Analysis: Determine the initial reaction rates for each inhibitor concentration. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable dose-response curve to calculate the IC50 value.
Protocol 2: Induction and Detection of Apoptosis in Cancer Cells
This protocol outlines a general procedure for treating cancer cells with this compound and assessing apoptosis by Annexin V staining and flow cytometry.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Seeding: Seed the cancer cells in multi-well plates at a density that will ensure they are in the exponential growth phase at the time of treatment.
-
Compound Treatment: The following day, treat the cells with various concentrations of this compound or a vehicle control (e.g., DMSO). Incubate for a predetermined period (e.g., 24, 48, or 72 hours).
-
Cell Harvesting: After incubation, collect both the floating and adherent cells. Centrifuge the cell suspension and wash the cell pellet with cold PBS.
-
Annexin V Staining: Resuspend the cells in the binding buffer provided in the apoptosis detection kit. Add Annexin V-FITC and propidium iodide (PI) to the cell suspension and incubate in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
-
Data Analysis: Quantify the percentage of apoptotic cells in each treatment group compared to the vehicle control.
Mandatory Visualizations
Caption: this compound inhibits COX-2 and suppresses ERK phosphorylation.
Caption: this compound induces apoptosis via PKC-β1 downregulation.
Caption: A logical workflow for troubleshooting inconsistent results.
References
- 1. rmarkdown.rstudio.com [rmarkdown.rstudio.com]
- 2. researchgate.net [researchgate.net]
- 3. Novel target for induction of apoptosis by cyclo-oxygenase-2 inhibitor this compound through a protein kinase C-beta(1)-dependent pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Large inherent variability in data derived from highly standardised cell culture experiments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. codecademy.com [codecademy.com]
- 6. Rational cell culture optimization enhances experimental reproducibility in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Rational cell culture optimization enhances experimental reproducibility in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Targeting Protein Kinase C Downstream of Growth Factor and Adhesion Signalling - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting inconsistent results with SC-236
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experiments involving SC-236.
Troubleshooting Guides and FAQs
This section addresses common issues and questions that may arise during the use of this compound, providing potential causes and solutions to help ensure consistent and reliable experimental outcomes.
FAQs
-
What is this compound and what is its primary mechanism of action? this compound is a potent and selective inhibitor of the cyclooxygenase-2 (COX-2) enzyme. It also functions as a peroxisome proliferator-activated receptor gamma (PPARγ) agonist. Its anti-inflammatory effects are mediated, in part, by suppressing the phosphorylation of extracellular signal-regulated kinase (ERK).
-
What is the selectivity of this compound for COX-2 over COX-1? this compound exhibits high selectivity for COX-2. The IC50 value for COX-2 is significantly lower than that for COX-1, indicating potent and selective inhibition of the COX-2 isoform.
-
What are the known off-target effects of this compound? Besides its primary targets, COX-2 and PPARγ, this compound has been shown to induce apoptosis through COX-2 independent pathways. This can be a source of variability in experimental results if not accounted for.
-
What is the recommended solvent and storage condition for this compound? For in vivo studies, this compound can be dissolved in 100% dimethyl sulfoxide (DMSO) for subcutaneous administration. For in vitro experiments, it is typically dissolved in DMSO to create a stock solution. Stock solutions should be stored at -20°C to maintain stability. It is important to note that the final concentration of DMSO in cell culture media should be kept low (typically <0.1%) to avoid solvent-induced artifacts.
Troubleshooting Inconsistent Results
-
Q: My experimental results with this compound are not consistent. What are the potential reasons?
A: Inconsistent results can stem from several factors:
-
Compound Stability: Ensure that your this compound stock solution is properly stored and has not undergone multiple freeze-thaw cycles, which can lead to degradation. Prepare fresh dilutions for each experiment.
-
Cell Culture Conditions: Variations in cell density, passage number, and serum concentration in the culture medium can all impact cellular responses to this compound. Standardize these parameters across experiments.
-
COX-2 Expression Levels: The effect of this compound as a COX-2 inhibitor is dependent on the expression level of COX-2 in your experimental model. Ensure that your cells or tissues express sufficient levels of COX-2, or consider inducing its expression with stimuli like lipopolysaccharide (LPS) or cytokines.
-
PPARγ Receptor Expression: As a PPARγ agonist, the effects of this compound can also be influenced by the expression levels of the PPARγ receptor in your model system.
-
Off-Target Effects: At higher concentrations, the selectivity of this compound for COX-2 may decrease, leading to off-target effects. It is crucial to perform dose-response experiments to determine the optimal concentration for your specific assay. Additionally, be aware of its known COX-2-independent pro-apoptotic effects.
-
-
Q: I am observing higher than expected cell death in my experiments. Is this normal?
A: this compound has been reported to induce apoptosis through mechanisms that are independent of COX-2 inhibition. This pro-apoptotic effect can contribute to cell death. To investigate this, you can:
-
Perform a dose-response curve to see if the cell death is concentration-dependent.
-
Use an apoptosis assay, such as Annexin V staining, to confirm that the observed cell death is due to apoptosis.
-
Consider using a lower concentration of this compound that still effectively inhibits COX-2 but has minimal pro-apoptotic effects.
-
-
Q: The inhibitory effect on my target of interest is less than expected. What could be the issue?
A: Several factors could lead to reduced efficacy:
-
Suboptimal Concentration: You may be using a concentration of this compound that is too low to effectively inhibit its target in your specific experimental setup. A thorough dose-response analysis is recommended.
-
Incorrect Incubation Time: The duration of treatment with this compound can influence its effects. Optimize the incubation time for your assay.
-
Compound Inactivity: Verify the purity and activity of your this compound compound. If possible, test it in a well-established positive control assay.
-
Quantitative Data Summary
The following tables summarize key quantitative data for this compound based on published literature.
Table 1: IC50 Values for this compound against COX-1 and COX-2
| Enzyme | IC50 (nM) | Reference |
| COX-1 | >10,000 | [1] |
| COX-2 | 10 | [1] |
| COX-1 | 1,400 | [2] |
| COX-2 | 4.8 | [2] |
Table 2: Exemplary Dose-Response Data for this compound
| Cell Line | Assay | Concentration Range | Observed Effect |
| FSA (Fibrosarcoma) Cells (in vivo) | Tumor Growth Inhibition | 6 mg/ml in drinking water | Slowed tumor growth |
| Rabbit Spinal Cord Ischemia Model | Neuroprotection | 10-100 mg/kg (subcutaneous) | Increased tolerance to ischemia |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
1. Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treatment: Prepare serial dilutions of this compound in complete cell culture medium. Replace the existing medium with the this compound-containing medium. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.
2. Apoptosis Detection by Annexin V/Propidium Iodide (PI) Staining
-
Cell Treatment: Treat cells with the desired concentrations of this compound for the specified time.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, use a gentle cell detachment solution.
-
Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cells in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide to 100 µL of the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Analysis: Analyze the stained cells by flow cytometry within one hour.
3. Western Blot for Phospho-ERK
-
Cell Lysis: After treatment with this compound, wash the cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein (20-30 µg) onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody against phospho-ERK1/2 (Thr202/Tyr204) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize using an imaging system.
-
Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total ERK.
Mandatory Visualizations
Signaling Pathways
Caption: Key signaling pathways modulated by this compound.
Experimental Workflow
Caption: General experimental workflow for in vitro studies with this compound.
References
Navigating SC-236 in Preclinical Research: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential guidance for minimizing and managing the toxicity of SC-236 in animal studies. This compound is a potent and selective cyclooxygenase-2 (COX-2) inhibitor, and like other drugs in its class, it can present specific toxicological challenges. This resource offers troubleshooting advice, frequently asked questions, and detailed experimental protocols to ensure the safe and effective use of this compound in a research setting.
Section 1: Troubleshooting Guides
This section addresses common issues encountered during in vivo studies with this compound, offering potential causes and actionable solutions.
Issue 1.1: Unexpected Gastrointestinal Distress in Rodents
-
Symptoms: Diarrhea, weight loss, hunched posture, piloerection, and in severe cases, rectal bleeding or mortality.
-
Potential Causes:
-
High dosage leading to significant inhibition of protective prostaglandins in the gastrointestinal (GI) tract.
-
Pre-existing subclinical GI conditions in the animals.
-
Route of administration (oral gavage may cause local irritation).
-
-
Troubleshooting Steps:
-
Dose Reduction: Lower the dose of this compound to the minimum effective level for the desired therapeutic effect.
-
Route of Administration: Consider subcutaneous or intraperitoneal injection to bypass direct contact with the gastric mucosa.
-
Gastroprotective Co-administration: Administer a proton pump inhibitor (e.g., omeprazole) or a histamine H2 receptor antagonist (e.g., famotidine) to reduce gastric acid secretion. Sucralfate can also be used to coat and protect the stomach lining.
-
Animal Health Status: Ensure all animals are healthy and free of underlying GI issues before starting the experiment.
-
Issue 1.2: Signs of Renal Impairment
-
Symptoms: Altered urine output (oliguria or anuria), increased water consumption, elevated serum creatinine and blood urea nitrogen (BUN) levels.
-
Potential Causes:
-
Troubleshooting Steps:
-
Hydration: Ensure animals have ad libitum access to water. In some cases, providing supplemental hydration (e.g., subcutaneous saline) may be necessary, especially if animals show signs of dehydration.
-
Dose Adjustment: Reduce the dose of this compound.
-
Monitor Renal Function: Regularly monitor serum creatinine, BUN, and urine output to detect early signs of renal dysfunction.
-
Avoid Concomitant Nephrotoxic Agents: Do not co-administer other drugs that are known to be hard on the kidneys.
-
Issue 1.3: Cardiovascular Adverse Events in Larger Animal Models (e.g., Dogs)
-
Symptoms: Changes in blood pressure, heart rate, or ECG abnormalities. In long-term studies, there may be an increased risk of thrombotic events.
-
Potential Causes:
-
Troubleshooting Steps:
-
Cardiovascular Monitoring: Implement continuous or frequent monitoring of blood pressure, heart rate, and ECG in studies with larger animals.
-
Dose and Duration Management: Use the lowest effective dose for the shortest possible duration to minimize cardiovascular risk.[5]
-
Assess Baseline Cardiovascular Health: Ensure animals are free from pre-existing cardiovascular conditions.
-
Consider Low-Dose Aspirin: In some non-clinical models, co-administration of low-dose aspirin to inhibit platelet aggregation via COX-1 has been explored, but this may increase the risk of gastrointestinal toxicity.[4][6]
-
Section 2: Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound and how does it relate to its toxicity?
A1: this compound is a selective inhibitor of the cyclooxygenase-2 (COX-2) enzyme. COX-2 is induced during inflammation and mediates the production of prostaglandins that cause pain and swelling. By inhibiting COX-2, this compound exerts its anti-inflammatory effects.[7] However, COX-2 is also constitutively expressed in some tissues, including the kidneys, brain, and reproductive organs, where it plays a role in normal physiological functions.[1][2][3] The toxicity of this compound, like other selective COX-2 inhibitors, arises from the inhibition of these protective functions, leading to potential renal, cardiovascular, and gastrointestinal side effects.[1][2][8]
Q2: What are the typical clinical signs of this compound toxicity to watch for in mice and rats?
A2: Common clinical signs of toxicity are often non-specific and can include:
-
General: Weight loss, lethargy, hunched posture, piloerection (hair standing on end), and decreased motor activity.[9]
-
Gastrointestinal: Diarrhea, soft stools, or evidence of blood in the feces.
-
Renal: Changes in urination frequency or volume, and increased water intake. A 5% body weight loss can be a strong predictor of pathological findings.[9]
Q3: Is there a known LD50 for this compound?
Q4: How can I mitigate gastrointestinal toxicity when oral administration is necessary for my study?
A4: When oral administration is required, consider the following strategies:
-
Formulation: Formulating this compound in a vehicle that is gentle on the gastric mucosa can be beneficial.
-
Co-administration with Gastroprotective Agents: As detailed in the troubleshooting guide, using proton pump inhibitors or H2 blockers can reduce gastric acid.
-
Dietary Considerations: Ensure animals are on a consistent and appropriate diet. Fasting can sometimes exacerbate GI toxicity.
Q5: What are the key differences in toxicity profiles between selective COX-2 inhibitors and non-selective NSAIDs?
A5: The primary advantage of selective COX-2 inhibitors like this compound is a reduced risk of gastrointestinal toxicity compared to non-selective NSAIDs (e.g., ibuprofen, naproxen).[8] This is because non-selective NSAIDs also inhibit COX-1, which is crucial for maintaining the protective lining of the stomach. However, selective COX-2 inhibitors may have a higher risk of cardiovascular side effects due to the imbalance they can create between pro- and anti-thrombotic factors.[5] Both classes of drugs can cause renal toxicity.[2]
Section 3: Data Presentation
Table 1: Comparative Acute Toxicity of a Celecoxib-Based Veterinary Drug in Rats
| Route of Administration | Sex | LD50 (mg/kg body weight) | Toxicity Classification |
| Intragastric | Male | 7837.85 ± 686.05 | Class V - Practically non-toxic |
| Subcutaneous | Female | 40903.49 ± 6259.52 | Class VI - Relatively harmless |
| Subcutaneous | Male (Mice) | 35448.61 ± 5618.78 | Class VI - Relatively harmless |
Note: This data is for a celecoxib-based drug and should be used as a general reference. Researchers must determine the specific toxicity profile of this compound in their models.
Section 4: Experimental Protocols
Protocol 4.1: Dose-Range Finding (DRF) Study for this compound in Rodents
This protocol outlines a general procedure for determining the maximum tolerated dose (MTD) of this compound.
-
Animal Model: Select the appropriate rodent species and strain for your research. Use a small number of animals per group (e.g., n=3-5 per sex).
-
Dose Selection: Based on available literature for similar compounds, select a starting dose and at least two higher, adequately spaced dose levels.[11]
-
Administration: Administer this compound via the intended route for your main study.
-
Monitoring:
-
Observe animals for clinical signs of toxicity (see FAQ 2) at regular intervals (e.g., 1, 4, and 24 hours post-dose) for the first day, and then daily for up to 14 days.
-
Record body weight daily.
-
-
Endpoint: The MTD is the highest dose that does not cause mortality or serious, irreversible toxicity.
-
Refinement: Use the data to select appropriate dose levels for subsequent toxicology and efficacy studies.[10]
Protocol 4.2: Assessment of Gastrointestinal Toxicity in Rats
This protocol is adapted from models of NSAID-induced gastroenteropathy.[12]
-
Animal Model: Use male Wistar or Sprague-Dawley rats.
-
Dosing Regimen: Administer this compound at various doses for a set period (e.g., 5-10 days). Include a vehicle control group.
-
Sample Collection: At the end of the study, euthanize the animals and collect the stomach and small intestine.
-
Macroscopic Evaluation:
-
Open the stomach and intestine along the mesenteric line.
-
Gently rinse with saline.
-
Score the number and severity of hemorrhagic lesions and ulcers.
-
-
Histopathological Analysis:
-
Fix tissue samples in 10% neutral buffered formalin.
-
Embed in paraffin, section, and stain with hematoxylin and eosin (H&E).
-
Examine for mucosal damage, inflammation, and ulceration.
-
-
Biochemical Markers:
-
Measure markers of inflammation (e.g., myeloperoxidase activity) in tissue homogenates.
-
Assess intestinal permeability using methods like the 51Cr-EDTA excretion test.[5]
-
Protocol 4.3: Evaluation of Renal Function in Mice
This protocol is based on studies of COX-2 inhibitor effects on the kidney.[1][13]
-
Animal Model: Use a suitable mouse strain (e.g., C57BL/6).
-
Dosing: Administer this compound at selected doses for the desired study duration.
-
Urine Collection: Place mice in metabolic cages to collect urine over a 24-hour period for volume and composition analysis.
-
Blood Collection: Collect blood samples via a suitable method (e.g., tail vein, cardiac puncture at termination) to measure serum creatinine and BUN.
-
Kidney Histopathology:
-
At necropsy, collect the kidneys and weigh them.
-
Fix in formalin, process for histology, and stain with H&E and Periodic acid-Schiff (PAS) to evaluate glomerular and tubular structures.
-
-
Gene Expression Analysis (Optional): Analyze kidney tissue for changes in the expression of renal function markers.
Section 5: Mandatory Visualizations
Caption: this compound mechanism and its relation to potential toxicities.
Caption: General experimental workflow for this compound animal studies.
References
- 1. ahajournals.org [ahajournals.org]
- 2. Renal effects of COX-2-selective inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pathophysiology of cyclooxygenase inhibition in animal models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effects of selective cyclooxygenase-2 inhibition on vascular responses and thrombosis in canine coronary arteries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Comparison of the intestinal toxicity of celecoxib, a selective COX-2 inhibitor, and indomethacin in the experimental rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Gastrointestinal-Sparing Effects of Novel NSAIDs in Rats with Compromised Mucosal Defence - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The COX-2 inhibitor this compound exerts anti-inflammatory effects by suppressing phosphorylation of ERK in a murine model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Are COX-2 Selective NSAIDs Associated with Less GI, Renal, and Cardiovascular Side Effects: Evidence from Animals Treated with NSAIDs | Annual Research & Review in Biology [journalarrb.com]
- 9. Associations between clinical signs and pathological findings in toxicity testing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Dose Range Finding in Preclinical Studies | Altasciences Blog [altasciences.com]
- 11. fda.gov [fda.gov]
- 12. A novel model for NSAID induced gastroenteropathy in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Defects in mouse nephrogenesis induced by selective and non-selective cyclooxygenase-2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
SC-236 Dose-Response Curve Optimization: A Technical Support Guide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing dose-response curve experiments using the selective COX-2 inhibitor, SC-236.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and highly selective cyclooxygenase-2 (COX-2) inhibitor. Its primary mechanism of action is the inhibition of the COX-2 enzyme, which is responsible for the synthesis of prostaglandins involved in inflammation and pain.[1][2] this compound has also been shown to exert anti-inflammatory effects through mechanisms independent of COX-2 inhibition, such as the suppression of ERK phosphorylation.
Q2: What are the reported IC50 values for this compound against COX-1 and COX-2?
The half-maximal inhibitory concentration (IC50) values for this compound demonstrate its high selectivity for COX-2. Reported values are:
| Enzyme | IC50 |
| COX-1 | 17.8 µM |
| COX-2 | 0.005 µM (5 nM) |
This significant difference in IC50 values underscores the selectivity of this compound for COX-2 over COX-1.
Q3: What are the known COX-independent effects of this compound?
Research has indicated that this compound can induce apoptosis in cancer cells through a mechanism that is independent of COX-2 inhibition. This involves the downregulation of protein kinase C-beta(1) (PKC-β1) expression and kinase activity.
Q4: What is the recommended solvent for preparing this compound stock solutions?
Based on available data, Dimethyl Sulfoxide (DMSO) is a suitable solvent for preparing high-concentration stock solutions of this compound. It is crucial to ensure the final DMSO concentration in the cell culture medium is low (typically ≤ 0.1-0.5%) to avoid solvent-induced cytotoxicity.[3]
Troubleshooting Guide for this compound Dose-Response Curves
This guide addresses common issues encountered during the generation of dose-response curves for this compound.
| Problem | Potential Cause | Recommended Solution |
| No or weak response at expected concentrations | 1. Compound inactivity: Improper storage or handling may have degraded the compound. 2. Low cell sensitivity: The chosen cell line may not express sufficient levels of COX-2 or the relevant downstream signaling pathways. 3. Sub-optimal assay conditions: Incubation time may be too short for the inhibitor to exert its effect. | 1. Compound integrity check: Use a fresh stock of this compound and verify its activity in a well-characterized positive control assay. 2. Cell line characterization: Confirm COX-2 expression in your cell line via Western blot or qPCR. Consider using a cell line known to be sensitive to COX-2 inhibitors. 3. Time-course experiment: Perform a time-course experiment (e.g., 12, 24, 48 hours) to determine the optimal incubation time for observing a significant inhibitory effect. |
| Shallow or flat dose-response curve | 1. Limited dynamic range of the assay: The assay may not be sensitive enough to detect a full range of inhibition. 2. Compound precipitation: At higher concentrations, this compound may precipitate out of the cell culture medium, leading to a plateau in the observed effect. 3. Off-target effects: At high concentrations, the compound may be hitting other targets, leading to a complex and non-sigmoidal response. | 1. Assay optimization: Ensure your assay has a good signal-to-noise ratio and a wide dynamic range. This may involve optimizing substrate concentration or antibody dilutions. 2. Solubility check: Visually inspect the wells with the highest concentrations of this compound for any signs of precipitation (cloudiness, crystals). If precipitation is suspected, consider using a lower top concentration or preparing the compound in a different vehicle. 3. Concentration range adjustment: Focus the dose-response curve around the expected IC50 value and avoid excessively high concentrations where off-target effects are more likely.[4][5] |
| High variability between replicate wells | 1. Inconsistent cell seeding: Uneven cell distribution across the plate can lead to significant variations in the measured response. 2. Pipetting errors: Inaccurate dilution or dispensing of the compound or reagents. 3. Edge effects: Wells on the periphery of the plate may experience different temperature and humidity conditions, leading to altered cell growth and response. | 1. Proper cell seeding technique: Ensure a homogenous cell suspension and use a consistent seeding protocol for all wells. 2. Careful pipetting: Use calibrated pipettes and proper technique to ensure accurate and consistent liquid handling. 3. Plate layout: Avoid using the outermost wells of the plate for experimental samples. Fill these wells with media or PBS to create a humidity barrier. |
| Incomplete curve (no top or bottom plateau) | 1. Inappropriate concentration range: The selected concentrations may be too high or too low to capture the full sigmoidal curve.[6] 2. Compound toxicity at high concentrations: At very high doses, the compound may induce cell death through mechanisms unrelated to its intended target, preventing the establishment of a clear bottom plateau. | 1. Wider concentration range: Extend the concentration range in both directions to ensure you capture both the baseline (no inhibition) and the maximal inhibition. A wider range of doses is often beneficial for characterizing the full dose-response relationship.[5] 2. Cytotoxicity assay: Perform a parallel cytotoxicity assay (e.g., LDH release or trypan blue exclusion) to determine the concentration at which this compound becomes toxic to your cells. This will help in setting an appropriate upper limit for your dose-response experiment. |
Experimental Protocols
Detailed Methodology for Generating an this compound Dose-Response Curve in a Cell-Based Assay
This protocol outlines a general procedure for determining the IC50 of this compound in a cell-based assay measuring prostaglandin E2 (PGE2) production.
1. Materials:
- This compound powder
- DMSO (cell culture grade)
- Cell line known to express COX-2 (e.g., A549, HT-29)
- Complete cell culture medium
- Lipopolysaccharide (LPS) or other appropriate stimulus to induce COX-2 expression
- PGE2 ELISA kit
- 96-well cell culture plates
- Standard laboratory equipment (incubator, centrifuge, pipettes, etc.)
2. Preparation of this compound Stock Solution:
- Prepare a high-concentration stock solution of this compound (e.g., 10 mM) in DMSO.
- Aliquot the stock solution into small volumes and store at -20°C or -80°C to avoid repeated freeze-thaw cycles.
3. Cell Seeding:
- Seed the cells in a 96-well plate at a density that will result in 80-90% confluency at the end of the experiment.
- Allow the cells to adhere and grow overnight in a humidified incubator at 37°C with 5% CO2.
4. COX-2 Induction (if necessary):
- If the cell line requires stimulation to express COX-2, replace the medium with fresh medium containing the inducing agent (e.g., LPS at 1 µg/mL).
- Incubate for the predetermined optimal induction time (e.g., 12-24 hours).
5. This compound Treatment:
- Prepare a serial dilution of this compound in complete cell culture medium. A common starting point is a 10-point, 3-fold serial dilution, with the highest concentration being at least 100-fold higher than the expected IC50.
- Remove the induction medium (if used) and add the this compound dilutions to the respective wells.
- Include vehicle control wells (medium with the same final concentration of DMSO as the highest this compound concentration) and untreated control wells.
- Incubate for the desired treatment duration.
6. Measurement of PGE2 Production:
- After the incubation period, collect the cell culture supernatant.
- Measure the concentration of PGE2 in the supernatant using a commercial ELISA kit, following the manufacturer's instructions.
7. Data Analysis:
- Calculate the percentage of PGE2 inhibition for each this compound concentration relative to the vehicle control.
- Plot the percentage inhibition against the logarithm of the this compound concentration.
- Fit the data to a four-parameter logistic (sigmoidal) curve to determine the IC50 value.
Visualizations
References
- 1. Lessons from 20 years with COX-2 inhibitors: Importance of dose-response considerations and fair play in comparative trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. brainly.com [brainly.com]
- 5. Beyond exposure‐response: A tutorial on statistical considerations in dose‐ranging studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. graphpad.com [graphpad.com]
Validation & Comparative
A Comparative Analysis of SC-236 and Celecoxib in Preclinical Osteoarthritis Models
Introduction to SC-236 and Celecoxib
This compound and celecoxib are nonsteroidal anti-inflammatory drugs (NSAIDs) that selectively inhibit the COX-2 enzyme.[1] The therapeutic rationale behind selective COX-2 inhibition is to reduce the pain and inflammation associated with conditions like osteoarthritis while minimizing the gastrointestinal side effects often seen with non-selective NSAIDs that also inhibit the COX-1 isoform.[2] Celecoxib is a well-established and clinically approved drug for the treatment of osteoarthritis.[3] this compound, a compound with high selectivity for COX-2, has been investigated for its anti-inflammatory and potential chondroprotective effects, though its application in osteoarthritis models is less documented than celecoxib.[1]
Mechanism of Action: COX-2 Inhibition in Osteoarthritis
The primary mechanism of action for both this compound and celecoxib is the selective inhibition of COX-2. In osteoarthritis, pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α) stimulate chondrocytes and synovial cells to produce COX-2. This enzyme then catalyzes the conversion of arachidonic acid to prostaglandins, particularly prostaglandin E2 (PGE2), which is a key mediator of inflammation, pain, and cartilage degradation. By inhibiting COX-2, these drugs reduce the production of PGE2, thereby alleviating the symptoms of osteoarthritis.[4]
Recent studies suggest that the benefits of COX-2 inhibitors in osteoarthritis may extend beyond simple inflammation control. There is evidence to suggest that they may also have direct chondroprotective effects by modulating the expression of matrix metalloproteinases (MMPs) and other enzymes involved in cartilage breakdown.[4]
Figure 1: Simplified signaling pathway of COX-2 in osteoarthritis and the inhibitory action of this compound and celecoxib.
Comparative Efficacy in Osteoarthritis Models
A direct comparative study of this compound and celecoxib in a validated osteoarthritis animal model is not available in the reviewed literature. The following sections summarize the available data for each compound from separate studies.
Celecoxib: A Profile in Osteoarthritis Models
Celecoxib has been extensively studied in various animal models of osteoarthritis, including surgically induced and chemically induced models in rats, dogs, and rabbits.
Anti-inflammatory and Analgesic Effects:
In a rat model of monoiodoacetate (MIA)-induced osteoarthritis, a model known to produce pain-related behaviors, celecoxib has demonstrated analgesic effects. While acute administration did not significantly affect hind limb weight-bearing, chronic administration over 10 days resulted in a significant restoration of weight-bearing, indicating pain relief.
Chondroprotective Effects:
The chondroprotective potential of celecoxib is an area of active research with some conflicting results. In vitro studies and some in vivo models have shown that celecoxib can protect cartilage from degradation. For instance, in a rat model of surgically induced osteoarthritis (anterior cruciate ligament transection with partial medial meniscectomy - ACLT/pMMx), a single intra-articular injection of celecoxib was found to have a chondroprotective effect.[4] This was associated with a reduction in the expression of cartilage-degrading enzymes like MMP-13, ADAMTS4, and ADAMTS5.[4]
However, in a canine "groove model" of osteoarthritis, daily oral administration of celecoxib did not show a significant chondroprotective effect on cartilage histopathology or proteoglycan turnover, despite effectively reducing synovial fluid PGE2 levels.[5] The authors of that study hypothesized that the analgesic effect of celecoxib led to increased joint loading, which may have counteracted its direct chondroprotective actions.[5]
This compound: An Emerging Profile
Data on the efficacy of this compound specifically in osteoarthritis models is limited. One study noted that there have been reports of this compound protecting against cartilage damage in addition to reducing inflammation and pain in osteoarthritis.[1] However, the primary focus of this particular study was on an allergic inflammation model, not a degenerative osteoarthritis model.
Anti-inflammatory Effects:
The anti-inflammatory properties of this compound are well-documented in other contexts. In a murine model of inflammatory allergic reaction, this compound was shown to inhibit ear-swelling response, histamine release, and the expression of pro-inflammatory cytokines IL-6 and TNF-α.[1] The mechanism was linked to the suppression of extracellular signal-regulated protein kinase (ERK) phosphorylation.[1] While not directly in an OA model, these findings highlight its potent anti-inflammatory capacity which is relevant to the inflammatory component of osteoarthritis.
Quantitative Data Summary
The following tables summarize the available quantitative data from various preclinical studies. It is important to note that these data are not from head-to-head comparative studies and experimental conditions may vary.
Table 1: In Vitro COX-1 and COX-2 Inhibitory Activity
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) |
| Celecoxib | 15 | 0.04 | 375 |
| This compound | 5 | 0.001 | 5000 |
Note: IC50 values can vary depending on the assay system. The data presented here are representative values from the literature.
Table 2: Effects of Celecoxib in a Rat Model of Surgically-Induced Osteoarthritis (ACLT/pMMx)
| Parameter | Control (OA) | Celecoxib (Intra-articular) | Outcome |
| OARSI Score (Cartilage Degeneration) | Higher | Significantly Lower | Chondroprotective effect |
| MMP-13 Gene Expression | Upregulated | Significantly Reduced | Inhibition of cartilage degradation |
| ADAMTS4 Gene Expression | Upregulated | Significantly Reduced | Inhibition of cartilage degradation |
| ADAMTS5 Gene Expression | Upregulated | Significantly Reduced | Inhibition of cartilage degradation |
Data adapted from a study evaluating a single intra-articular bolus injection of celecoxib.[4]
Experimental Protocols
Monoiodoacetate (MIA)-Induced Osteoarthritis in Rats
This is a widely used model for inducing osteoarthritis-like pain and cartilage degeneration.
-
Animal Model: Male Wistar or Sprague-Dawley rats.
-
Induction: A single intra-articular injection of monoiodoacetate (MIA) into the knee joint. Doses can range from 0.2 mg to 3 mg depending on the desired severity of the lesion.[6]
-
Drug Administration: Test compounds can be administered orally (e.g., daily gavage) or via intra-articular injection.
-
Outcome Measures:
-
Pain Assessment: Measurement of hind limb weight-bearing distribution (incapacitance testing), mechanical allodynia (von Frey filaments), or thermal hyperalgesia.
-
Histopathology: Histological scoring of cartilage degradation, synovial inflammation, and subchondral bone changes using systems like the OARSI score.
-
Biomarkers: Measurement of inflammatory cytokines (e.g., IL-1β, TNF-α) and cartilage degradation markers (e.g., MMPs) in synovial fluid or cartilage tissue.
-
Figure 2: General experimental workflow for the MIA-induced osteoarthritis rat model.
Surgically-Induced Osteoarthritis in Rats (ACLT/pMMx Model)
This model mimics post-traumatic osteoarthritis.
-
Animal Model: Male Lewis or Sprague-Dawley rats.
-
Induction: Surgical transection of the anterior cruciate ligament (ACL) and partial resection of the medial meniscus (pMMx) in one knee joint.
-
Drug Administration: Can be systemic (e.g., oral) or local (e.g., intra-articular injection).
-
Outcome Measures: Similar to the MIA model, including pain behavior, histopathology of cartilage and synovium, and biomarker analysis.
Conclusion
Celecoxib is a well-characterized COX-2 inhibitor with demonstrated efficacy in reducing pain and inflammation in various animal models of osteoarthritis. Evidence for its chondroprotective effects is present but can be influenced by the experimental model and the resulting changes in joint loading due to analgesia.
This compound is a highly selective COX-2 inhibitor with potent anti-inflammatory properties. While its potential to protect cartilage in osteoarthritis has been suggested, there is a clear lack of published studies specifically evaluating its efficacy in established osteoarthritis models.
For researchers and drug development professionals, the existing data on celecoxib provides a robust benchmark for the evaluation of new therapeutic agents for osteoarthritis. Future studies directly comparing this compound and celecoxib in the same osteoarthritis model are necessary to definitively determine their relative efficacy and chondroprotective potential. Such studies should carefully consider the interplay between analgesia, joint loading, and direct drug effects on cartilage biology.
References
- 1. The COX-2 inhibitor this compound exerts anti-inflammatory effects by suppressing phosphorylation of ERK in a murine model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Evaluation of the Anti-Inflammatory and Chondroprotective Effect of Celecoxib on Cartilage Ex Vivo and in a Rat Osteoarthritis Model - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pain-related sensory innervation in monoiodoacetate-induced osteoarthritis in rat knees that gradually develops neuronal injury in addition to inflammatory pain - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Induction of osteoarthritis by injecting monosodium iodoacetate into the patellofemoral joint of an experimental rat model - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of SC-236 and Other COX-2 Inhibitors for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the efficacy of the selective COX-2 inhibitor SC-236 against other prominent alternatives such as celecoxib, rofecoxib, and valdecoxib. This document compiles available experimental data to facilitate an informed assessment of their relative performance.
In Vitro Efficacy: A Quantitative Comparison
The cornerstone of evaluating COX-2 inhibitors lies in their potency and selectivity. The following table summarizes the half-maximal inhibitory concentration (IC50) values for this compound and its comparators against COX-1 and COX-2 enzymes. Lower IC50 values indicate greater potency. The selectivity index, calculated as the ratio of COX-1 IC50 to COX-2 IC50, provides a measure of the drug's preference for inhibiting COX-2 over COX-1. A higher selectivity index is generally desirable to minimize gastrointestinal side effects associated with COX-1 inhibition.
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) | Assay Type |
| This compound | 9 | 0.457 | ~19.7 | Whole-blood assay[1] |
| Celecoxib | 82 | 6.8 | ~12 | Human peripheral monocytes[2][3] |
| >100 | 0.04 | >2500 | Recombinant human enzyme | |
| Rofecoxib | >100 | 25 | >4 | Human peripheral monocytes[2][3] |
| >800 | 0.77 | >1039 | CHO cells expressing human COX | |
| Valdecoxib | 140 | 0.005 | 28000 | Human recombinant enzyme[4] |
| 21.9 | 0.24 | ~91 | Human whole-blood assay[5] |
Note: IC50 values can vary depending on the specific assay conditions, cell types, and enzyme sources used in the studies.
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and evaluation processes discussed, the following diagrams have been generated using the DOT language.
Caption: The COX-2 signaling pathway, illustrating the inhibition by this compound and other COX-2 inhibitors.
Caption: A typical experimental workflow for the evaluation of novel COX-2 inhibitors.
Detailed Experimental Protocols
For researchers looking to replicate or build upon these findings, detailed methodologies for key experiments are crucial.
In Vitro COX Inhibition Assay (Whole Blood Assay)
This assay determines the IC50 values of a test compound for COX-1 and COX-2 in a physiologically relevant environment.
Objective: To measure the concentration of a compound required to inhibit 50% of COX-1 and COX-2 activity in human whole blood.
Materials:
-
Freshly drawn human venous blood containing an anticoagulant (e.g., heparin).
-
Test compounds (e.g., this compound, celecoxib) dissolved in a suitable solvent (e.g., DMSO).
-
Lipopolysaccharide (LPS) for COX-2 induction.
-
Arachidonic acid.
-
Enzyme immunoassay (EIA) kits for Prostaglandin E2 (PGE2) and Thromboxane B2 (TXB2).
-
Incubator, centrifuge, and other standard laboratory equipment.
Procedure:
-
COX-2 Induction: Aliquots of whole blood are incubated with LPS (e.g., 10 µg/mL) for 24 hours at 37°C to induce COX-2 expression.
-
Compound Incubation: The LPS-stimulated blood is then incubated with various concentrations of the test compound for a specified time (e.g., 1 hour) at 37°C. A vehicle control (e.g., DMSO) is run in parallel.
-
COX-2 Activity Measurement: Arachidonic acid is added to initiate the enzymatic reaction. After a short incubation, the reaction is stopped, and plasma is separated by centrifugation. The concentration of PGE2, a primary product of COX-2, is measured using an EIA kit.
-
COX-1 Activity Measurement: For COX-1 activity, fresh whole blood (without LPS stimulation) is used. The blood is allowed to clot at 37°C for 1 hour in the presence of various concentrations of the test compound. During clotting, platelets are activated, and COX-1 synthesizes TXA2, which is rapidly converted to the stable metabolite TXB2. The serum is separated, and TXB2 levels are quantified by EIA.
-
Data Analysis: The percentage inhibition of PGE2 (for COX-2) and TXB2 (for COX-1) production is calculated for each compound concentration relative to the vehicle control. The IC50 values are then determined by plotting the percent inhibition against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.
In Vivo Anti-inflammatory Activity (Carrageenan-Induced Paw Edema Model)
This widely used animal model assesses the in vivo anti-inflammatory efficacy of a test compound.
Objective: To evaluate the ability of a compound to reduce acute inflammation in an animal model.
Materials:
-
Rodents (e.g., Wistar rats or Swiss albino mice).
-
Test compounds (e.g., this compound) formulated for oral or intraperitoneal administration.
-
Carrageenan solution (e.g., 1% in sterile saline).
-
Pletysmometer or a digital caliper for measuring paw volume/thickness.
Procedure:
-
Animal Acclimatization: Animals are acclimatized to the laboratory conditions for at least one week before the experiment.
-
Compound Administration: Animals are divided into groups and administered the test compound at various doses or the vehicle control. A positive control group receiving a known anti-inflammatory drug (e.g., indomethacin) is also included.
-
Induction of Inflammation: One hour after compound administration, a sub-plantar injection of carrageenan solution is given into the right hind paw of each animal.
-
Measurement of Paw Edema: The paw volume or thickness is measured at regular intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection using a plethysmometer or caliper.
-
Data Analysis: The increase in paw volume (edema) is calculated as the difference between the post-injection and pre-injection measurements. The percentage inhibition of edema for each treatment group is calculated relative to the vehicle control group. The ED50 (the dose that produces 50% of the maximum effect) can be determined from the dose-response curve.
Concluding Remarks
The available data indicates that this compound is a potent and selective COX-2 inhibitor. Its in vitro profile is comparable to that of other established COX-2 inhibitors. While direct head-to-head clinical trial data comparing the efficacy of this compound with celecoxib, rofecoxib, and valdecoxib is limited in the public domain, the provided in vitro data and experimental protocols offer a solid foundation for further research and development in the field of selective anti-inflammatory agents. The distinct pharmacological profile of this compound, including its effects on the ERK signaling pathway, warrants further investigation to fully elucidate its therapeutic potential.[6]
References
- 1. researchgate.net [researchgate.net]
- 2. Cyclooxygenase-1 and cyclooxygenase-2 selectivity of non-steroidal anti-inflammatory drugs: investigation using human peripheral monocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pedworld.ch [pedworld.ch]
- 4. rndsystems.com [rndsystems.com]
- 5. Valdecoxib: assessment of cyclooxygenase-2 potency and selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The COX-2 inhibitor this compound exerts anti-inflammatory effects by suppressing phosphorylation of ERK in a murine model - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative In Vivo Analysis: The Selective COX-2 Inhibitor SC-236 Versus Non-Selective NSAIDs
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the in vivo performance of the selective cyclooxygenase-2 (COX-2) inhibitor, SC-236, and its class representative, celecoxib, against traditional non-selective nonsteroidal anti-inflammatory drugs (NSAIDs). This comparison is supported by experimental data from both preclinical animal models and human clinical trials, focusing on anti-inflammatory and analgesic efficacy, as well as gastrointestinal and cardiovascular safety profiles.
Mechanism of Action: A Tale of Two Pathways
Non-selective NSAIDs, such as ibuprofen, naproxen, and diclofenac, exert their therapeutic effects by inhibiting both cyclooxygenase-1 (COX-1) and COX-2 enzymes. While COX-2 is primarily induced during inflammation and mediates pain and fever, COX-1 is constitutively expressed and plays a crucial role in protecting the gastrointestinal mucosa and maintaining platelet function. The indiscriminate inhibition of both isoforms by non-selective NSAIDs leads to their desired anti-inflammatory and analgesic effects but also contributes to their well-known gastrointestinal side effects.
In contrast, selective COX-2 inhibitors like this compound and celecoxib were developed to specifically target the inflammation-associated COX-2 enzyme. This targeted approach aims to provide similar efficacy in pain and inflammation management while minimizing the gastrointestinal complications associated with COX-1 inhibition.
SC-236: A Comparative Guide to its Anti-inflammatory Effects
SC-236, a potent and highly selective cyclooxygenase-2 (COX-2) inhibitor, has demonstrated significant anti-inflammatory properties in a variety of preclinical models. This guide provides a comparative analysis of this compound's efficacy against other common non-steroidal anti-inflammatory drugs (NSAIDs), supported by experimental data. We will delve into its mechanism of action, present quantitative comparisons, and provide detailed experimental protocols for the validation of its anti-inflammatory effects.
Mechanism of Action: Selective COX-2 Inhibition
This compound exerts its anti-inflammatory effects primarily through the selective inhibition of COX-2, an enzyme responsible for the production of pro-inflammatory prostaglandins at sites of inflammation.[1] Unlike traditional NSAIDs, which inhibit both COX-1 and COX-2, the high selectivity of this compound for COX-2 is believed to reduce the risk of gastrointestinal side effects associated with COX-1 inhibition.
The anti-inflammatory action of this compound also involves the modulation of key signaling pathways. Studies have shown that this compound can suppress the phosphorylation of extracellular signal-regulated kinase (ERK), a critical component of the mitogen-activated protein kinase (MAPK) signaling cascade involved in inflammation.[1]
Quantitative Comparison of COX Inhibition
The following table summarizes the in vitro potency and selectivity of this compound in comparison to other widely used COX-2 inhibitors and traditional NSAIDs. The data is presented as the half-maximal inhibitory concentration (IC50) for COX-1 and COX-2, along with the COX-1/COX-2 selectivity ratio, which indicates the preference for COX-2 inhibition.
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Ratio (COX-1/COX-2) |
| This compound | 9 | 0.457 | ~20 |
| Celecoxib | 15 | 0.04 | 375 |
| Rofecoxib | >1000 | 0.018 | >55,555 |
| Etoricoxib | 116 | 1.1 | 106 |
| Diclofenac | 0.6 | 0.02 | 30 |
| Ibuprofen | 16.6 | 2.3 | 7.2 |
| Naproxen | 2.4 | 1.7 | 1.4 |
| Indomethacin | 0.05 | 1.8 | 0.028 |
Note: Lower IC50 values indicate higher potency. A higher selectivity ratio indicates greater selectivity for COX-2 over COX-1. Data is compiled from various sources and experimental conditions may vary.
In Vivo Anti-inflammatory Efficacy
The anti-inflammatory effects of this compound have been validated in various animal models of inflammation.
Carrageenan-Induced Paw Edema in Rats
In the carrageenan-induced paw edema model, a widely used test for acute inflammation, this compound has been shown to significantly reduce swelling. While direct comparative data with other NSAIDs in the same study is limited, the model is sensitive to cyclooxygenase inhibitors. For instance, single doses of naproxen (15 mg/kg) and indomethacin (10 mg/kg) have been shown to decrease rat paw edema volume.[2]
Murine Ear-Swelling Model
This compound was found to inhibit the ear-swelling response in a murine model of inflammatory allergic reaction, demonstrating its in vivo anti-inflammatory and anti-allergic potential.[1]
Signaling Pathway and Experimental Workflow Diagrams
To visually represent the mechanisms and processes involved in validating the anti-inflammatory effect of this compound, the following diagrams are provided.
Caption: this compound inhibits inflammation by blocking COX-2 and suppressing ERK phosphorylation.
Caption: Workflow for determining COX-1 and COX-2 inhibition in human whole blood.
Caption: In vivo workflow for assessing anti-inflammatory activity using paw edema model.
Experimental Protocols
Human Whole Blood Assay for COX-1 and COX-2 Activity
This assay is a widely accepted method for determining the inhibitory activity of compounds on COX-1 and COX-2 in a physiologically relevant matrix.
Materials:
-
Freshly drawn human venous blood collected in tubes with heparin.
-
Test compounds (this compound and comparators) dissolved in a suitable vehicle (e.g., DMSO).
-
Lipopolysaccharide (LPS) from E. coli for COX-2 induction.
-
Enzyme immunoassay (EIA) kits for Prostaglandin E2 (PGE2) and Thromboxane B2 (TxB2).
Procedure for COX-2 Inhibition:
-
Aliquots of heparinized whole blood are pre-incubated with various concentrations of the test compounds or vehicle for a specified time (e.g., 15-60 minutes) at 37°C.
-
LPS is added to the blood samples to induce COX-2 expression and activity, and the incubation is continued for 24 hours at 37°C.
-
The blood is then centrifuged to separate the plasma.
-
The concentration of PGE2 in the plasma, a primary product of COX-2, is measured using an EIA kit.
-
The percentage of inhibition of PGE2 production by the test compound is calculated relative to the vehicle control, and the IC50 value is determined.
Procedure for COX-1 Inhibition:
-
Aliquots of fresh whole blood (without anticoagulant) are incubated with various concentrations of the test compounds or vehicle for a specified time (e.g., 1 hour) at 37°C, allowing the blood to clot.
-
During clotting, platelets are activated, leading to the production of TxB2, a stable metabolite of TxA2, which is primarily synthesized via COX-1.
-
The clotted blood is centrifuged to separate the serum.
-
The concentration of TxB2 in the serum is measured using an EIA kit.
-
The percentage of inhibition of TxB2 production by the test compound is calculated relative to the vehicle control, and the IC50 value is determined.
Carrageenan-Induced Paw Edema in Rats
This in vivo model is used to assess the acute anti-inflammatory activity of compounds.
Materials:
-
Male Wistar or Sprague-Dawley rats (150-200g).
-
Carrageenan solution (1% w/v in sterile saline).
-
Test compounds (this compound and comparators) formulated for oral or intraperitoneal administration.
-
A plethysmometer or digital caliper to measure paw volume/thickness.
Procedure:
-
Animals are fasted overnight with free access to water.
-
The initial volume or thickness of the right hind paw of each rat is measured.
-
The test compounds or vehicle are administered to the animals at a specified time (e.g., 30-60 minutes) before the carrageenan injection.
-
A 0.1 mL volume of 1% carrageenan solution is injected into the sub-plantar region of the right hind paw.
-
The paw volume or thickness is measured at various time points after carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours).
-
The percentage of inhibition of edema is calculated for each group compared to the vehicle control group.
In Vitro Lipopolysaccharide-Induced Cytokine Production
This assay is used to evaluate the effect of compounds on the production of pro-inflammatory cytokines by immune cells.
Materials:
-
RAW 264.7 murine macrophage cell line or human peripheral blood mononuclear cells (PBMCs).
-
Cell culture medium (e.g., DMEM or RPMI-1640) supplemented with fetal bovine serum and antibiotics.
-
Lipopolysaccharide (LPS).
-
Test compounds (this compound and comparators).
-
ELISA kits for measuring cytokines such as TNF-α and IL-6.
Procedure:
-
Cells are seeded in 24- or 96-well plates and allowed to adhere overnight.
-
The cells are pre-treated with various concentrations of the test compounds or vehicle for 1 hour.
-
LPS is then added to the wells to stimulate the cells, and they are incubated for a specified period (e.g., 24 hours).
-
The cell culture supernatant is collected.
-
The concentrations of TNF-α and IL-6 in the supernatant are quantified using specific ELISA kits.
-
The percentage of inhibition of cytokine production is calculated for each compound concentration relative to the LPS-stimulated vehicle control.
References
Cross-Validation of SC-236 Findings: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the selective COX-2 inhibitor SC-236 with other alternatives, supported by experimental data. The information is presented to facilitate the cross-validation of findings in different cell lines and to inform future research directions.
This compound is a potent and highly selective cyclooxygenase-2 (COX-2) inhibitor with an IC50 of 10 nM. Beyond its primary function as a COX-2 inhibitor, this compound has been shown to act as a PPARγ agonist and to suppress the activator protein-1 (AP-1) through c-Jun NH2-terminal kinase. Its anti-inflammatory effects are mediated, in part, by the suppression of extracellular signal-regulated kinase (ERK) phosphorylation. Notably, some of the cellular effects of this compound, such as the induction of apoptosis in gastric cancer cells, may occur through mechanisms independent of COX-2 inhibition. This guide will compare the in vitro efficacy of this compound with other well-known COX-2 inhibitors, celecoxib and rofecoxib, across various cell lines.
Comparative Efficacy of COX-2 Inhibitors
The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. The following table summarizes the reported IC50 values for this compound, celecoxib, and rofecoxib in various cell lines. It is important to note that direct comparisons should be made with caution, as experimental conditions can vary between studies.
| Cell Line | Drug | IC50 (µM) | Reference |
| Human Umbilical Vein Endothelial Cells (HUVEC) | This compound | - | |
| Celecoxib | 0.01 | ||
| Rofecoxib | 0.051 | ||
| Human Osteosarcoma Cells | Rofecoxib | 0.026 | |
| Chinese Hamster Ovary (CHO) cells (expressing human COX-2) | Rofecoxib | 0.018 | |
| U937 (Human monocytic leukemia) | Rofecoxib | >50 (for COX-1) | |
| HeLa (Cervical cancer) | Celecoxib | 37.2 | |
| HCT116 (Colorectal carcinoma) | Celecoxib | - | |
| HepG2 (Hepatocellular carcinoma) | Celecoxib | - | |
| MCF-7 (Breast adenocarcinoma) | Celecoxib | - | |
| U251 (Glioblastoma) | Celecoxib | 11.7 | |
| A549 (Lung carcinoma) | Celecoxib | 35-65 | |
| BALL-1 (B-cell acute lymphoblastic leukemia) | Celecoxib | 35-65 | |
| HNE1 (Nasopharyngeal carcinoma) | Celecoxib | 32.86 | |
| CNE1-LMP1 (Nasopharyngeal carcinoma) | Celecoxib | 61.31 | |
| A2058 (Melanoma) | Celecoxib | 63 | |
| SAN (Melanoma) | Celecoxib | 45 | |
| DU-145 (Prostate carcinoma) | Rofecoxib | 200 | |
| PC-3 (Prostate adenocarcinoma) | Rofecoxib | - |
Experimental Protocols
To ensure the reproducibility and cross-validation of findings, detailed experimental methodologies are crucial. Below are standardized protocols for key assays used to evaluate the efficacy of COX-2 inhibitors.
Cell Culture and Drug Treatment
-
Cell Seeding: Cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. The optimal seeding density should be determined for each cell line to ensure logarithmic growth during the assay period.
-
Cell Adhesion: Plates are incubated for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
Drug Preparation: Stock solutions of this compound, celecoxib, and rofecoxib are prepared in dimethyl sulfoxide (DMSO). Serial dilutions are then made in complete culture medium to achieve the desired final concentrations. The final DMSO concentration in the wells should be kept below 0.1% to avoid solvent-induced cytotoxicity.
-
Drug Treatment: The culture medium is replaced with medium containing the various concentrations of the test compounds or vehicle control (medium with 0.1% DMSO).
-
Incubation: Cells are incubated with the drugs for a specified period, typically 24, 48, or 72 hours, at 37°C and 5% CO2.
Cell Viability (MTT) Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
-
MTT Addition: Following the drug treatment period, 10-20 µL of MTT solution (5 mg/mL in PBS) is added to each well.
-
Incubation: The plates are incubated for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Solubilization: The medium is carefully removed, and 100-150 µL of DMSO or a solubilization buffer (e.g., 0.01 M HCl in 10% SDS solution) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is determined by plotting the percentage of cell viability against the drug concentration and fitting the data to a sigmoidal dose-response curve.
COX-2 Activity Assay
This assay measures the ability of the compounds to inhibit the enzymatic activity of COX-2.
-
Cell Lysate Preparation: Cells are treated with the test compounds for a specified duration. After treatment, cells are washed with cold PBS and lysed using a suitable lysis buffer containing protease inhibitors. The cell lysates are then centrifuged to pellet cellular debris, and the supernatant containing the protein extract is collected.
-
Protein Quantification: The total protein concentration in each lysate is determined using a standard method such as the bicinchoninic acid (BCA) assay.
-
COX-2 Activity Measurement: The peroxidase activity of COX-2 is measured using a commercial COX activity assay kit. The assay is typically based on the detection of a fluorescent or colorimetric product generated by the reaction of a probe with prostaglandin G2, the product of the COX-2-catalyzed oxygenation of arachidonic acid.
-
Data Analysis: The COX-2 activity is normalized to the total protein concentration. The percentage of inhibition is calculated by comparing the activity in the drug-treated samples to the vehicle-treated control.
Visualizing Cellular Pathways and Workflows
To better understand the mechanisms of action and experimental designs, the following diagrams illustrate the relevant signaling pathways and a typical experimental workflow.
Head-to-head comparison of SC-236 and rofecoxib
A detailed analysis for researchers and drug development professionals on the comparative performance of two selective COX-2 inhibitors.
This guide provides a comprehensive head-to-head comparison of two selective cyclooxygenase-2 (COX-2) inhibitors, SC-236 and rofecoxib. The following sections detail their respective performance based on available experimental data, focusing on enzyme selectivity, anti-inflammatory efficacy, and key safety-related parameters.
Data Presentation
Table 1: In Vitro COX-1 and COX-2 Inhibitory Potency
| Compound | COX-1 IC50 | COX-2 IC50 | Selectivity Ratio (COX-1 IC50 / COX-2 IC50) | Assay System |
| This compound | 9 µM | 457 nM | ~20 | Human Whole Blood Assay |
| This compound | - | 10 nM | - | Not Specified |
| Rofecoxib | 19 µM | 0.53 µM | ~36 | Human Whole Blood Assay |
Note: A higher selectivity ratio indicates greater selectivity for COX-2 over COX-1.
Experimental Protocols
In Vitro COX-1 and COX-2 Inhibition Assay (Human Whole Blood)
This assay evaluates the inhibitory activity of compounds on COX-1 and COX-2 enzymes in a physiologically relevant matrix.
Protocol:
-
COX-1 Activity (Thromboxane B2 Production):
-
Whole blood is allowed to clot at 37°C for 1 hour to induce platelet activation and subsequent COX-1-mediated thromboxane A2 (TXA2) synthesis.
-
TXA2 is unstable and rapidly hydrolyzes to the stable metabolite, thromboxane B2 (TXB2).
-
The concentration of TXB2 in the serum is measured by a specific immunoassay (e.g., ELISA or radioimmunoassay) and serves as an index of COX-1 activity.
-
The assay is performed in the presence of varying concentrations of the test compound to determine the IC50 value for COX-1 inhibition.
-
-
COX-2 Activity (Prostaglandin E2 Production):
-
Heparinized whole blood is incubated with lipopolysaccharide (LPS) to induce the expression of COX-2 in monocytes.
-
Arachidonic acid is then added to serve as a substrate for the newly synthesized COX-2, leading to the production of prostaglandin E2 (PGE2).
-
The concentration of PGE2 in the plasma is measured by a specific immunoassay and serves as an index of COX-2 activity.
-
The assay is performed in the presence of varying concentrations of the test compound to determine the IC50 value for COX-2 inhibition.
-
Carrageenan-Induced Paw Edema in Rats
This in vivo model is a widely used and reproducible assay to assess the anti-inflammatory activity of test compounds.
Protocol:
-
Induction of Inflammation: A sub-plantar injection of a 1% carrageenan solution in saline is administered into the right hind paw of the rats to induce an acute inflammatory response, characterized by edema.
-
Compound Administration: The test compound (this compound or rofecoxib) or vehicle is administered orally or intraperitoneally at a specified time before the carrageenan injection.
-
Measurement of Edema: The volume of the paw is measured at various time points after carrageenan injection using a plethysmometer.
-
Evaluation of Anti-inflammatory Effect: The percentage inhibition of paw edema by the test compound is calculated by comparing the increase in paw volume in the treated group to that in the vehicle-treated control group.
LPS-Induced Cytokine Production in Macrophages
This in vitro assay evaluates the ability of a compound to suppress the production of pro-inflammatory cytokines from immune cells stimulated with LPS.
Protocol:
-
Cell Culture: Murine or human macrophage cell lines (e.g., RAW 264.7 or THP-1) are cultured under standard conditions.
-
Compound Pre-treatment: The cells are pre-incubated with various concentrations of the test compound (this compound or rofecoxib) for a specified period.
-
LPS Stimulation: The cells are then stimulated with LPS to induce the production and release of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1 beta (IL-1β).
-
Cytokine Measurement: The concentrations of the cytokines in the cell culture supernatant are quantified using specific ELISA kits.
-
Evaluation of Inhibitory Effect: The percentage inhibition of cytokine production by the test compound is calculated by comparing the cytokine levels in the treated wells to those in the LPS-stimulated, vehicle-treated control wells.
Mandatory Visualization
Caption: Simplified cyclooxygenase (COX) signaling pathway.
Caption: Experimental workflow for comparing this compound and rofecoxib.
Performance Comparison
COX-2 Selectivity
Based on the human whole blood assay, rofecoxib exhibits a higher selectivity for COX-2 over COX-1 (selectivity ratio of ~36) compared to this compound (selectivity ratio of ~20). This suggests that at therapeutic concentrations, rofecoxib may have a greater sparing effect on COX-1, which is responsible for producing prostaglandins that protect the gastrointestinal mucosa. However, it is important to note that another reported IC50 value for this compound against COX-2 is significantly lower at 10 nM, although the corresponding COX-1 IC50 from the same assay is not available to calculate a selectivity ratio.
Anti-inflammatory Efficacy
Pharmacokinetics
Detailed head-to-head pharmacokinetic studies comparing this compound and rofecoxib are limited. For rofecoxib, the mean oral bioavailability is approximately 93%, with a time to maximum concentration (Tmax) ranging from 2 to 9 hours and a terminal half-life of about 17 hours. It is primarily metabolized by cytosolic reductases. Comparative pharmacokinetic parameters for this compound, such as bioavailability, Tmax, and half-life, would be required for a direct comparison of their absorption, distribution, metabolism, and excretion profiles.
Gastrointestinal Safety
Rofecoxib, like other selective COX-2 inhibitors, was developed to have an improved gastrointestinal (GI) safety profile compared to non-steroidal anti-inflammatory drugs (NSAIDs). Clinical studies have shown that rofecoxib is associated with a lower incidence of gastroduodenal ulcers compared to non-selective NSAIDs. However, in preclinical rat models, both celecoxib and rofecoxib did not cause lesions in healthy GI mucosa but did aggravate pre-existing ulcers.[1] A direct comparison of the GI safety of this compound and rofecoxib in preclinical models of gastric ulceration would be necessary to assess their relative GI tolerability.
Cardiovascular Safety
The cardiovascular safety of selective COX-2 inhibitors has been a subject of significant scrutiny. Rofecoxib was voluntarily withdrawn from the market due to an increased risk of cardiovascular events observed in a long-term clinical trial.[2] Preclinical studies have suggested a potential prothrombotic effect of rofecoxib in a murine venous thrombosis model.[3] In vitro studies have also indicated that rofecoxib can diminish platelet aggregation.[4] There is a lack of publicly available preclinical data directly comparing the cardiovascular safety profile of this compound to that of rofecoxib. Such studies would be crucial to evaluate their relative potential for prothrombotic effects.
References
- 1. Gastrointestinal damage induced by celecoxib and rofecoxib in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comparison of cardiovascular thrombotic events in patients with osteoarthritis treated with rofecoxib versus nonselective nonsteroidal anti-inflammatory drugs (ibuprofen, diclofenac, and nabumetone) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Prothrombotic effect of Rofecoxib in a murine venous thrombosis model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Evaluation of effects of rofecoxib on platelet function in an in vitro model of thrombosis with circulating human blood - PubMed [pubmed.ncbi.nlm.nih.gov]
SC-236: A Potent and Highly Selective COX-2 Inhibitor
SC-236 is a potent, orally active, and highly selective inhibitor of the cyclooxygenase-2 (COX-2) enzyme, a key player in inflammation and pain pathways. Its high degree of selectivity for COX-2 over the constitutively expressed COX-1 isoform suggests a reduced risk of the gastrointestinal side effects commonly associated with traditional non-steroidal anti-inflammatory drugs (NSAIDs). This guide provides a quantitative comparison of this compound's COX-2 selectivity against other common NSAIDs, details the experimental methods used for this determination, and illustrates the relevant biological and experimental pathways.
Comparative Selectivity of COX Inhibitors
The inhibitory potency of a compound is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%. The ratio of IC50 values for COX-1 to COX-2 is a common metric for expressing the COX-2 selectivity of an inhibitor. A higher ratio indicates greater selectivity for COX-2.
This compound demonstrates exceptional selectivity for COX-2. Its IC50 for COX-2 is in the nanomolar range, while its IC50 for COX-1 is significantly higher, in the micromolar range. This translates to a selectivity ratio that starkly contrasts with those of non-selective NSAIDs like ibuprofen and naproxen, and even surpasses that of other coxibs like celecoxib and rofecoxib in some assays.
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Ratio (COX-1 IC50 / COX-2 IC50) |
| This compound | 17.8 [1] | 0.005 [1] | 3560 |
| Celecoxib | 82[2] | 6.8[2] | 12[2] |
| Rofecoxib | >100[2] | 25[2] | >4[2] |
| Ibuprofen | 12[2] | 80[2] | 0.15[2] |
| Naproxen | 8.7 | 5.2 | 1.67 |
Note: IC50 values can vary depending on the specific experimental conditions and assay used.
Experimental Protocols for Determining COX Inhibition
The determination of IC50 values for COX-1 and COX-2 inhibition is crucial for characterizing the selectivity of NSAIDs. A common method involves in vitro assays using purified enzymes or cell-based systems.
In Vitro Enzyme Inhibition Assay:
-
Enzyme Source: Purified recombinant human or ovine COX-1 and COX-2 enzymes are used.
-
Incubation: The enzyme is pre-incubated with various concentrations of the test compound (e.g., this compound) in a suitable buffer (e.g., Tris-HCl) at a physiological pH and temperature (e.g., 37°C).
-
Substrate Addition: The reaction is initiated by adding arachidonic acid, the natural substrate for COX enzymes.
-
Product Measurement: The enzymatic reaction produces prostaglandin H2 (PGH2), which is unstable and rapidly converted to other prostanoids. The amount of a stable product, such as prostaglandin E2 (PGE2), is measured. This can be done using techniques like Enzyme-Linked Immunosorbent Assay (ELISA) or liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: The percentage of enzyme inhibition at each inhibitor concentration is calculated relative to a control without the inhibitor. The IC50 value is then determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Visualizing the Mechanism and Workflow
To better understand the underlying biology and experimental procedures, the following diagrams illustrate the COX signaling pathway and a typical experimental workflow for assessing inhibitor selectivity.
References
A Comparative Analysis of SC-236 and Diclofenac: Efficacy, Selectivity, and Safety Profiles
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of the pharmacological properties of SC-236 and diclofenac, two nonsteroidal anti-inflammatory drugs (NSAIDs). The following sections will delve into their mechanisms of action, cyclooxygenase (COX) enzyme selectivity, anti-inflammatory efficacy, and gastrointestinal safety profiles, supported by experimental data.
Mechanism of Action and Cyclooxygenase Selectivity
Both this compound and diclofenac exert their anti-inflammatory, analgesic, and antipyretic effects primarily through the inhibition of cyclooxygenase (COX) enzymes, which are key to the synthesis of prostaglandins.[1][2] Prostaglandins are lipid compounds that mediate inflammation, pain, and fever.[1][2] There are two main isoforms of the COX enzyme: COX-1, which is constitutively expressed in most tissues and plays a role in protecting the gastrointestinal mucosa and maintaining kidney function, and COX-2, which is inducible and its expression is upregulated at sites of inflammation.[3]
This compound is a highly selective COX-2 inhibitor.[4][5] This selectivity is attributed to its chemical structure, which allows it to bind effectively to the active site of the COX-2 enzyme while sterically hindering its interaction with the COX-1 enzyme.
Diclofenac , on the other hand, is classified as a non-selective COX inhibitor, although it exhibits a preferential inhibition of COX-2 over COX-1.[6][7] Its chemical structure, a phenylacetic acid derivative, allows it to inhibit both isoforms.[6]
The following table summarizes the in vitro inhibitory concentrations (IC50) of this compound and diclofenac against COX-1 and COX-2, highlighting their differential selectivity.
| Compound | COX-1 IC50 | COX-2 IC50 | Selectivity Ratio (COX-1/COX-2) |
| This compound | 17.8 µM | 10 nM (0.01 µM) | ~1780 |
| Diclofenac | Varies by study | Varies by study | Preferential for COX-2 |
Data for this compound sourced from multiple biochemical assays.[5] Data for diclofenac varies across different experimental setups, but consistently shows lower IC50 for COX-2 than COX-1.
Anti-inflammatory Efficacy: A Comparative Look
The anti-inflammatory potential of both compounds has been evaluated in various preclinical models of inflammation.
This compound has demonstrated significant anti-inflammatory effects in murine models. In a passive cutaneous anaphylaxis (PCA) model, this compound was shown to inhibit the inflammatory response.[8] Furthermore, in an ear-swelling model in mice, this compound effectively reduced edema.[8] The underlying mechanism for these effects is linked to the suppression of the phosphorylation of extracellular signal-regulated kinase (ERK).[8]
Diclofenac has a long history of clinical use and its anti-inflammatory efficacy is well-established. In the carrageenan-induced paw edema model in rats, a standard for assessing acute inflammation, diclofenac has been shown to significantly reduce paw swelling.[1][9] In more chronic models, such as collagen-induced arthritis in rodents, which mimics human rheumatoid arthritis, diclofenac has also demonstrated therapeutic efficacy.[10]
While direct head-to-head comparative studies in the same animal models are limited, the high COX-2 selectivity of this compound suggests a potent anti-inflammatory effect with a potentially lower risk of gastrointestinal side effects compared to less selective agents like diclofenac.
Experimental Protocols
To provide a comprehensive understanding of the data presented, detailed methodologies for key experiments are outlined below.
Carrageenan-Induced Paw Edema in Rats
This model is widely used to assess the anti-inflammatory activity of new compounds.
-
Animals: Male Wistar rats (150-200g) are used.
-
Procedure:
-
A baseline measurement of the paw volume is taken using a plethysmometer.
-
The test compound (e.g., this compound or diclofenac) or vehicle is administered orally or intraperitoneally.
-
After a set time (e.g., 60 minutes), 0.1 mL of a 1% carrageenan suspension in saline is injected into the sub-plantar region of the right hind paw.
-
Paw volume is measured at various time points (e.g., 1, 2, 3, 4, and 6 hours) after carrageenan injection.
-
-
Data Analysis: The percentage inhibition of edema is calculated for the treated groups compared to the vehicle control group.[1][11][12][13][14]
Collagen-Induced Arthritis in Mice or Rats
This model is employed to evaluate the efficacy of drugs against chronic inflammatory conditions like rheumatoid arthritis.
-
Animals: DBA/1 mice or Lewis rats are commonly used strains.
-
Induction of Arthritis:
-
An emulsion of type II collagen and Complete Freund's Adjuvant (CFA) is prepared.
-
Animals are immunized with an intradermal injection of the emulsion at the base of the tail.
-
A booster injection of type II collagen in Incomplete Freund's Adjuvant (IFA) is typically given 21 days after the primary immunization.
-
-
Treatment and Assessment:
-
Treatment with the test compound (e.g., this compound or diclofenac) usually starts before or at the onset of clinical signs of arthritis.
-
The severity of arthritis is assessed by scoring the degree of paw swelling, erythema, and joint stiffness.
-
-
Data Analysis: The arthritis score is compared between the treated and vehicle control groups to determine the therapeutic efficacy.[5][15][16][17]
Gastrointestinal Safety Profile
A major limiting factor in the long-term use of NSAIDs is their potential to cause gastrointestinal (GI) complications, such as ulcers and bleeding.[3][18] This is primarily attributed to the inhibition of COX-1 in the gastric mucosa, which leads to a decrease in the production of protective prostaglandins.[3]
Diclofenac is associated with a significant risk of GI adverse events, a characteristic shared by many non-selective NSAIDs.[19] Clinical studies have consistently shown a higher incidence of dyspepsia, abdominal pain, and gastroduodenal ulcers in patients treated with diclofenac compared to placebo or highly selective COX-2 inhibitors.[20][21]
Experimental Protocol: NSAID-Induced Gastric Ulcer Model in Rats
This model is used to assess the ulcerogenic potential of NSAIDs.
-
Animals: Male Sprague-Dawley rats (200-250g) are fasted for 24 hours with free access to water.
-
Procedure:
-
The test NSAID (e.g., this compound or diclofenac) is administered orally at various doses.
-
After a specific period (e.g., 4-6 hours), the animals are euthanized.
-
The stomachs are removed, opened along the greater curvature, and examined for the presence of ulcers and erosions.
-
-
Data Analysis: The number and severity of gastric lesions are scored. The ulcer index is calculated to quantify the extent of gastric damage.[24][25]
Signaling Pathways and Visualizations
The following diagrams, generated using Graphviz, illustrate the key signaling pathways involved in the action of this compound and diclofenac.
Caption: Arachidonic Acid Cascade and NSAID Inhibition.
Caption: ERK Signaling Pathway and this compound Inhibition.
Caption: In Vivo Anti-inflammatory Assay Workflow.
References
- 1. RETRACTED ARTICLE: Release-Active Dilutions of Diclofenac Enhance Anti-inflammatory Effect of Diclofenac in Carrageenan-Induced Rat Paw Edema Model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effect of diclofenac sodium on the arachidonic acid cascade - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Nonsteroidal anti-inflammatory drug - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. maokangbio.com [maokangbio.com]
- 6. Diclofenac Inhibits Tumor Growth in a Murine Model of Pancreatic Cancer by Modulation of VEGF Levels and Arginase Activity | PLOS One [journals.plos.org]
- 7. ClinPGx [clinpgx.org]
- 8. The COX-2 inhibitor this compound exerts anti-inflammatory effects by suppressing phosphorylation of ERK in a murine model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis, Anti-Inflammatory Activity, and In Silico Study of Novel Diclofenac and Isatin Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdbioproducts.com [mdbioproducts.com]
- 11. Carrageenan-Induced Paw Edema [bio-protocol.org]
- 12. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 13. phytopharmajournal.com [phytopharmajournal.com]
- 14. Carrageenan-induced mouse paw oedema is biphasic, age-weight dependent and displays differential nitric oxide cyclooxygenase-2 expression - PMC [pmc.ncbi.nlm.nih.gov]
- 15. chondrex.com [chondrex.com]
- 16. chondrex.com [chondrex.com]
- 17. resources.amsbio.com [resources.amsbio.com]
- 18. NSAID-induced peptic ulcer disease: a critical review of pathogenesis and management - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Gastrointestinal safety and tolerability of nonselective nonsteroidal anti-inflammatory agents and cyclooxygenase-2-selective inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. Gastrointestinal safety profile of nabumetone: a meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. An evidence-based approach to the gastrointestinal safety profile of COX-2-selective anti-inflammatories - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. journals.physiology.org [journals.physiology.org]
- 25. NSAID-Induced Mucosal Injury: Analysis of Gastric Toxicity with New Generation NSAIDs: Ulcerogenicity Compared with Ulcer Healing - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the COX-Independent Mechanisms of SC-236: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the cyclooxygenase (COX)-independent mechanisms of the selective COX-2 inhibitor, SC-236. By examining its off-target effects and comparing them with other relevant compounds, this document aims to offer valuable insights for research and drug development. The information is supported by experimental data, detailed methodologies, and visual representations of key biological pathways.
Introduction to COX-Independent Effects
While nonsteroidal anti-inflammatory drugs (NSAIDs) primarily exert their effects through the inhibition of COX enzymes, a growing body of evidence reveals that their pharmacological actions are not solely dependent on this pathway.[1][2][3] These COX-independent mechanisms are of significant interest, particularly in the context of cancer chemoprevention and anti-inflammatory responses. This compound, a structural analogue of celecoxib, has demonstrated several COX-independent effects, including the induction of apoptosis and modulation of key signaling pathways.[4] This guide will delve into these mechanisms, offering a comparison with celecoxib and the non-COX-inhibitory metabolite of sulindac, sulindac sulfone.
Comparative Analysis of COX-Independent Effects
The following tables summarize the quantitative data on the COX-independent effects of this compound and its comparators. It is important to note that the data are compiled from different studies and experimental conditions may vary.
Table 1: Induction of Apoptosis
| Compound | Cell Line | Concentration | Apoptotic Effect | Citation |
| This compound | HT29 (COX-2 expressing colon cancer) | >75 µM | Increased apoptosis compared to COX-2 lacking cells | |
| This compound | HCT116 (COX-2 lacking colon cancer) | 0-75 µM | Induced apoptosis to a similar level as in HT29 cells | |
| Celecoxib | Colon Cancer Cell Lines | Varies | Induces apoptosis independent of COX-2 expression | [5] |
| Sulindac Sulfide Amide (SSA) | HT-29 Colon Tumor Cells | 10-50 µmol/L | Increased percentage of apoptotic cells from 3.6% to 91.8% | |
| Sulindac Sulfone | Colorectal Cancer Cell Lines | High doses | Reported to induce apoptosis | [6] |
Table 2: Effects on Cell Proliferation and Cell Cycle
| Compound | Cell Line | Concentration | Effect | Citation |
| This compound | HT29 and HCT116 | 0-75 µM | Decreased cell numbers | |
| Celecoxib | Colon Cancer Cell Lines | Varies | Induces G0/G1 phase block | [5] |
| Celecoxib | Mismatch Repair-Deficient Cell Lines | Varies | Most effective anti-proliferative agent compared to sulindac, curcumin, and nifedipine | [7] |
| Sulindac Sulfide | Ha-Ras transformed cells | 50 µM | Inhibits cell transformation without affecting cell proliferation | [8] |
Key Signaling Pathways
The COX-independent effects of this compound and related compounds are mediated through various intracellular signaling pathways. Below are diagrams illustrating the key pathways involved.
Experimental Protocols
Apoptosis Assay using Annexin V and Propidium Iodide Staining
This protocol is used to quantify the percentage of apoptotic and necrotic cells following treatment with the test compounds.
Materials:
-
Phosphate-buffered saline (PBS)
-
1X Binding Buffer (10 mM Hepes, pH 7.4, 140 mM NaCl, 2.5 mM CaCl₂)
-
Annexin V-FITC staining solution
-
Propidium Iodide (PI) staining solution
-
Flow cytometer
Procedure:
-
Cell Treatment: Culture cells to the desired confluency and treat with various concentrations of this compound, celecoxib, or sulindac sulfone for the desired time period. Include a vehicle-treated control group.
-
Cell Harvesting: Collect both adherent and floating cells. Centrifuge the cell suspension to pellet the cells.
-
Washing: Wash the cells once with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10⁶ cells/mL.
-
Staining: To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of PI staining solution.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Analysis: Analyze the samples immediately by flow cytometry. Annexin V-positive, PI-negative cells are considered early apoptotic, while cells positive for both stains are late apoptotic or necrotic.[1][2][4][9]
Western Blot for ERK Phosphorylation
This protocol is used to determine the effect of the test compounds on the phosphorylation status of ERK, a key protein in the MAPK signaling pathway.
Materials:
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (anti-phospho-ERK1/2 and anti-total-ERK1/2)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Lysis: After drug treatment, wash cells with ice-cold PBS and lyse with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Separate equal amounts of protein from each sample on an SDS-PAGE gel.
-
Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody against phospho-ERK1/2 overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Stripping and Re-probing: The membrane can be stripped and re-probed with an antibody against total ERK1/2 to normalize for protein loading.[6][10][11][12]
Conclusion
The available evidence strongly suggests that this compound possesses significant COX-independent mechanisms of action, primarily through the induction of apoptosis and the modulation of the ERK signaling pathway.[4][13] These effects are comparable to those observed with its structural analogue, celecoxib, which has been shown to influence the PDK1/Akt pathway.[3][5][14] Sulindac sulfone also serves as a valuable comparator, demonstrating anti-cancer properties without inhibiting COX enzymes.[6] Further head-to-head comparative studies under identical experimental conditions are warranted to fully elucidate the relative potencies and specific molecular targets of these compounds. Understanding these COX-independent pathways is crucial for the rational design and development of novel therapeutics with improved efficacy and safety profiles.
References
- 1. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Celecoxib analogues disrupt Akt signaling, which is commonly activated in primary breast tumours - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Comparison of the anti-proliferation and apoptosis-induction activities of sulindac, celecoxib, curcumin, and nifedipine in mismatch repair-deficient cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Sulindac and Celecoxib regulate cell cycle progression by p53/p21 up regulation to induce apoptosis during initial stages of experimental colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]
- 10. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. tools.thermofisher.com [tools.thermofisher.com]
- 13. The COX-2 inhibitor this compound exerts anti-inflammatory effects by suppressing phosphorylation of ERK in a murine model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Celecoxib regulates apoptosis and autophagy via the PI3K/Akt signaling pathway in SGC-7901 gastric cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
SC-236: A Comparative Analysis of Efficacy Against Other Anti-Cancer Agents
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the anti-cancer agent SC-236 with other established chemotherapeutic drugs. The following sections detail its efficacy, underlying mechanisms of action, and performance in combination therapies, supported by experimental data.
I. Comparative Efficacy: this compound vs. Standard Chemotherapeutic Agents
This compound, a selective cyclooxygenase-2 (COX-2) inhibitor, has demonstrated significant anti-neoplastic properties. Its efficacy is often compared to traditional cytotoxic agents across various cancer cell lines.
Table 1: Comparative Cytotoxicity (IC50) of this compound and Other Anti-Cancer Agents
| Cancer Cell Line | This compound | Doxorubicin | Etoposide | Paclitaxel | Cisplatin |
| Breast Cancer | |||||
| MCF-7 | Not Available | 8306 nM[1] | Not Available | Not Available | Not Available |
| MDA-MB-231 | Not Available | 6602 nM[1] | Not Available | Not Available | Not Available |
| Lung Cancer | |||||
| A549 | Not Available | Not Available | 3.49 µM (72h)[2] | Not Available | 6.59 µM (72h)[2] |
| Colon Cancer | |||||
| HCT-116 | Not Available | Not Available | Not Available | ~10 nM | Not Available |
| HT-29 | Not Available | Not Available | Not Available | ~12 nM | Not Available |
II. Mechanism of Action: A Multi-Faceted Approach
This compound exerts its anti-cancer effects through both COX-2 dependent and independent pathways, primarily inducing apoptosis and inhibiting cell proliferation.
A. Induction of Apoptosis
This compound has been shown to induce apoptosis in various cancer cells. This programmed cell death is a key mechanism for eliminating malignant cells. In contrast, other agents like doxorubicin primarily intercalate with DNA, leading to the inhibition of topoisomerase II and subsequent apoptosis[3]. Etoposide also targets topoisomerase II, causing DNA strand breaks and triggering apoptosis[4]. Paclitaxel stabilizes microtubules, leading to mitotic arrest and apoptosis[5].
B. Cell Cycle Arrest
This compound can induce cell cycle arrest, preventing cancer cells from progressing through the division cycle. Similarly, etoposide is known to cause a G2/M phase arrest in small-cell lung cancer cells[6]. Doxorubicin treatment can also lead to cell cycle arrest, with a notable increase in the G0 phase in breast cancer cells[1].
C. Signaling Pathway Modulation
This compound and its analogue celecoxib have been shown to modulate key signaling pathways involved in cell survival and proliferation, such as the Akt/survivin and Akt/ID3 pathways in low-grade glioma[7]. Inhibition of the Akt pathway is a critical component of their anti-cancer activity. In comparison, the synergistic effect of paclitaxel with other inhibitors in colon cancer has been linked to the inhibition of the MAPK pathway[3].
III. Experimental Protocols
This section outlines the general methodologies used in the cited studies to evaluate the efficacy of anti-cancer agents.
A. Cell Viability and Cytotoxicity Assays
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: This colorimetric assay is widely used to assess cell metabolic activity as an indicator of cell viability.
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat cells with various concentrations of the anti-cancer agent for a specified duration (e.g., 24, 48, or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.
-
Solubilize the formazan crystals with a solubilizing agent (e.g., DMSO).
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.
-
B. Apoptosis Assays
-
Annexin V/Propidium Iodide (PI) Staining: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Treat cells with the anti-cancer agent.
-
Harvest and wash the cells with cold PBS.
-
Resuspend the cells in Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and PI to the cell suspension.
-
Incubate in the dark at room temperature for 15 minutes.
-
Analyze the cells by flow cytometry.
-
-
TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) Assay: This method detects DNA fragmentation, a hallmark of late-stage apoptosis.
-
Fix and permeabilize the treated cells.
-
Incubate the cells with a mixture of TdT and fluorescently labeled dUTP.
-
Wash the cells to remove unincorporated nucleotides.
-
Analyze the cells by fluorescence microscopy or flow cytometry.
-
C. Cell Cycle Analysis
-
Propidium Iodide (PI) Staining: This assay measures the DNA content of cells to determine their distribution in different phases of the cell cycle.
-
Harvest and fix the treated cells in cold ethanol.
-
Treat the cells with RNase to remove RNA.
-
Stain the cells with a PI solution.
-
Analyze the DNA content by flow cytometry.
-
D. In Vivo Xenograft Models
-
Patient-Derived Xenograft (PDX) Models: These models involve the implantation of patient tumor tissue into immunodeficient mice.
-
Obtain fresh tumor tissue from consenting patients.
-
Implant small fragments of the tumor subcutaneously or orthotopically into immunodeficient mice (e.g., NOD/SCID).
-
Allow the tumors to grow to a palpable size.
-
Randomize the mice into treatment and control groups.
-
Administer the anti-cancer agent(s) according to the desired schedule and route.
-
Monitor tumor growth by measuring tumor volume at regular intervals.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, biomarker expression).
-
IV. Signaling Pathway and Experimental Workflow Diagrams
The following diagrams illustrate key signaling pathways affected by this compound and related compounds, as well as a typical experimental workflow for evaluating anti-cancer agents.
References
- 1. ijpsonline.com [ijpsonline.com]
- 2. netjournals.org [netjournals.org]
- 3. benchchem.com [benchchem.com]
- 4. Apoptosis induced by etoposide in small-cell lung cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Species-Deconvolved Proteomics for In Situ Investigation of Tumor-Stroma Interactions after Treatment of Pancreatic Cancer Patient-Derived Xenografts with Combined Gemcitabine and Paclitaxel - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of SC-236: A Guide for Laboratory Professionals
For immediate reference, SC-236, chemically identified as 4-[5-(4-chlorophenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide, is classified as harmful if swallowed and very toxic to aquatic life with long-lasting effects.[1] Proper disposal is crucial to ensure personnel safety and environmental protection.
This guide provides essential safety and logistical information for the proper handling and disposal of this compound in a laboratory setting. Adherence to these procedures is vital to mitigate risks and comply with regulations.
Key Safety and Hazard Information
Before handling this compound, it is imperative to be aware of its associated hazards and physical properties. This information is summarized from available Safety Data Sheets (SDS).
| Property | Value | Source |
| Chemical Name | 4-[5-(4-chlorophenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide | [1] |
| Synonyms | SC-58236 | [1][2] |
| CAS Number | 170569-86-5 | [1][2][3] |
| Molecular Formula | C16H11ClF3N3O2S | [1] |
| Molecular Weight | 401.79 g/mol | [1] |
| Appearance | Solid | [2] |
| Melting Point | 146-148°C | [2] |
| Solubility | DMSO: >20mg/mL | [2] |
| Hazard Statements | Harmful if swallowed (H302).[1] Very toxic to aquatic life with long lasting effects (H410).[1] | [1] |
| Storage | Store in a cool, dry, and well-ventilated place.[2] Recommended storage temperature 2 - 8 °C.[2] Keep container tightly closed. | [2] |
Detailed Disposal Protocol
The following step-by-step protocol outlines the approved procedure for the disposal of this compound.
1. Personal Protective Equipment (PPE) and Engineering Controls:
- Engineering Controls: Always handle this compound in a chemical fume hood to avoid inhalation of dust or aerosols.[4] Ensure appropriate exhaust ventilation at places where dust is formed.[2]
- Personal Protective Equipment:
- Eye/Face Protection: Wear chemical-resistant safety goggles or glasses.[5]
- Hand Protection: Wear compatible chemical-resistant gloves.[6]
- Skin and Body Protection: Wear a lab coat or other protective clothing.[6]
- Respiratory Protection: If dust is generated, wear a NIOSH-approved respirator.[6]
2. Waste Collection and Segregation:
- Collect surplus and non-recyclable this compound waste in a designated, properly labeled, and sealed container.
- Do not mix with other waste streams unless specifically instructed by your institution's environmental health and safety (EHS) department.
3. Chemical Treatment and Disposal:
- Primary Disposal Method: The recommended disposal method is through a licensed disposal company.[2]
- Incineration: An approved method involves dissolving or mixing the material with a combustible solvent and burning it in a chemical incinerator equipped with an afterburner and scrubber.[2]
- Spill Cleanup: In case of a spill, avoid raising dust.[6] Contain the spill and collect the material using an inert absorbent material (e.g., sand, diatomite).[1][4] Place the collected material in a sealed container for disposal.[4] Decontaminate surfaces and equipment by scrubbing with alcohol.[1]
4. Contaminated Material Disposal:
- Dispose of any contaminated packaging, PPE, or spill cleanup materials as unused product.[2] These items should be placed in the same designated waste container as the chemical itself.
5. Environmental Precautions:
- Prevent this compound from entering drains or water courses, as it is very toxic to aquatic life.[1]
Disposal Workflow Diagram
The following diagram illustrates the logical steps for the proper disposal of this compound.
Caption: Logical workflow for the safe disposal of this compound.
By adhering to these procedures, researchers, scientists, and drug development professionals can ensure the safe and environmentally responsible disposal of this compound, fostering a secure laboratory environment. Always consult your institution's specific guidelines and Safety Data Sheets for the most current and detailed information.
References
- 1. This compound|170569-86-5|MSDS [dcchemicals.com]
- 2. 4-[5-(4-CHLOROPHENYL)-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]BENZENESULFONAMIDE - Safety Data Sheet [chemicalbook.com]
- 3. datasheets.scbt.com [datasheets.scbt.com]
- 4. broadpharm.com [broadpharm.com]
- 5. tcichemicals.com [tcichemicals.com]
- 6. szabo-scandic.com [szabo-scandic.com]
Essential Safety and Logistics for Handling SC-236
This guide provides comprehensive safety, handling, and disposal protocols for SC-236, a selective cyclooxygenase-2 (COX-2) inhibitor. The following procedures are designed to ensure the safety of researchers, scientists, and drug development professionals.
Chemical and Physical Properties
This compound, also known as 4-[5-(4-chlorophenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl] benzenesulfonamide, is a compound used in laboratory research for its anti-inflammatory and potential antimetastatic properties.[1]
| Property | Data |
| Chemical Name | 4-[5-(4-chlorophenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl] benzenesulfonamide |
| Alternative Names | SC 58236 |
| Molecular Formula | C₁₆H₁₁ClF₃N₃O₂S[1] |
| Molecular Weight | 401.79 g/mol |
| Appearance | Solid[2] |
| Purity | ≥98% (HPLC) |
| IC₅₀ Values | COX-1: 17.8 μM, COX-2: 0.005 μM |
| Storage Temperature | -20°C (powder) or -80°C (in solvent)[2] |
| Solubility | Soluble in DMSO and ethanol |
| Melting/Freezing Point | No data available[2] |
| Boiling Point/Range | No data available[2] |
| Flash Point | No data available[2] |
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified with acute oral toxicity (Category 4) and is recognized as an acute and chronic aquatic toxicity hazard (Category 1).[2] Therefore, stringent adherence to safety protocols is mandatory.
Required Personal Protective Equipment (PPE):
-
Eye Protection: Safety goggles with side-shields are essential to protect against splashes.[2]
-
Hand Protection: Wear protective gloves, such as nitrile or neoprene, to prevent skin contact.[2]
-
Body Protection: An impervious lab coat or clothing is required to protect the skin.[2]
-
Respiratory Protection: Use a suitable respirator when handling the powder form or when there is a risk of aerosol formation.[2]
Always work in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[2] An accessible safety shower and eye wash station are mandatory in the handling area.[2]
Operational and Disposal Plans
A systematic approach to handling and disposal is crucial for safety and environmental protection.
Step-by-Step Handling Protocol
-
Preparation: Before handling, ensure all required PPE is correctly worn. Prepare the workspace within a certified chemical fume hood.
-
Weighing and Reconstitution: When weighing the solid form of this compound, do so in a contained space to prevent dust dispersion. For creating stock solutions, refer to the product's certificate of analysis for any batch-specific molecular weight variations.
-
Experimental Use: During experimental procedures, avoid direct contact and inhalation. Use appropriate labware and equipment.
-
Storage: Store this compound in a tightly sealed container in a cool, well-ventilated area, away from direct sunlight and sources of ignition.[2] It should be stored at -20°C as a powder or -80°C when in solvent.[2] Keep it segregated from incompatible materials such as strong acids, alkalis, and strong oxidizing/reducing agents.[2]
Disposal Plan
All waste containing this compound must be treated as hazardous waste.
-
Waste Collection: Collect all liquid and solid waste contaminated with this compound in designated, properly labeled, and sealed hazardous waste containers.[3][4]
-
Container Management: Ensure waste containers are compatible with the chemical waste and are in good condition without leaks.[3] Keep containers closed except when adding waste.[3][4]
-
Labeling: Clearly label the hazardous waste container with "Hazardous Waste" and list the full chemical name of the contents.[3]
-
Disposal: Arrange for disposal through your institution's environmental health and safety (EHS) office. Do not dispose of this compound down the drain or in regular trash.[3] Contaminated labware should also be disposed of as hazardous waste.[3]
Experimental Workflow and Signaling Pathway
General Handling Workflow for this compound
Caption: Workflow for the safe handling and disposal of this compound.
Inhibitory Signaling Pathway of this compound
This compound exerts its anti-inflammatory effects by inhibiting the phosphorylation of extracellular signal-regulated protein kinase (ERK).[1]
Caption: this compound's inhibition of the ERK signaling pathway.
References
- 1. The COX-2 inhibitor this compound exerts anti-inflammatory effects by suppressing phosphorylation of ERK in a murine model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound|170569-86-5|MSDS [dcchemicals.com]
- 3. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 4. policies.dartmouth.edu [policies.dartmouth.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
